Product packaging for Neononanoic acid(Cat. No.:CAS No. 59354-78-8)

Neononanoic acid

Cat. No.: B1276386
CAS No.: 59354-78-8
M. Wt: 158.24 g/mol
InChI Key: AAOISIQFPPAFQO-UHFFFAOYSA-N
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Description

Neononanoic Acid (C9H18O2) is a saturated, branched-chain carboxylic acid that serves as a versatile intermediate in advanced chemical research and development . Its structure, featuring a nine-carbon backbone with methyl branching, confers distinct physical properties including low viscosity, excellent oxidative stability, and low volatility compared to its linear analogues . This compound is a clear, colorless to pale yellow liquid at room temperature and is sparingly soluble in water but readily miscible with common organic solvents .In industrial research, this compound is critically valuable in the synthesis of polyol ester-based synthetic lubricants, which are engineered for extreme conditions in aviation and refrigeration systems due to their superior thermal and hydrolytic stability . It also acts as a key monomer in the production of alkyd resins for high-performance stoving enamels and two-component paints, where it significantly improves resistance to yellowing . Furthermore, its derivatives are employed in polymer science as plasticizers to enhance the flexibility of materials like PVC, and in metalworking fluids as corrosion inhibitors . In the field of cosmetics and personal care science, esters of this compound are investigated for their emollient properties, providing a light, non-greasy texture in formulations . The acid can be transformed into various derivatives such as metal salts for use as paint driers, amides for surfactants, and acyl chlorides for further organic synthesis . Produced via hydroformylation of diisobutylene followed by oxidation, this compound is supplied as a high-purity reagent to ensure precise and reliable research outcomes . This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O2 B1276386 Neononanoic acid CAS No. 59354-78-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,6-dimethylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H18O2/c1-9(2,3)7-5-4-6-8(10)11/h4-7H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOISIQFPPAFQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50208099
Record name Neononanoic acid
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Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59354-78-8
Record name Neononanoic acid
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Record name Neononanoic acid
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Record name Neononanoic acid
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Record name NEONONANOIC ACID
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis and Structural Elucidation of Neononanoic Acid

Abstract

This compound, a branched-chain carboxylic acid, is a vital intermediate in the synthesis of a wide array of chemical products, including polymers, coatings, and specialty lubricants. Its unique trialkyl acetic acid structure, with a quaternary alpha-carbon, imparts significant steric hindrance that results in exceptional thermal and hydrolytic stability in its derivatives.[1] This technical guide provides a comprehensive overview of the primary synthesis route for this compound—the Koch-Haaf reaction—and details the key analytical techniques employed for its thorough structural elucidation. Detailed experimental protocols, tabulated quantitative data, and process visualizations are presented to serve as a practical resource for researchers in organic synthesis and drug development.

Synthesis of this compound

The predominant industrial method for synthesizing this compound and other neo acids is the Koch reaction, or more specifically, the Koch-Haaf reaction when formic acid is used as the carbon monoxide source.[1][2] This acid-catalyzed carbonylation process involves the reaction of a branched alkene, typically isooctene, with carbon monoxide and water under elevated temperature and pressure.[1][3]

The reaction proceeds through the formation of a stable tertiary carbenium ion from the protonation of the alkene.[2] This carbocation is then attacked by carbon monoxide to form a highly reactive acylium ion, which is subsequently hydrolyzed to yield the final tertiary carboxylic acid product.[2][4] The use of formic acid in the presence of a strong acid like sulfuric acid can generate carbon monoxide in situ, allowing the reaction to proceed under milder conditions.[2][5]

Reaction Pathway: The Koch-Haaf Reaction

The synthesis pathway involves three main steps: carbocation formation, carbonylation, and hydrolysis.

Synthesis_Pathway cluster_0 Step 1: Carbocation Formation cluster_1 Step 2: Carbonylation cluster_2 Step 3: Hydrolysis A Isooctene (Branched Alkene) B Tertiary Carbenium Ion A->B + H⁺ (from H₂SO₄) C Acylium Ion B->C + :C≡O: D This compound C->D + H₂O - H⁺

Caption: The Koch-Haaf reaction mechanism for this compound synthesis.

Experimental Protocol: Laboratory Scale Synthesis

This protocol describes a representative synthesis of this compound from isooctene using the Koch-Haaf methodology.

Materials:

  • Isooctene (mixture of isomers)

  • Concentrated Sulfuric Acid (98%)

  • Formic Acid (96%)

  • Diethyl Ether

  • Potassium Hydroxide (KOH) solution (1.4 N)

  • Hydrochloric Acid (HCl) solution (1 N)

  • Ice

Procedure:

  • Reaction Setup: In a 100 mL two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 15.7 g (80 mmol) of concentrated sulfuric acid. Cool the flask in an ice/water bath to maintain a temperature of 15-20°C.[6]

  • Reagent Addition: Prepare a solution of 9.0 g (80 mmol) of isooctene in 4.04 g (96 mmol) of formic acid. Add this solution dropwise to the stirred sulfuric acid over a period of 20-30 minutes, ensuring the internal temperature does not exceed 20°C.[6]

  • Reaction: After the addition is complete, allow the mixture to stir at 15-20°C for an additional 30 minutes.

  • Quenching: Carefully pour the reaction mixture over a beaker containing 100 g of crushed ice and water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers. Wash the ethereal layer with a 1.4 N KOH aqueous solution to convert the carboxylic acid to its salt and remove unreacted starting material.[6]

  • Acidification and Isolation: Acidify the aqueous layer with 1 N HCl until the solution is acidic to litmus paper, which will precipitate the this compound.[6]

  • Final Extraction: Extract the this compound from the acidified aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Evaporation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by vacuum distillation.

Structural Elucidation

The confirmation of the this compound structure requires a combination of spectroscopic techniques. Each method provides unique information about the molecule's functional groups and overall connectivity. The general workflow involves sequentially applying these methods to build a complete structural picture.

Analytical Workflow

Elucidation_Workflow Start Synthesized Product (Crude this compound) IR IR Spectroscopy Start->IR Identify Functional Groups NMR NMR Spectroscopy (¹H and ¹³C) IR->NMR Confirm Connectivity Structure Confirmed Structure of This compound IR->Structure MS Mass Spectrometry NMR->MS Determine Molecular Weight & Fragmentation NMR->Structure MS->Structure

Caption: Workflow for the structural elucidation of this compound.

Spectroscopic Data and Interpretation

The following tables summarize the key physical properties and expected spectroscopic data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular Formula C₉H₁₈O₂[7][8]
Molecular Weight 158.24 g/mol [7][8]
CAS Number 59354-78-8[7]
IUPAC Name (example isomer) 6,6-dimethylheptanoic acid[7]
Appearance Colorless to pale yellow liquid[9]

Table 2: Spectroscopic Data for Structural Confirmation

TechniqueRegion/ShiftInterpretation
IR Spectroscopy 2500-3300 cm⁻¹ (very broad)O-H stretch of the carboxylic acid dimer.[10]
~2960 cm⁻¹ (sharp)C-H stretch of alkyl groups.[10]
~1710 cm⁻¹ (strong, sharp)C=O stretch of the carboxylic acid.[10]
¹H NMR Spectroscopy 10-12 ppm (broad singlet)Acidic proton of the -COOH group.[10]
0.8-2.5 ppm (multiplets)Protons of the branched alkyl chain.
¹³C NMR Spectroscopy 160-180 ppmCarbonyl carbon of the -COOH group.[10]
10-50 ppmCarbons of the branched alkyl chain.
Mass Spectrometry (EI) M⁺ peak at m/z = 158Molecular ion peak corresponding to C₉H₁₈O₂.
Characteristic fragmentsFragmentation pattern reveals the branched alkyl structure.

Detailed Protocols for Structural Analysis

Infrared (IR) Spectroscopy

Objective: To identify the carboxylic acid functional group via its characteristic O-H and C=O stretching vibrations.

Methodology (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

  • Place a small drop of the purified this compound sample directly onto the center of the ATR crystal.

  • Lower the press arm to ensure firm contact between the sample and the crystal.

  • Acquire the IR spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

  • Analyze the resulting spectrum, looking specifically for a very broad absorption between 2500-3300 cm⁻¹ and a strong, sharp absorption around 1710 cm⁻¹.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule and confirm the presence and position of the carboxyl group.

Methodology (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the probe to optimize magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons and analyze the chemical shifts and splitting patterns. Look for a highly deshielded, broad singlet between 10-12 ppm, characteristic of the carboxylic acid proton.[10]

  • ¹³C NMR Acquisition:

    • Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum. This requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

    • Analyze the chemical shifts to identify the different carbon environments. The carbonyl carbon of the acid is expected to appear significantly downfield in the 160-180 ppm range.[10]

Mass Spectrometry (MS)

Objective: To determine the exact molecular weight and to gain further structural information from the molecule's fragmentation pattern.

Methodology (Electron Ionization - EI-MS):

  • Sample Introduction: Introduce a small amount of the volatile this compound sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification or a direct insertion probe.

  • Ionization: Bombard the sample molecules with high-energy electrons (typically 70 eV) in the ion source. This will cause ionization to form a molecular ion (M⁺) and induce fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) to confirm the molecular weight (m/z = 158 for C₉H₁₈O₂).

    • Analyze the major fragment ions. The fragmentation pattern will be characteristic of the specific isomeric structure of the branched alkyl chain, providing crucial information to differentiate between possible isomers.

References

Spectroscopic Profile of 6,6-Dimethylheptanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 6,6-dimethylheptanoic acid, a saturated fatty acid with a unique tertiary butyl group. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative spectroscopic data for 6,6-dimethylheptanoic acid. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
~2.3Triplet2H-CH₂-COOH (C2)
~1.6Multiplet2H-CH₂- (C3)
~1.3Multiplet2H-CH₂- (C4)
~1.2Triplet2H-CH₂- (C5)
0.88Singlet9H-C(CH₃)₃ (C7 & C6-methyls)

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)Assignment
~180-COOH (C1)
~43-CH₂- (C5)
~34-CH₂-COOH (C2)
~30-C(CH₃)₃ (C6)
~29-C(CH₃)₃ (C7 & C6-methyls)
~24-CH₂- (C3)
~22-CH₂- (C4)

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid dimer)
2960, 2870StrongC-H stretch (alkane)
1710StrongC=O stretch (carboxylic acid dimer)
1470, 1370MediumC-H bend (alkane)
1280MediumC-O stretch
920BroadO-H bend (out-of-plane)

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data

m/zRelative IntensityAssignment
158Low[M]⁺ (Molecular Ion)
143Medium[M - CH₃]⁺
115Medium[M - C₃H₇]⁺
101High[M - C₄H₉]⁺ (loss of tert-butyl group)
73Medium[CH₂(CH₂)₂COOH]⁺
60Medium[CH₃COOH₂]⁺ (McLafferty rearrangement)
57Very High[C₄H₉]⁺ (tert-butyl cation)
45Medium[COOH]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 6,6-dimethylheptanoic acid in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to approximately 16 ppm, centered at around 6 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to approximately 220 ppm, centered at around 100 ppm.

    • Use a pulse angle of 45 degrees.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for ¹³C (residual CDCl₃).

Infrared (IR) Spectroscopy
  • Sample Preparation: As 6,6-dimethylheptanoic acid is expected to be a liquid or a low-melting solid at room temperature, prepare a thin film of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of 6,6-dimethylheptanoic acid in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Instrumentation: Employ a mass spectrometer capable of electron ionization (EI).

  • Data Acquisition:

    • Use a standard electron energy of 70 eV for ionization.

    • Set the ion source temperature to approximately 200-250 °C.

    • Scan a mass range of m/z 35 to 200.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure. Compare the observed fragments with known fragmentation mechanisms for carboxylic acids and alkanes.

Visualizations

The following diagrams illustrate key logical workflows and relationships in the spectroscopic analysis of 6,6-dimethylheptanoic acid.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 6,6-Dimethylheptanoic Acid NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: Workflow for the spectroscopic analysis of a chemical compound.

Mass_Spec_Fragmentation cluster_legend Fragmentation Pathways M [M]⁺ m/z = 158 M_minus_15 [M - CH₃]⁺ m/z = 143 M->M_minus_15 - CH₃ M_minus_43 [M - C₃H₇]⁺ m/z = 115 M->M_minus_43 - C₃H₇ M_minus_57 [M - C₄H₉]⁺ m/z = 101 M->M_minus_57 - C₄H₉ (tert-butyl) mclafferty McLafferty Rearrangement Product m/z = 60 M->mclafferty McLafferty tert_butyl [C₄H₉]⁺ m/z = 57

Caption: Predicted EI-MS fragmentation of 6,6-dimethylheptanoic acid.

Navigating the Solubility Landscape of Neodecanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been developed to elucidate the solubility characteristics of neodecanoic acid in a variety of organic solvents. This whitepaper is an essential resource for researchers, scientists, and professionals in drug development, providing in-depth data, experimental methodologies, and a novel visualization of its application in transdermal drug delivery systems.

Neodecanoic acid, a branched-chain C10 carboxylic acid, is a key intermediate in the synthesis of a wide array of chemical products, including pharmaceuticals. Its solubility profile is a critical parameter for its application in synthesis, formulation, and drug delivery. This guide aims to provide a clear and concise overview of its behavior in common organic solvents.

Quantitative Solubility of Carboxylic Acids

Due to a lack of extensive quantitative data for neodecanoic acid, this guide utilizes data for its linear isomer, decanoic acid (capric acid), as a representative model for C10 carboxylic acids. This information is crucial for solvent selection and process optimization. The following table summarizes the solubility of decanoic acid in various organic solvents at 20°C.

SolventChemical ClassSolubility ( g/100 g of solvent)
MethanolAlcohol510
IsopropanolAlcohol360
EthanolAlcoholHigh
AcetoneKetone407
n-HexaneAlkane290
TolueneAromatic HydrocarbonHigh
Diethyl EtherEtherHigh
ChloroformHalogenated HydrocarbonHigh
Dimethyl Sulfoxide (DMSO)Sulfoxide~3.4
Dimethylformamide (DMF)Amide~0.5 (for the sodium salt)
Water~0.015

Note: Data for ethanol, toluene, diethyl ether, and chloroform indicate high solubility, though specific quantitative values at 20°C were not available in the reviewed literature. The values for DMSO and DMF are for decanoic acid and its sodium salt, respectively, and are presented as mg/mL. The significant difference in solubility highlights the impact of the salt form on polarity and solubility.

Experimental Determination of Solubility: A Methodological Overview

The determination of solubility of a compound like neodecanoic acid in organic solvents is a fundamental experimental procedure. A widely used and reliable method is the gravimetric method. This protocol provides a detailed workflow for this determination.

Gravimetric Method for Solubility in Organic Solvents

Objective: To determine the saturation solubility of neodecanoic acid in a specific organic solvent at a controlled temperature.

Materials:

  • Neodecanoic acid (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Analytical balance (accurate to ±0.0001 g)

  • Glass vials with airtight caps

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed evaporation dishes

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of neodecanoic acid to a glass vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 20°C).

    • Agitate the mixture for a sufficient period to allow equilibrium to be reached (typically 24-48 hours).

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, allow the solution to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Weigh the evaporation dish containing the filtered solution to determine the total mass of the solution.

    • Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the neodecanoic acid. The temperature should be below the boiling point of neodecanoic acid but above that of the solvent.

    • Periodically remove the dish from the oven, cool it in a desiccator, and weigh it. Repeat this process until a constant weight is achieved, indicating complete solvent evaporation.

    • The final weight represents the mass of the dissolved neodecanoic acid.

  • Calculation of Solubility:

    • The mass of the solvent is calculated by subtracting the mass of the dissolved neodecanoic acid from the total mass of the solution.

    • Solubility is then expressed as grams of neodecanoic acid per 100 grams of solvent.

Application in Drug Development: A Workflow for Evaluating Penetration Enhancers

Neodecanoic acid and its derivatives are recognized for their potential as penetration enhancers in transdermal drug delivery systems. These compounds can reversibly disrupt the stratum corneum, the primary barrier of the skin, facilitating the permeation of active pharmaceutical ingredients (APIs). The following diagram illustrates a typical workflow for evaluating the efficacy of a potential penetration enhancer like neodecanoic acid.

G cluster_0 Pre-formulation Studies cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action Studies cluster_3 In Vivo & Safety Evaluation A Characterization of API and Enhancer B Solubility & Miscibility Studies A->B C Formulation Development B->C D Franz Diffusion Cell Experiments C->D E Skin Integrity Assessment D->E F Data Analysis (Flux, Lag Time) D->F G FTIR/DSC Analysis of Stratum Corneum F->G H Confocal Microscopy G->H I Animal Model Studies H->I J Skin Irritation & Sensitization Tests I->J K Pharmacokinetic Profiling I->K L Decision on Enhancer Suitability K->L Final Assessment

Caption: Workflow for the evaluation of a penetration enhancer.

This comprehensive guide serves as a valuable tool for scientists and researchers, enabling informed decisions in the laboratory and accelerating the development of innovative pharmaceutical products. The provided data and methodologies are intended to support the efficient and effective use of neodecanoic acid in its various applications.

A Technical Guide to the Thermal Stability and Decomposition of Neodecanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal stability and decomposition profile of neodecanoic acid. Due to the limited availability of public data on the free acid, this guide leverages information on its ester derivatives, particularly those used in high-temperature applications, to infer its thermal characteristics. This approach provides valuable insights for researchers and professionals in drug development and other fields where the thermal behavior of neodecanoic acid is a critical parameter.

Introduction to Neodecanoic Acid and its Thermal Stability

Neodecanoic acid is a mixture of branched-chain C10 carboxylic acids. Its unique structure, characterized by a highly branched alkyl group, imparts properties such as high oxidative and thermal stability to its derivatives. These characteristics are particularly valuable in the formulation of high-performance lubricants and polymers. In the pharmaceutical industry, understanding the thermal stability of molecules like neodecanoic acid is crucial for drug formulation, processing, and storage, as thermal degradation can lead to loss of efficacy and the formation of potentially harmful byproducts.

This guide summarizes the available data on the thermal properties of neodecanoic acid and its derivatives, details relevant experimental protocols for thermal analysis, and discusses potential decomposition pathways.

Quantitative Thermal Decomposition Data

PropertyValueSource Citation
Boiling Point 245 - 265 °C[1]
Flash Point >100 °C[1]
Autoignition Temperature >300 °C[1]
Decomposition Onset (Inferred from Esters) Estimated > 200 °C (Catalyzed)
Primary Decomposition Products (Under Inert Atmosphere) Alkenes, Carbon Dioxide (hypothesized)
Combustion Products (In Air) Carbon Monoxide, Carbon Dioxide[1]

Note: The decomposition onset is inferred from studies on neodecanoic acid esters used in synthetic lubricants, which suggest stability up to approximately 200°C in the presence of metals that can catalyze decomposition. The decomposition products under inert atmosphere are hypothesized based on common decomposition pathways for carboxylic acids.

Experimental Protocols for Thermal Analysis

To rigorously determine the thermal stability and decomposition products of neodecanoic acid, a combination of thermoanalytical techniques is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which neodecanoic acid begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, representative sample of neodecanoic acid (typically 5-10 mg) is placed in an inert sample pan (e.g., aluminum or platinum).

  • Atmosphere: The analysis is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a typical flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min.

  • Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small amount of neodecanoic acid (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Atmosphere: The analysis is performed under an inert nitrogen or argon atmosphere.

  • Temperature Program: The sample and reference are heated from a sub-ambient temperature (e.g., -50 °C) to a temperature above the expected decomposition range at a controlled rate (e.g., 10 °C/min).

  • Data Analysis: The differential heat flow between the sample and the reference is measured as a function of temperature. Endothermic events (like melting and boiling) and exothermic events (like decomposition) are identified as peaks in the DSC thermogram.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the chemical structures of the volatile products formed during the thermal decomposition of neodecanoic acid in an inert atmosphere.

Methodology:

  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

  • Sample Preparation: A microgram-scale sample of neodecanoic acid is placed in a pyrolysis tube or on a filament.

  • Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., determined from TGA results) in an inert carrier gas (e.g., helium). This rapid heating, known as pyrolysis, breaks the molecule into smaller, volatile fragments.

  • GC Separation: The volatile pyrolysis products (pyrolysates) are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

  • MS Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are compared to spectral libraries to identify the chemical structure of each decomposition product.

Visualizing Experimental Workflows and Decomposition Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols and a hypothesized decomposition pathway for neodecanoic acid.

Experimental_Workflow_TGA_DSC cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) cluster_PyGCMS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) TGA_sample Sample Preparation (5-10 mg in inert pan) TGA_run TGA Instrument Run (Inert Atmosphere, 10°C/min) TGA_sample->TGA_run TGA_data Data Acquisition (Mass vs. Temperature) TGA_run->TGA_data TGA_analysis Analysis: Onset of Decomposition, Mass Loss % TGA_data->TGA_analysis DSC_sample Sample Preparation (2-5 mg in sealed pan) DSC_run DSC Instrument Run (Inert Atmosphere, 10°C/min) DSC_sample->DSC_run DSC_data Data Acquisition (Heat Flow vs. Temperature) DSC_run->DSC_data DSC_analysis Analysis: Melting Point, Boiling Point, Decomposition Enthalpy DSC_data->DSC_analysis Py_sample Sample Preparation (µg scale) Py_run Rapid Pyrolysis (Inert Atmosphere) Py_sample->Py_run GC_sep GC Separation of Pyrolysates Py_run->GC_sep MS_id MS Identification of Fragments GC_sep->MS_id

Figure 1: Experimental workflow for the thermal analysis of neodecanoic acid.

Decomposition_Pathway NDA Neodecanoic Acid (Branched C10H20O2) Heat Thermal Energy (Pyrolysis) NDA->Heat Decarboxylation Decarboxylation Heat->Decarboxylation Fragmentation C-C Bond Cleavage Heat->Fragmentation CO2 Carbon Dioxide (CO2) Decarboxylation->CO2 Alkane Branched C9 Alkane Decarboxylation->Alkane Alkene Branched C9 Alkene Decarboxylation->Alkene via H2 loss Smaller_Frags Smaller Volatile Hydrocarbons Fragmentation->Smaller_Frags Alkane->Fragmentation Further Decomposition

References

In-Depth Technical Guide: Health and Safety Data for 6,6-Dimethylheptanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data is available for 6,6-dimethylheptanoic acid. The following information is compiled from data on structurally related fatty acids and general toxicological principles. All data presented should be treated as estimations and verified through specific experimental testing.

Executive Summary

This technical guide provides a comprehensive overview of the available health and safety information for 6,6-dimethylheptanoic acid. Due to a scarcity of direct studies on this specific branched-chain fatty acid, this document leverages data from analogous compounds and established testing protocols to offer guidance for handling, safety assessment, and potential biological investigation. The guide includes physicochemical properties, toxicological data, hazard classifications, and detailed experimental methodologies for key safety endpoints. Additionally, it explores potential biological signaling pathways, such as those related to inflammation and apoptosis, that may be influenced by this class of molecules.

Physicochemical Properties

A summary of the key physicochemical properties of 6,6-dimethylheptanoic acid is presented below. This information is crucial for understanding its potential for absorption, distribution, metabolism, and excretion (ADME), as well as for designing appropriate experimental conditions.

PropertyValueSource
Chemical Name 6,6-Dimethylheptanoic Acid-
CAS Number 15898-92-7[1][2]
Molecular Formula C9H18O2[3][4][5]
Molecular Weight 158.24 g/mol [3][4][5]
Physical Form Liquid[6]
Boiling Point 92-92.5 °C at 90 Torr[2]
Density 0.8563 g/cm³ (Predicted)[2]
pKa 4.78 ± 0.10 (Predicted)[2]
LogP 2.67750[3]

Toxicological Profile

EndpointGHS Hazard StatementPictogramSignal Word
Skin Corrosion/Irritation H315: Causes skin irritationCorrosion, Exclamation markDanger
Serious Eye Damage/Irritation H318: Causes serious eye damageCorrosionDanger
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationExclamation markDanger

Experimental Protocols

The following sections detail standardized experimental protocols relevant to assessing the health and safety of organic acids like 6,6-dimethylheptanoic acid. These are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

This test method provides a framework for assessing the skin irritation potential of a substance using a reconstructed human epidermis model.

Methodology:

  • Model Preparation: A commercially available RhE model, which consists of normal human-derived epidermal keratinocytes cultured to form a multi-layered, highly differentiated model of the human epidermis, is used.

  • Test Substance Application: A small volume (e.g., 25 µL) or mass (e.g., 25 mg) of the test substance is applied topically to the surface of the RhE tissue.

  • Exposure and Incubation: The tissues are incubated for a defined period (e.g., 60 minutes) at 37°C and 5% CO2.

  • Rinsing: Following exposure, the test substance is thoroughly rinsed from the tissue surface using a buffered saline solution.

  • Post-Incubation: The tissues are transferred to fresh culture medium and incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • Viability Assessment: Cell viability is determined by incubating the tissues with a vital dye such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The amount of formazan produced is quantified spectrophotometrically.

  • Data Interpretation: A substance is identified as an irritant if the mean tissue viability is reduced below 50% of the negative control.

experimental_workflow_skin_irritation start Start: RhE Model apply_substance Apply 6,6-dimethylheptanoic acid start->apply_substance incubate_expose Incubate (60 min) apply_substance->incubate_expose rinse Rinse Tissue incubate_expose->rinse incubate_post Incubate (42 hr) rinse->incubate_post viability_assay MTT Viability Assay incubate_post->viability_assay data_analysis Data Analysis viability_assay->data_analysis end End: Classify as Irritant or Non-Irritant data_analysis->end

Caption: Workflow for In Vitro Skin Irritation Testing.

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (OECD 492)

This method is used to identify chemicals that cause serious eye damage.

Methodology:

  • Model Preparation: A commercially available RhCE model is used.

  • Test Substance Application: The test substance is applied to the epithelial surface of the cornea model.

  • Exposure and Incubation: Tissues are exposed to the test substance for a short duration (e.g., 30 minutes).

  • Rinsing and Post-Incubation: The substance is rinsed off, and the tissues are incubated in fresh medium for a defined period.

  • Viability Assessment: Similar to the skin irritation test, cell viability is measured using MTT or another suitable viability assay.

  • Data Interpretation: A chemical is classified as causing serious eye damage if the tissue viability falls below a certain threshold (e.g., 60%).

Potential Biological Activities and Signaling Pathways

While specific data for 6,6-dimethylheptanoic acid is lacking, related fatty acids have been reported to possess anti-inflammatory, antifungal, and pro-apoptotic properties. The following sections describe the general mechanisms and signaling pathways that may be relevant.

Anti-Inflammatory Activity: NF-κB Signaling Pathway

Many fatty acids exert anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines.

Potential Mechanism: 6,6-dimethylheptanoic acid may inhibit the activation of the IκB kinase (IKK) complex. This would prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of inflammatory genes.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Pro-inflammatory Receptor (e.g., TLR, TNFR) ikk IKK Complex receptor->ikk Activates ikba_nfkb IκBα-NF-κB Complex ikk->ikba_nfkb Phosphorylates IκBα nfkb NF-κB ikba_nfkb->nfkb Releases ikba_p P-IκBα ikba_nfkb->ikba_p nfkb_nuc NF-κB nfkb->nfkb_nuc Translocates proteasome Proteasomal Degradation ikba_p->proteasome Ubiquitination acid 6,6-dimethylheptanoic acid acid->ikk Inhibits dna DNA nfkb_nuc->dna Binds to cytokines Pro-inflammatory Gene Transcription dna->cytokines

Caption: Potential Inhibition of the NF-κB Signaling Pathway.

Pro-Apoptotic Activity: Intrinsic Apoptosis Pathway

Some fatty acids have been shown to induce apoptosis (programmed cell death) in cancer cells, often through the intrinsic or mitochondrial pathway.

Potential Mechanism: 6,6-dimethylheptanoic acid could potentially induce mitochondrial stress, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then activates executioner caspases, such as caspase-3, leading to the cleavage of cellular proteins and cell death.

apoptosis_pathway cluster_cell Cell acid 6,6-dimethylheptanoic acid mito Mitochondrion acid->mito Induces Stress cyto_c Cytochrome c mito->cyto_c Releases apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome apaf1->apoptosome cas9_act Activated Caspase-9 apoptosome->cas9_act Activates cas9 Pro-caspase-9 cas9->apoptosome cas3 Pro-caspase-3 cas9_act->cas3 Cleaves cas3_act Activated Caspase-3 cas3->cas3_act death Apoptosis cas3_act->death Executes

Caption: Potential Induction of the Intrinsic Apoptosis Pathway.

Antifungal Activity

The antifungal activity of fatty acids is generally attributed to their ability to disrupt the fungal cell membrane.[3][6][7][8]

Potential Mechanism: The lipophilic nature of 6,6-dimethylheptanoic acid would allow it to intercalate into the fungal cell membrane, disrupting its integrity and leading to increased permeability. This can result in the leakage of essential intracellular components and ultimately, cell death.

Handling and Storage

Based on the available GHS classifications, the following handling and storage precautions are recommended:

  • Handling: Wear protective gloves, clothing, and eye/face protection.[8][9] Use only in a well-ventilated area. Avoid breathing vapors or mist.[8][9] Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[8][10] Store locked up.[9]

Conclusion

While specific experimental health and safety data for 6,6-dimethylheptanoic acid is limited, the available information suggests that it should be handled as a substance that can cause skin, eye, and respiratory irritation. The provided experimental protocols offer a roadmap for generating specific data for a comprehensive risk assessment. Furthermore, its structural similarity to other bioactive fatty acids suggests potential for further investigation into its anti-inflammatory, pro-apoptotic, and antifungal properties. All work with this compound should be conducted with appropriate personal protective equipment and in a well-ventilated environment.

References

Environmental Fate of Branched-Chain Nonanoic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the environmental fate of branched-chain nonanoic acids, with a focus on their biodegradation, photodegradation, hydrolysis, and sorption in the environment. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways to support environmental risk assessment and research.

Executive Summary

Branched-chain nonanoic acids are carboxylic acids with a nine-carbon chain and one or more methyl groups. A prominent example is 3,5,5-trimethylhexanoic acid, an isomer of nonanoic acid. The environmental fate of these compounds is largely dictated by their chemical structure. Generally, they exhibit low water solubility and a high affinity for organic matter, which influences their distribution and persistence in the environment. While not readily biodegradable, they are susceptible to primary degradation by microorganisms. Information on their abiotic degradation through photodegradation and hydrolysis is limited. Their high octanol-water partition coefficient suggests a potential for bioaccumulation, though this may be mitigated by metabolic transformation.

Physicochemical Properties and Environmental Distribution

The environmental distribution of branched-chain nonanoic acids is heavily influenced by their physicochemical properties. Key parameters for 3,5,5-trimethylhexanoic acid are summarized in the table below.

PropertyValueReference
Molecular FormulaC9H18O2[N/A]
Molecular Weight158.24 g/mol [N/A]
Water SolubilityVery low[1]
n-Octanol/Water Partition Coefficient (log Pow)> 6[1]
Adsorption/Desorption Coefficient (log Koc)> 5[1]

The high log Pow and log Koc values indicate a strong tendency for these compounds to partition from water into organic phases, such as soil organic matter and lipids in organisms.[1] This suggests that if released into the environment, they are likely to be found in soil and sediment rather than in the water column.

Biodegradation

Branched-chain nonanoic acids are not considered to be readily biodegradable. However, studies have shown that they can undergo primary degradation by microorganisms.

Biodegradation Data
Test SubstanceTest GuidelineInoculumExposure PeriodBiodegradationReference
Notified chemical containing 3,5,5-trimethylhexanoic acidOECD TG 301 C (Modified MITI Test)Activated sludge28 days59% (based on BOD)[1]

During a 28-day study, a substance containing 3,5,5-trimethylhexanoic acid showed 59% biodegradation based on Biochemical Oxygen Demand (BOD).[1] Although this does not meet the criteria for "readily biodegradable," the study indicated that the parent substance underwent primary degradation, with no detectable notified chemical remaining after 28 days.[1]

Biodegradation Pathway

The microbial degradation of branched-chain fatty acids typically proceeds through a series of enzymatic reactions. The initial steps involve the activation of the carboxylic acid to its coenzyme A (CoA) thioester, followed by β-oxidation. The presence of methyl branches can hinder the standard β-oxidation process, often requiring additional enzymatic steps for rearrangement.

The degradation of branched-chain amino acids (leucine, isoleucine, and valine) leads to the formation of branched-chain acyl-CoA esters, which are precursors for the synthesis of branched-chain fatty acids. The catabolism of these precursors involves enzymes such as branched-chain α-keto acid dehydrogenase.

Biodegradation_Pathway BCAA Branched-Chain Amino Acids (e.g., Leucine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA Branched-Chain Aminotransferase BCA_CoA Branched-Chain Acyl-CoA (e.g., Isovaleryl-CoA) BCKA->BCA_CoA Branched-Chain α-Keto Acid Dehydrogenase BCNA Branched-Chain Nonanoic Acid BCA_CoA->BCNA Elongation BCNA_CoA Branched-Chain Nonanoyl-CoA BCNA->BCNA_CoA Acyl-CoA Synthetase Beta_Oxidation β-Oxidation Pathway BCNA_CoA->Beta_Oxidation TCA_Cycle TCA Cycle Beta_Oxidation->TCA_Cycle Acetyl-CoA

Caption: Generalized biodegradation pathway of branched-chain nonanoic acids.

Experimental Protocol: Ready Biodegradability (OECD TG 301 C)

The Ready Biodegradability Test OECD TG 301 C (Modified MITI Test I) is designed to screen chemicals for their ready biodegradability in an aerobic aqueous medium.

Methodology:

  • Test Substance: The notified chemical containing 3,5,5-trimethylhexanoic acid.

  • Inoculum: Activated sludge from a wastewater treatment plant.

  • Exposure Period: 28 days.

  • Analytical Monitoring:

    • Degradation product measurement: Reverse phase High-Performance Liquid Chromatography (HPLC).

    • Dissolved Organic Carbon (DOC): TOC analyser.

    • Biochemical Oxygen Demand (BOD): Closed system oxygen consumption measuring apparatus.

  • Procedure:

    • A solution or suspension of the test substance in a mineral medium is inoculated with a small amount of activated sludge.

    • The mixture is incubated in the dark in a sealed vessel at a constant temperature.

    • The consumption of oxygen is measured over the 28-day period.

    • The percentage of biodegradation is calculated based on the ratio of the measured BOD to the theoretical oxygen demand (ThOD).

    • Control experiments with a reference substance (e.g., aniline) are run in parallel to validate the test system.[1]

Photodegradation

Limited information is available on the photodegradation of branched-chain nonanoic acids. Carboxylic acids, in general, do not strongly absorb sunlight, suggesting that direct photodegradation is likely to be a slow process. However, indirect photodegradation, mediated by photochemically produced reactive species such as hydroxyl radicals, may contribute to their environmental removal.

Hydrolysis

Carboxylic acids are generally stable to hydrolysis under environmental pH conditions. Therefore, hydrolysis is not expected to be a significant degradation pathway for branched-chain nonanoic acids.

Sorption in Soil and Sediment

The high log Koc value (>5) for 3,5,5-trimethylhexanoic acid indicates that it will strongly adsorb to soil and sediment organic matter.[1] This strong sorption will limit its mobility in the environment, reducing the potential for leaching into groundwater.

Experimental Protocol: Adsorption/Desorption (OECD TG 106)

The Adsorption - Desorption Using a Batch Equilibrium Method (OECD TG 106) is used to determine the adsorption and desorption potential of a chemical in soil.

Methodology:

  • Test Substance: The branched-chain nonanoic acid of interest.

  • Soil Samples: A minimum of five different soil types with varying organic carbon content, pH, and texture.

  • Procedure:

    • Adsorption Phase:

      • Aqueous solutions of the test substance at various concentrations are added to soil samples.

      • The soil-solution mixtures are agitated for a predetermined time to reach equilibrium.

      • After equilibration, the phases are separated by centrifugation.

      • The concentration of the test substance in the aqueous phase is measured.

      • The amount of substance adsorbed to the soil is calculated by mass balance.

    • Desorption Phase:

      • The soil from the adsorption phase is resuspended in a fresh solution (without the test substance).

      • The mixture is agitated to allow for desorption.

      • The concentration of the test substance in the aqueous phase is measured to determine the amount desorbed.

  • Data Analysis:

    • The adsorption and desorption data are used to calculate the adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).

Bioaccumulation

The high n-octanol/water partition coefficient (log Pow > 6) suggests a potential for bioaccumulation.[1] However, the potential for biodegradation, even if not rapid, combined with limited exposure to the aquatic environment, suggests that the overall potential for bioaccumulation may be low.[1]

Conclusion

Branched-chain nonanoic acids are expected to persist in the environment to some extent due to their resistance to ready biodegradation. Their strong affinity for organic matter will lead to their accumulation in soil and sediment, limiting their mobility. While primary biodegradation occurs, the ultimate fate and the formation of potential persistent metabolites require further investigation. The lack of data on photodegradation and hydrolysis highlights a need for further research to fully understand the environmental fate of this class of compounds. The experimental protocols outlined in this guide provide a framework for generating the necessary data for a comprehensive environmental risk assessment.

References

Unveiling Neononanoic Acid: A Technical Guide to its Discovery and Natural Occurrence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neononanoic acid, a term not commonly found in standard chemical literature, likely refers to a branched-chain isomer of nonanoic acid. Nonanoic acid is a nine-carbon saturated fatty acid. While the straight-chain n-nonanoic acid (also known as pelargonic acid) is well-documented, this guide delves into the less-explored realm of its branched-chain counterparts, which are thought to be the true identity of "this compound." These branched-chain fatty acids (BCFAs) are gaining interest in the scientific community for their unique properties and potential biological activities. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and biosynthesis of these C9 branched-chain fatty acids, along with detailed experimental protocols for their analysis.

Discovery and Natural Occurrence

The formal "discovery" of a compound specifically named this compound is not documented. However, various branched isomers of nonanoic acid have been identified in nature. These C9 BCFAs are primarily products of microbial metabolism and are found in various foods and biological systems.

Key Natural Sources:

  • Ruminant Products: Milk, cheese, and meat from ruminant animals such as cows, sheep, and goats are significant dietary sources of BCFAs. These compounds are synthesized by the microorganisms in the rumen.

  • Fermented Foods: Certain fermented foods, particularly those involving bacterial fermentation, contain detectable levels of BCFAs. For instance, some types of fermented milk and cheese show the presence of various short- and medium-chain fatty acids.

  • Animal Fats: Specific branched-chain fatty acids have been identified as key flavor components in animal fats. For example, 4-methylnonanoic acid is a compound that contributes to the characteristic flavor of sheep and goat meat[1].

Data Presentation: Quantitative Analysis of C9 Fatty Acids in Natural Sources

While specific quantitative data for a C9 branched-chain fatty acid definitively labeled "this compound" is scarce, the following table provides an example of the concentration of the straight-chain C9 analog, nonanoic acid, found in fermented milk. This serves as a reference for the potential concentration range of C9 fatty acids in natural products.

Fatty AcidNatural SourceConcentration (µg/L)Analytical Method
Nonanoic AcidFermented Milk1.69–2.99SPME-GC-MS

Biosynthesis of Branched-Chain Fatty Acids

The biosynthesis of branched-chain fatty acids is distinct from that of straight-chain fatty acids. It utilizes branched-chain amino acids as primers. The pathway is particularly active in certain bacteria.

Key Steps in Biosynthesis:

  • Primer Synthesis: The synthesis is initiated with short, branched-chain acyl-CoA primers. These primers are derived from the catabolism of branched-chain amino acids such as valine, leucine, and isoleucine.

  • Elongation: The primer is then elongated by the fatty acid synthase (FAS) system, which sequentially adds two-carbon units from malonyl-CoA.

  • Termination: The elongation process continues until a fatty acid of the desired chain length (in this case, C9) is formed.

Below is a diagram illustrating the general biosynthetic pathway of branched-chain fatty acids.

BCFA Biosynthesis Biosynthesis of Branched-Chain Fatty Acids BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA Transamination BC_Acyl_CoA Branched-Chain Acyl-CoA (Primer) BCKA->BC_Acyl_CoA Oxidative Decarboxylation FAS Fatty Acid Synthase (FAS) Elongation Cycles BC_Acyl_CoA->FAS Malonyl_CoA Malonyl-CoA (2-Carbon Donor) Malonyl_CoA->FAS BCFA Branched-Chain Fatty Acid (e.g., this compound) FAS->BCFA

Caption: General biosynthetic pathway of branched-chain fatty acids.

Experimental Protocols: Analysis of Branched-Chain Fatty Acids

The analysis of branched-chain fatty acids in biological and food matrices typically involves extraction followed by gas chromatography-mass spectrometry (GC-MS).

Protocol: GC-MS Analysis of Fatty Acids (as Methyl Esters) in Milk

This protocol outlines a standard procedure for the extraction and analysis of fatty acids, including branched-chain isomers, from a milk sample.

1. Lipid Extraction:

  • Objective: To isolate the total lipid fraction from the milk sample.

  • Procedure:

    • Homogenize a known quantity of the milk sample.

    • Perform a lipid extraction using a modified Folch method with a chloroform:methanol (2:1, v/v) solvent system.

    • Add an internal standard (e.g., a fatty acid not expected in the sample, like C17:0) to the extraction solvent for quantification.

    • Wash the organic phase with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.

    • Evaporate the solvent from the lipid-containing organic phase under a stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Objective: To convert the fatty acids into their more volatile methyl esters for GC analysis.

  • Procedure:

    • To the dried lipid extract, add a methanolic solution of a catalyst (e.g., 2% H₂SO₄ in methanol or BF₃ in methanol).

    • Heat the mixture in a sealed vial at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 1-2 hours) to facilitate the transesterification of esterified fatty acids and the esterification of free fatty acids.

    • After cooling, add water and a non-polar solvent (e.g., hexane) to extract the FAMEs.

    • Collect the hexane layer containing the FAMEs.

3. GC-MS Analysis:

  • Objective: To separate, identify, and quantify the individual FAMEs.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A polar capillary column (e.g., SP-2560 or CP-Sil 88) is typically used for good separation of FAME isomers.

    • Carrier Gas: Helium at a constant flow rate.

    • Injector: Split/splitless injector, with an injection volume of 1-2 µL.

    • Oven Temperature Program: A programmed temperature gradient is used to elute the FAMEs based on their boiling points and polarity.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Acquisition Mode: Full scan to identify unknown compounds and Selected Ion Monitoring (SIM) for targeted quantification of specific FAMEs.

  • Identification and Quantification:

    • FAMEs are identified by comparing their retention times and mass spectra to those of authentic standards.

    • Quantification is achieved by integrating the peak areas of the identified FAMEs and comparing them to the peak area of the internal standard.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the GC-MS analysis of branched-chain fatty acids.

BCFA Analysis Workflow Experimental Workflow for BCFA Analysis by GC-MS cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Milk, Tissue) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Derivatization Derivatization to FAMEs (e.g., with BF3-Methanol) Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Separation Chromatographic Separation Detection Mass Spectrometric Detection Data_Acquisition Data Acquisition GC_MS->Data_Acquisition Identification Peak Identification (vs. Standards) Data_Acquisition->Identification Quantification Quantification (vs. Internal Standard) Identification->Quantification

Caption: Workflow for the analysis of BCFAs using GC-MS.

Conclusion

While the term "this compound" remains ambiguous in formal chemical nomenclature, it most plausibly represents a branched-chain isomer of nonanoic acid. These C9 BCFAs are naturally occurring compounds, primarily found in ruminant-derived products and some fermented foods, with their biosynthesis originating from branched-chain amino acids. The analysis of these compounds requires specialized protocols, typically involving lipid extraction, derivatization, and GC-MS. Further research is warranted to fully elucidate the specific isomers present in different natural sources, their quantitative levels, and their potential biological significance, which could be of considerable interest to the fields of food science, microbiology, and drug development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6,6-Dimethylheptanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 6,6-dimethylheptanoic acid. The method described is the carbonation of a Grignard reagent, a robust and widely applicable procedure for the formation of carboxylic acids.

Introduction

6,6-Dimethylheptanoic acid is a saturated fatty acid with a distinctive tertiary butyl group at the terminus of its aliphatic chain. This structural feature can impart unique lipophilic and steric properties to molecules, making it a valuable building block in medicinal chemistry and materials science. The synthesis protocol outlined below involves the formation of a Grignard reagent from 1-bromo-5,5-dimethylhexane, followed by its reaction with carbon dioxide (as dry ice) and subsequent acidic workup to yield the desired carboxylic acid.[1][2][3][4]

Reaction Scheme

The overall synthetic pathway can be summarized in two main steps:

  • Formation of the Grignard Reagent: 1-bromo-5,5-dimethylhexane reacts with magnesium metal in anhydrous diethyl ether to form 5,5-dimethylhexylmagnesium bromide.

  • Carbonation and Workup: The Grignard reagent, a potent nucleophile, attacks the electrophilic carbon of carbon dioxide.[5][6] Subsequent protonation with a strong acid yields 6,6-dimethylheptanoic acid.[5][7]

Experimental Protocol

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
Magnesium TurningsMg24.311.22 g (50 mmol)Must be dry.
1-Bromo-5,5-dimethylhexaneC8H17Br193.127.73 g (40 mmol)
Anhydrous Diethyl Ether(C2H5)2O74.12100 mLDried over sodium/benzophenone.
IodineI2253.811-2 small crystalsTo initiate the Grignard reaction.
Dry IceCO244.01~50 gSolid carbon dioxide.
Hydrochloric Acid, 6 MHCl36.46~50 mLFor acidic workup.
Diethyl Ether(C2H5)2O74.12~100 mLFor extraction.
Saturated Sodium Bicarbonate SolutionNaHCO384.01~100 mLFor washing.
Anhydrous Sodium SulfateNa2SO4142.04As neededFor drying.

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel (500 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

Part 1: Formation of the Grignard Reagent

  • Preparation: All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon to ensure anhydrous conditions. Grignard reagents are highly sensitive to moisture.[5]

  • Initiation: Place the magnesium turnings (1.22 g, 50 mmol) and a magnetic stir bar in the three-necked flask. Assemble the condenser and dropping funnel. Add a small crystal of iodine to the flask.

  • Addition of Alkyl Halide: Dissolve 1-bromo-5,5-dimethylhexane (7.73 g, 40 mmol) in 40 mL of anhydrous diethyl ether and place this solution in the dropping funnel. Add a small amount (about 5 mL) of this solution to the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and the solution becomes cloudy with gentle bubbling. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Reaction: Once the reaction has started, add the remaining solution of 1-bromo-5,5-dimethylhexane dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete reaction. The final solution should be a cloudy, grayish-brown.

Part 2: Carbonation and Workup

  • Carbonation: Cool the Grignard reagent solution to room temperature. In a separate beaker, carefully crush approximately 50 g of dry ice. Cautiously and slowly pour the Grignard reagent solution onto the crushed dry ice with gentle swirling. A vigorous reaction will occur.

  • Acidification: Allow the mixture to warm to room temperature as the excess carbon dioxide sublimes. A viscous mass will form. Slowly add 50 mL of 6 M hydrochloric acid to the reaction mixture to protonate the carboxylate salt and dissolve the remaining magnesium salts. The mixture should separate into two layers.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with two 50 mL portions of diethyl ether. Combine all the organic layers.

  • Washing: Wash the combined organic layers with 50 mL of saturated sodium bicarbonate solution to remove any unreacted acid. Then, wash with 50 mL of brine (saturated NaCl solution).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

Part 3: Purification

The crude product can be purified by vacuum distillation or column chromatography to yield pure 6,6-dimethylheptanoic acid.

Data Summary

ParameterValue
Reactants
Magnesium1.22 g
1-Bromo-5,5-dimethylhexane7.73 g
Product (Theoretical)
Molar Mass158.24 g/mol
Theoretical Yield6.33 g
Physical Properties
Boiling Point92-92.5 °C at 90 Torr[8]
Density0.8563 g/cm³[8]

Visual Workflow

Synthesis_Workflow cluster_0 Grignard Reagent Formation cluster_1 Carbonation & Workup reagent1 1-Bromo-5,5-dimethylhexane reaction1 Reaction reagent1->reaction1 reagent2 Mg reagent2->reaction1 solvent1 Anhydrous Diethyl Ether solvent1->reaction1 product1 5,5-Dimethylhexyl- magnesium Bromide reaction1->product1 Reflux reaction2 Carbonation product1->reaction2 reagent3 Dry Ice (CO2) reagent3->reaction2 reagent4 6 M HCl (aq) reaction3 Acidic Workup reagent4->reaction3 intermediate Magnesium Carboxylate Salt reaction2->intermediate Protonation intermediate->reaction3 final_product 6,6-Dimethylheptanoic Acid (Crude) reaction3->final_product purification Vacuum Distillation final_product->purification Purification

References

Application Note: GC-MS Analysis of Branched-Chain Fatty Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Branched-chain fatty acids (BCFAs) are a class of lipids characterized by methyl branches along their aliphatic chain. They are integral components of cell membranes, particularly in bacteria, and are increasingly recognized for their roles in metabolic regulation and as biomarkers for various physiological and pathological states. The accurate identification and quantification of BCFA isomers, such as iso- and anteiso- forms, present a significant analytical challenge due to their structural similarity and co-elution with straight-chain fatty acid (SCFA) isomers. This application note provides a detailed protocol for the analysis of BCFA isomers using gas chromatography-mass spectrometry (GC-MS), including sample preparation, derivatization, and optimized GC-MS parameters.

Introduction

Branched-chain fatty acids are primarily saturated fatty acids with one or more methyl groups on the carbon chain. The most common forms are the iso- series, with a methyl group on the penultimate carbon, and the anteiso- series, with a methyl group on the antepenultimate carbon from the methyl end. These structural variations influence the physicochemical properties of membranes and are involved in various biological processes. The analysis of BCFAs is crucial in fields such as microbiology, clinical diagnostics, and nutrition.

Gas chromatography-mass spectrometry is a powerful technique for the separation and identification of fatty acid isomers. However, the inherent volatility of free fatty acids necessitates a derivatization step to convert them into more volatile and thermally stable esters, most commonly fatty acid methyl esters (FAMEs).[1][2] This note details a robust GC-MS method for the comprehensive profiling of BCFA isomers.

Experimental Protocols

I. Sample Preparation and Lipid Extraction

Meticulous sample collection and preparation are critical for accurate fatty acid profiling.[3] The following protocol is a general guideline and may require optimization based on the sample matrix.

Materials:

  • Biological sample (e.g., bacterial cell pellet, plasma, tissue)

  • Methanol

  • Hydrochloric Acid (HCl)

  • Isooctane

  • Internal Standards (e.g., deuterated fatty acids)[4]

  • 1N Potassium Hydroxide (KOH)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Homogenization: For tissue samples, homogenize approximately 5-10 mg in methanolic HCl.[5] For plasma, use around 200 µL. For cell pellets, a cell count of approximately 0.5 million is a common starting point.[4]

  • Internal Standard Spiking: Add a known amount of an appropriate internal standard solution (e.g., deuterated fatty acid mixture) to the homogenized sample. This is crucial for accurate quantification by compensating for sample loss during preparation and analysis.[4][5]

  • Hydrolysis (for total fatty acid analysis): To release esterified fatty acids, add 500 µL of 1N KOH to the methanolic sample suspension. Vortex and incubate for 1 hour. Neutralize the reaction by adding 500 µL of 1N HCl and confirm the pH is below 5.[4]

  • Extraction: Add two volumes of isooctane to the sample, vortex vigorously for 3 minutes, and centrifuge at 3000 rpm for 5 minutes to separate the phases.[4][5]

  • Collection: Carefully collect the upper organic layer containing the lipids. Repeat the extraction step once more and combine the organic extracts.[5]

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[4]

II. Derivatization to Fatty Acid Methyl Esters (FAMEs)

Derivatization is essential to increase the volatility of fatty acids for GC analysis.[6][7] Transesterification using an acidic catalyst is a widely used method.[2][8]

Materials:

  • Dried lipid extract

  • Acetyl-chloride in methanol (or Boron trifluoride-methanol solution)

  • Hexane

  • Saturated NaCl solution

Procedure:

  • Reaction: Add 1 ml of acetyl-chloride in methanol to the dried lipid extract.

  • Incubation: Cap the vial tightly and heat at a controlled temperature. A lower temperature (room temperature) can prevent the isomerization of cis/trans double bonds in unsaturated fatty acids.[8] For saturated BCFAs, heating at a higher temperature (e.g., 95°C) for a specified time can be employed.

  • Quenching: After cooling, add 1 ml of saturated NaCl solution to stop the reaction.

  • Extraction of FAMEs: Add 200 µL of hexane, vortex for 3 minutes, and centrifuge for 5 minutes.[9]

  • Collection: Transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.

III. GC-MS Analysis

The separation of BCFA isomers requires a polar capillary column and an optimized temperature program.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Polar capillary column (e.g., cyano-column, DB-225ms)[8][9]

GC Parameters (Example): [5][8][9]

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Program:

    • Initial temperature: 80°C, hold for 0.5 min

    • Ramp 1: 10°C/min to 170°C, hold for 0.5 min

    • Ramp 2: 5°C/min to 220°C, hold for 5 min

  • Carrier Gas: Helium

  • Transfer Line Temperature: 280°C

MS Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. SIM mode offers higher sensitivity and is recommended for targeted quantification.[8][9]

Data Presentation

Quantitative analysis of BCFAs is typically performed using stable isotope dilution with deuterated internal standards.[5] The following table summarizes representative limits of detection (LOD) and quantification (LOQ) for various short-chain fatty acids, including branched-chain isomers, achieved with a GC-MS method using pentafluorobenzyl bromide (PFBBr) derivatization.

Fatty AcidRetention Time (min)Limit of Detection (LOD) (µM)Limit of Quantitation (LOQ) (µM)
Isobutyric acid9.870.4880.977
Butyric acid10.190.2440.488
2-Methylbutyric acid10.740.2440.488
Isovaleric acid10.840.2440.488
Valeric acid11.240.2440.488
(Data adapted from a study on short-chain fatty acid analysis)[9][10]

Visualization of Experimental Workflow

The overall experimental process for the GC-MS analysis of BCFA isomers can be visualized as a sequential workflow.

GCMS_Workflow Sample Sample Collection (Tissue, Plasma, Cells) Extraction Lipid Extraction (with Internal Standards) Sample->Extraction Derivatization Derivatization (e.g., FAMEs) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing (Quantification & Identification) GCMS->Data

Caption: Workflow for GC-MS analysis of branched-chain fatty acids.

Advanced Topic: Stable Isotope Labeling

For studies investigating the metabolism and biosynthesis of BCFAs, stable isotope labeling can be employed.[11][12][13] In this approach, cells or organisms are cultured with labeled precursors (e.g., ¹³C-labeled amino acids), and the incorporation of the stable isotopes into the BCFAs is monitored by MS. This allows for the elucidation of metabolic pathways and the relative contributions of synthesis versus uptake.[12][13]

Stable_Isotope_Labeling Precursor Labeled Precursor (e.g., 13C-Amino Acids) CellCulture Cell Culture/ Organism Incubation Precursor->CellCulture BCFA_Synthesis BCFA Biosynthesis CellCulture->BCFA_Synthesis Labeled_BCFA Labeled BCFA Pool BCFA_Synthesis->Labeled_BCFA GCMS_Analysis GC-MS Analysis Labeled_BCFA->GCMS_Analysis Flux_Analysis Metabolic Flux Analysis GCMS_Analysis->Flux_Analysis

References

Application Note and Protocol for the Purification of Neononanoic Acid by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed methodology for the purification of neononanoic acid using preparative High-Performance Liquid Chromatography (HPLC). The protocol outlines the use of reverse-phase chromatography, a widely applicable technique for the separation of moderately non-polar compounds like this compound. This application note is intended for researchers, scientists, and professionals in drug development who require high-purity this compound for their work. The described method is robust and can be adapted for similar branched-chain fatty acids.

Introduction

This compound is a branched-chain carboxylic acid with various industrial and research applications. For many of these applications, particularly in pharmaceutical and biological studies, a high degree of purity is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of individual compounds from a mixture.[1][2][3] This protocol details a preparative reverse-phase HPLC method for the effective purification of this compound. The fundamental principle involves the differential partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.[4]

Materials and Equipment

2.1. Reagents

  • This compound (crude or semi-purified)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (or Phosphoric acid, HPLC grade)

  • Methanol (HPLC grade, for cleaning)

  • Isopropanol (HPLC grade, for cleaning)

2.2. Equipment

  • Preparative HPLC system equipped with:

    • Solvent reservoir

    • High-pressure pump

    • Injector (manual or automated)

    • Preparative HPLC column

    • UV-Vis detector

    • Fraction collector

  • Analytical HPLC system (for purity analysis)

  • Rotary evaporator

  • Glass vials and collection tubes

  • Syringe filters (0.45 µm)

  • pH meter

  • Sonicator

Experimental Protocol

3.1. Sample Preparation

  • Dissolution: Dissolve the crude this compound sample in the initial mobile phase composition (e.g., a mixture of acetonitrile and water). The concentration should be as high as possible without causing precipitation, a technique known as concentration overloading to maximize throughput.[5]

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[5]

3.2. HPLC Conditions

The following table summarizes the recommended HPLC parameters for the purification of this compound. These parameters may require optimization based on the specific HPLC system and the purity of the starting material.

ParameterAnalytical ScalePreparative Scale
Column C18, 4.6 x 250 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 70% B to 95% B over 20 min70% B to 95% B over 20 min
Flow Rate 1.0 mL/min20 mL/min
Injection Volume 10 µL1-5 mL (or as determined by loading study)
Detection UV at 210 nmUV at 210 nm
Column Temp. 30 °C30 °C

3.3. Purification and Fraction Collection

  • System Equilibration: Equilibrate the preparative HPLC column with the initial mobile phase composition until a stable baseline is achieved.

  • Sample Injection: Inject the prepared this compound sample onto the column.

  • Fraction Collection: Monitor the chromatogram in real-time. Begin fraction collection just before the this compound peak begins to elute and stop collection just after the peak returns to baseline. This can be done based on time or detector signal thresholds.[6]

  • Post-Purification Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of each fraction.

  • Pooling and Solvent Removal: Pool the fractions that meet the desired purity level. Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

The expected performance of the HPLC purification method is summarized in the table below. Actual results may vary depending on the initial sample purity and the specific instrumentation used.

ParameterExpected Value
Retention Time Dependent on specific conditions, but should be consistent
Purity of Final Product > 98%
Recovery > 85%
Limit of Detection (LOD) ~0.1-0.5 mM (for analytical determination)[7]
Limit of Quantification (LOQ) ~0.5-1.0 mM (for analytical determination)[7]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Sample filter Filter Sample (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection (210 nm) separate->detect collect Fraction Collection detect->collect analyze Purity Analysis (Analytical HPLC) collect->analyze pool Pool High-Purity Fractions analyze->pool evaporate Solvent Evaporation pool->evaporate final_product Purified this compound evaporate->final_product

Figure 1: Experimental workflow for HPLC purification of this compound.

logical_relationship cluster_params Key Purification Parameters compound This compound (Analyte Properties) column Stationary Phase (e.g., C18) compound->column influences choice of mobile_phase Mobile Phase (Acetonitrile/Water/Acid) compound->mobile_phase influences choice of outcome Purification Outcome (Purity, Recovery, Throughput) column->outcome determine mobile_phase->outcome determine flow_rate Flow Rate flow_rate->outcome determine detection Detection Wavelength (210 nm) detection->outcome determine

Figure 2: Logical relationship of key parameters in HPLC purification.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Peak Shape Column overloadReduce injection volume or sample concentration.
Inappropriate mobile phaseOptimize mobile phase composition.
Column degradationReplace the column.
Low Recovery Poor sample solubilityEnsure complete dissolution of the sample in the mobile phase.
Inefficient fraction collectionAdjust fraction collection start and end times.
Baseline Noise Impure solventsUse high-purity HPLC grade solvents.
Air bubbles in the systemDegas the mobile phase.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all chemicals in a well-ventilated fume hood.

  • Acetonitrile is flammable and toxic; avoid inhalation and skin contact.

  • Formic acid is corrosive; handle with care.

  • Dispose of all chemical waste according to institutional guidelines.

References

Application Notes and Protocols for the Esterification of Neodecanoic Acid in Lubricant Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of high-performance lubricant base stocks through the esterification of neodecanoic acid with various polyols. The resulting neodecanoate esters are characterized by their excellent thermal stability, hydrolytic resistance, and lubricity, making them suitable for a wide range of demanding applications.

Introduction

Neodecanoic acid, a branched-chain carboxylic acid, serves as a valuable building block in the synthesis of synthetic lubricants. Its unique structure imparts superior properties to the resulting esters compared to their linear counterparts. Esterification with polyols such as neopentyl glycol (NPG), trimethylolpropane (TMP), and pentaerythritol (PE) yields high-viscosity, thermally stable base oils with low pour points, essential for formulating advanced lubricants for automotive, industrial, and aerospace applications.

Experimental Protocols

Protocol 1: Synthesis of Neopentyl Glycol Dineodecanoate

This protocol details the synthesis of neopentyl glycol dineodecanoate, a low-viscosity ester lubricant base stock.

Materials:

  • Neopentyl glycol (NPG)

  • Neodecanoic acid

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (azeotropic solvent)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Activated carbon

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, a mechanical stirrer, and a temperature probe, combine neopentyl glycol, neodecanoic acid, and toluene. The recommended molar ratio of alcohol to acid is 1:2.5.

  • Catalyst Addition: Add p-toluenesulfonic acid as a catalyst, at a concentration of 1% by weight of the total reactants.

  • Esterification: Heat the reaction mixture to 120-130°C with continuous stirring. The water produced during the reaction will be collected in the Dean-Stark trap. The reaction is monitored by measuring the amount of water collected and is considered complete when the theoretical amount of water has been removed (typically 4-5 hours).

  • Neutralization: After cooling the reaction mixture, wash it with a 5% sodium bicarbonate solution to neutralize the acidic catalyst. Subsequently, wash with distilled water until the aqueous layer is neutral.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate. For color improvement, treat the product with activated carbon.

  • Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator to obtain the final product, neopentyl glycol dineodecanoate.

Protocol 2: Synthesis of Trimethylolpropane Trineodecanoate

This protocol outlines the synthesis of trimethylolpropane trineodecanoate, a versatile, higher-viscosity lubricant base stock.

Materials:

  • Trimethylolpropane (TMP)

  • Neodecanoic acid

  • Sulfuric acid (catalyst)

  • Toluene (azeotropic solvent)

  • Sodium hydroxide solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Bleaching earth

Procedure:

  • Reaction Setup: Charge a reaction kettle with trimethylolpropane, neodecanoic acid, and toluene.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid.

  • Esterification: Heat the mixture to reflux temperature and remove the water of reaction azeotropically. Continue the reaction until the acid value of the mixture is below a specified limit.

  • Neutralization and Washing: Cool the reaction mixture and neutralize the catalyst with a 5% sodium hydroxide solution. Wash the organic layer with water until neutral.

  • Drying and Decolorization: Dry the crude ester with anhydrous magnesium sulfate and decolorize with bleaching earth.

  • Purification: Filter the mixture and remove the toluene by vacuum distillation to yield trimethylolpropane trineodecanoate.

Protocol 3: Synthesis of Pentaerythritol Tetraneodecanoate

This protocol describes the synthesis of pentaerythritol tetraneodecanoate, a high-performance lubricant base oil with excellent thermal stability.

Materials:

  • Pentaerythritol (PE)

  • Neodecanoic acid

  • Tin(II) oxalate (catalyst)

  • Nitrogen gas

  • Activated alumina

Procedure:

  • Reaction Setup: In a reactor equipped with a stirrer, thermometer, and a packed column for water removal, add pentaerythritol and neodecanoic acid.

  • Inert Atmosphere: Purge the reactor with nitrogen gas to create an inert atmosphere.

  • Catalyst Addition: Introduce tin(II) oxalate as the catalyst.

  • Esterification: Heat the reaction mixture to a temperature of 220-240°C. The reaction is driven to completion by the continuous removal of water. Monitor the reaction by checking the hydroxyl value of the mixture.

  • Purification: Once the reaction is complete, cool the mixture and treat it with activated alumina to remove the catalyst and any polar impurities.

  • Final Product: Filter the purified product to obtain pentaerythritol tetraneodecanoate.

Data Presentation

The following tables summarize the typical physical and tribological properties of the synthesized neodecanoate esters.

Table 1: Physicochemical Properties of Neodecanoate Esters

PropertyNeopentyl Glycol DineodecanoateTrimethylolpropane TrineodecanoatePentaerythritol TetraneodecanoateTest Method
Kinematic Viscosity @ 40°C (cSt)~30~46~68ASTM D445
Kinematic Viscosity @ 100°C (cSt)~5.5~8.0~11.5ASTM D445
Viscosity Index>130>140>150ASTM D2270
Pour Point (°C)< -50< -40< -35ASTM D97
Flash Point (°C)> 220> 250> 280ASTM D92

Table 2: Tribological Properties of Neodecanoate Esters

PropertyNeopentyl Glycol DineodecanoateTrimethylolpropane TrineodecanoatePentaerythritol TetraneodecanoateTest Method
Coefficient of Friction (Boundary Lubrication)0.10 - 0.120.09 - 0.110.08 - 0.10ASTM G99
Wear Scar Diameter (mm)< 0.50< 0.45< 0.40ASTM D4172

Visualization of Experimental Workflow and Chemical Structures

The following diagrams illustrate the general experimental workflow for the esterification of neodecanoic acid and the chemical structures of the reactants and products.

Esterification_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Neodecanoic_Acid Neodecanoic Acid Esterification Esterification (Catalyst, Heat, Water Removal) Neodecanoic_Acid->Esterification Polyol Polyol (NPG, TMP, PE) Polyol->Esterification Neutralization Neutralization Esterification->Neutralization Purification Purification (Washing, Drying, Filtration) Neutralization->Purification Neodecanoate_Ester Neodecanoate Ester Lubricant Purification->Neodecanoate_Ester

Caption: General workflow for the synthesis of neodecanoate ester lubricants.

Chemical_Structures cluster_reactants Reactants NDA Neodecanoic Acid (C10H20O2) NPG_Ester NPG Dineodecanoate TMP_Ester TMP Trineodecanoate PE_Ester PE Tetraneodecanoate NPG Neopentyl Glycol (C5H12O2) NPG->NPG_Ester TMP Trimethylolpropane (C6H14O3) TMP->TMP_Ester PE Pentaerythritol (C5H12O4) PE->PE_Ester

Caption: Reactants and corresponding neodecanoate ester products.

Neononanoic Acid: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Neononanoic acid, a synthetic, highly branched C9 carboxylic acid, offers unique properties that make it a valuable building block in organic synthesis. Its sterically hindered carboxylic acid group, attached to a quaternary alpha-carbon, imparts exceptional thermal and hydrolytic stability to its derivatives.[1] This structural feature is pivotal for applications ranging from the synthesis of robust polymers and high-performance coatings to its emerging role as an intermediate in the preparation of specialized pharmaceuticals and agrochemicals.

These application notes provide an overview of the synthetic utility of this compound and its derivatives, offering detailed protocols for key transformations.

Key Applications in Synthesis

The highly branched structure of this compound is leveraged to introduce specific physical and chemical properties into target molecules. Its primary applications as a synthetic building block include:

  • Formation of Sterically Hindered Esters and Amides: The bulky nature of the neononanoyl group can be strategically employed to protect specific functionalities or to modulate the reactivity and bioavailability of a molecule.

  • Precursor to Performance Chemicals: Derivatives of this compound are integral to the production of high-performance materials where stability and durability are paramount.[1]

  • Intermediate in Active Pharmaceutical Ingredient (API) Synthesis: While less common than in industrial applications, this compound can serve as a precursor for introducing branched alkyl chains in the synthesis of complex drug molecules.

  • Component in Agrochemicals: The lipophilic and stable nature of this compound derivatives makes them suitable for use in the synthesis of modern pesticides.

Experimental Protocols

The following section details protocols for the preparation of key this compound derivatives, which can then be utilized in further synthetic steps.

Synthesis of Neononanoyl Chloride

Neononanoyl chloride is a key intermediate that facilitates the introduction of the neononanoyl group via acylation reactions.

Reaction Scheme:

Caption: Synthesis of Neononanoyl Chloride.

Protocol:

A solution of this compound (1.0 eq) in an inert solvent such as dichloromethane or toluene is prepared in a flask equipped with a reflux condenser and a gas outlet to a scrubber. Thionyl chloride (1.2-1.5 eq) is added dropwise at room temperature. The reaction mixture is then heated to reflux (typically 40-60 °C) and maintained at this temperature for 2-4 hours, or until the evolution of sulfur dioxide and hydrogen chloride gas ceases. The progress of the reaction can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid). Upon completion, the excess thionyl chloride and solvent are removed by distillation, followed by vacuum distillation of the residue to afford pure neononanoyl chloride.

Quantitative Data for Neononanoyl Chloride Synthesis:

ParameterValue
ReactantsThis compound, Thionyl Chloride
Stoichiometry1 : 1.2
SolventDichloromethane
TemperatureReflux (40 °C)
Reaction Time3 hours
Typical Yield> 90%
Esterification of this compound (Fischer Esterification)

The direct esterification of this compound with an alcohol is a fundamental transformation to produce sterically hindered esters.

Reaction Workflow:

Caption: Fischer Esterification Workflow.

Protocol:

This compound (1.0 eq) and an alcohol (1.0-1.2 eq) are dissolved in a suitable solvent (often an excess of the alcohol or a non-polar solvent like toluene). A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.01-0.05 eq), is added. The mixture is heated to reflux, and water is removed as it is formed, typically using a Dean-Stark apparatus. The reaction is monitored by TLC or GC until the starting material is consumed. After cooling, the reaction mixture is washed with water, a saturated sodium bicarbonate solution to neutralize the acid catalyst, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude ester is then purified by vacuum distillation.

Quantitative Data for a Representative Esterification:

ParameterValue
ReactantsThis compound, Ethanol
CatalystSulfuric Acid (2 mol%)
SolventToluene
TemperatureReflux (with Dean-Stark)
Reaction Time6-8 hours
Typical Yield85-95%
Amide Formation from Neononanoyl Chloride

The reaction of neononanoyl chloride with an amine is a straightforward and efficient method for the synthesis of sterically hindered amides.

Logical Relationship for Amide Synthesis:

Caption: Inputs and Outputs of Amide Synthesis.

Protocol:

An amine (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.1 eq) are dissolved in a dry, aprotic solvent like dichloromethane or THF under an inert atmosphere. The solution is cooled in an ice bath. A solution of neononanoyl chloride (1.05 eq) in the same solvent is added dropwise with stirring. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2-12 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is washed successively with water, dilute HCl (to remove excess amine and base), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude amide can be purified by recrystallization or column chromatography.

Quantitative Data for a Representative Amide Formation:

ParameterValue
ReactantsNeononanoyl Chloride, Benzylamine
BaseTriethylamine
Stoichiometry1.05 : 1.0 : 1.1
SolventDichloromethane
Temperature0 °C to Room Temperature
Reaction Time4 hours
Typical Yield90-98%

Conclusion

This compound, with its unique branched structure, provides a valuable tool for synthetic chemists to introduce steric bulk and enhance the stability of molecules. The protocols outlined above for the preparation of key derivatives—the acid chloride, esters, and amides—serve as a foundation for the incorporation of the neononanoyl moiety into more complex targets in the pharmaceutical, agrochemical, and materials science fields. The robustness of these derivatives makes them reliable intermediates in multi-step synthetic sequences.

References

Application of Neodecanoic Acid Derivatives in PVC Stabilization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. However, it is inherently susceptible to thermal degradation at processing temperatures, leading to the release of hydrochloric acid (HCl) and the formation of undesirable color and deterioration of mechanical properties.[1] Heat stabilizers are therefore essential additives in PVC formulations. Neodecanoic acid and its metal salt derivatives, particularly those of zinc and calcium, are increasingly utilized as effective co-stabilizers in PVC formulations. Their branched-chain structure offers excellent compatibility and lubricity. This document provides detailed application notes and protocols for the use of neodecanoic acid derivatives in the stabilization of PVC.

Mechanism of PVC Stabilization by Neodecanoic Acid Derivatives

The primary degradation pathway of PVC involves the autocatalytic dehydrochlorination, initiated at labile chlorine atoms (allylic or tertiary) on the polymer chain.[1] Metal carboxylates, including neodecanoates, stabilize PVC through a synergistic mechanism involving two key processes:

  • HCl Scavenging: The metal salt of neodecanoic acid reacts with and neutralizes the released HCl, preventing it from catalyzing further degradation.

  • Substitution of Labile Chlorine: The neodecanoate anion replaces the unstable allylic chlorine atoms on the PVC backbone, forming a more stable ester linkage.[2][3]

Zinc neodecanoate is a highly effective primary stabilizer that rapidly replaces labile chlorines. However, the resulting zinc chloride (ZnCl₂) is a strong Lewis acid and can catalyze rapid degradation, a phenomenon known as "zinc burning".[4] Calcium neodecanoate, while a less effective primary stabilizer, acts as a secondary stabilizer by reacting with ZnCl₂ to regenerate the active zinc stabilizer and form calcium chloride (CaCl₂), which is a less detrimental Lewis acid.[2] This synergistic interaction between calcium and zinc neodecanoates provides both excellent initial color and long-term stability.

PVC Stabilization Pathway with Ca/Zn Neodecanoate

PVC_Stabilization cluster_degradation PVC Degradation cluster_stabilization Stabilization by Neodecanoates PVC PVC Chain (~CH₂-CHCl~) Degraded_PVC Degraded PVC (Polyene Formation) PVC->Degraded_PVC Heat HCl HCl PVC->HCl Heat Stabilized_PVC Stabilized PVC (Ester Linkage) PVC->Stabilized_PVC HCl->Degraded_PVC Autocatalysis ZnCl2 Zinc Chloride (ZnCl₂) HCl->ZnCl2 Zn_Neo Zinc Neodecanoate (Zn(OOCR)₂) Zn_Neo->Stabilized_PVC Replaces Labile Cl Zn_Neo->ZnCl2 Reacts with HCl Ca_Neo Calcium Neodecanoate (Ca(OOCR)₂) Ca_Neo->Zn_Neo Regenerates CaCl2 Calcium Chloride (CaCl₂) Ca_Neo->CaCl2 Forms Less Harmful Salt ZnCl2->Degraded_PVC Catalyzes Degradation ZnCl2->Ca_Neo

Caption: Synergistic stabilization of PVC by Calcium and Zinc neodecanoates.

Quantitative Performance Data

The following tables summarize typical performance data for PVC formulations stabilized with metal carboxylates. While specific data for neodecanoic acid derivatives is often proprietary, the data for other carboxylates like stearates and orotates provide a good comparative illustration of the expected performance.

Table 1: Thermal Stability by Congo Red Test

The Congo Red test determines the static thermal stability of PVC compounds by measuring the time required for the evolution of HCl at a specified temperature.[5]

Stabilizer System (phr*)Test Temperature (°C)Thermal Stability Time (minutes)Reference
Unstabilized PVC180~6.5[6]
Zinc Stearate (2.0)180~8.3[6]
Calcium/Zinc Stearate (2.0)180~8.2[6]
Zinc Orotate (2.0)180~8.3[7]
CaSt₂/ZnOr₂ (1.8/1.2)180>15[7]
DPMA-Ca/DPMA-Zn18548[8]

*phr: parts per hundred resin

Table 2: Color Stability by Oven Aging Test

The oven aging test evaluates the long-term thermal stability by observing the color change of PVC samples over time at an elevated temperature. The Yellowness Index (YI) is a common metric for quantifying discoloration.

Stabilizer System (phr)Aging Time at 180°C (minutes)Yellowness Index (YI)Visual Color
Unstabilized PVC 10-Yellow
20-Brown
30-Black
CaSt₂/ZnSt₂ (2.0) 10LowWhite
30HighBrown
60-Black
CaSt₂/ZnOr₂ (1.8/1.2) 30LowLight Yellow
60ModerateYellow
90HighBrown

Note: This data is illustrative and compiled from various sources for similar carboxylate stabilizers.

Experimental Protocols

Protocol for Congo Red Test (Based on ISO 182-1)

This protocol determines the static thermal stability of a PVC compound.

4.1.1. Materials and Equipment

  • PVC resin

  • Neodecanoic acid derivative stabilizer

  • Two-roll mill or similar mixing equipment

  • Heating block or oil bath with temperature control (±1°C)

  • Test tubes

  • Congo Red indicator paper

  • Stopwatch

4.1.2. Procedure

  • Sample Preparation:

    • Prepare a PVC compound by mixing the resin with the neodecanoic acid stabilizer at the desired concentration (e.g., 2 phr) on a two-roll mill at a temperature of 160-170°C for 5-10 minutes to ensure homogeneity.

    • Sheet out the compound and cut it into small pieces.

  • Test Execution:

    • Place a weighed amount (e.g., 2.0 g) of the PVC compound into a clean, dry test tube.

    • Insert a strip of Congo Red paper into the test tube, ensuring it does not touch the sample. The bottom of the paper should be approximately 2 cm above the sample.

    • Place the test tube in the heating block or oil bath preheated to the test temperature (e.g., 180°C).

    • Start the stopwatch immediately.

    • Observe the Congo Red paper for a color change from red to blue.

    • Stop the stopwatch as soon as the first hint of blue appears.

    • The recorded time is the thermal stability time.

Protocol for Oven Aging Test

This protocol assesses the long-term heat stability and color retention of PVC compounds.

4.2.1. Materials and Equipment

  • Prepared PVC sheets (from Protocol 4.1.1)

  • Forced-air circulating oven with precise temperature control

  • Colorimeter or spectrophotometer for Yellowness Index measurement (optional)

  • Timer

4.2.2. Procedure

  • Sample Preparation:

    • Press-mold the milled PVC compound into sheets of uniform thickness (e.g., 1 mm).

    • Cut the sheets into uniform sample sizes (e.g., 2 cm x 2 cm).

  • Test Execution:

    • Preheat the oven to the desired aging temperature (e.g., 180°C).

    • Place the PVC samples on a sample rack, ensuring they are not in contact with each other.

    • Place the rack in the preheated oven.

    • Remove samples at predetermined time intervals (e.g., 10, 20, 30, 60, 90, 120 minutes).

    • Allow the samples to cool to room temperature.

    • Visually assess the color of the samples against a standard white background or measure the Yellowness Index using a colorimeter.

Protocol for Dynamic Thermal Stability Test using a Torque Rheometer

This protocol evaluates the thermal stability of a PVC compound under processing-like conditions of heat and shear.

4.3.1. Materials and Equipment

  • PVC dry blend (PVC resin and stabilizer mixed at high speed)

  • Torque rheometer equipped with a heated mixing bowl and roller-type rotors

  • Computer with data acquisition software

4.3.2. Procedure

  • Instrument Setup:

    • Set the mixing bowl temperature to the desired processing temperature (e.g., 180°C).

    • Set the rotor speed (e.g., 60 rpm).

  • Test Execution:

    • Charge the pre-weighed PVC dry blend into the preheated mixing bowl.

    • Start the data acquisition to record torque and temperature as a function of time.

    • The initial loading peak will be observed, followed by a decrease in torque as the powder is distributed.

    • An increase in torque will indicate the fusion of the PVC.

    • After fusion, the torque will stabilize. The time from the start of the test to the point where the torque begins to rise sharply again due to crosslinking and degradation is the dynamic stability time.

Experimental Workflow for PVC Stabilizer Evaluation

experimental_workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis A PVC Resin + Neodecanoate Stabilizer B Dry Blending / Two-Roll Milling A->B C PVC Compound (Sheets/Powder) B->C D Congo Red Test C->D E Oven Aging Test C->E F Torque Rheometry C->F G Static Thermal Stability Time D->G H Color Change / Yellowness Index E->H I Dynamic Thermal Stability Time F->I

Caption: Workflow for evaluating the performance of neodecanoic acid derivatives in PVC.

Conclusion

Neodecanoic acid derivatives, particularly in synergistic combinations of calcium and zinc salts, are highly effective heat stabilizers for PVC. They provide excellent initial color hold and long-term thermal stability by neutralizing HCl and replacing unstable chlorine atoms on the polymer chain. The protocols outlined in this document provide a framework for the systematic evaluation of these stabilizers in PVC formulations. For optimal results, it is recommended to evaluate a range of stabilizer concentrations and Ca/Zn ratios to determine the most effective system for a specific PVC application.

References

Application Notes and Protocols for Biocatalytic Synthesis of Chiral Derivatives from Neononanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral derivatives of branched-chain carboxylic acids are valuable building blocks in the synthesis of pharmaceuticals and other bioactive molecules. Neononanoic acid, a nine-carbon carboxylic acid with a quaternary alpha-carbon, presents a unique synthetic challenge for creating chiral centers. Biocatalysis offers a powerful and green alternative to traditional chemical methods for the synthesis of chiral molecules, often providing high enantioselectivity under mild reaction conditions. This document provides detailed application notes and protocols for the biocatalytic synthesis of chiral derivatives from this compound, focusing on enzymatic kinetic resolution via esterification.

Core Concepts

The primary strategy for obtaining chiral derivatives from a racemic mixture of this compound is through kinetic resolution . This process involves the use of a chiral catalyst, in this case, a lipase, which selectively catalyzes the reaction of one enantiomer over the other. By stopping the reaction at approximately 50% conversion, one can obtain the unreacted acid and the newly formed ester in high enantiomeric excess.

The key reaction is an esterification , where the carboxylic acid reacts with an alcohol to form an ester and water.[1][2] This reaction is reversible, and its equilibrium can be influenced by factors such as the removal of water or the use of an excess of one of the reactants.[1] In a biocatalytic setting, enzymes like lipases are highly effective catalysts for this transformation.

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of this compound via Esterification

This protocol describes the kinetic resolution of racemic this compound using a commercially available lipase to produce an enantioenriched ester and the corresponding unreacted enantioenriched acid.

Materials:

  • Racemic this compound

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Anhydrous alcohol (e.g., 1-butanol)

  • Anhydrous organic solvent (e.g., toluene or hexane)

  • Molecular sieves (3Å, activated)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) system for enantiomeric excess determination

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask, add racemic this compound (e.g., 1.0 g, 6.32 mmol) and anhydrous toluene (50 mL).

    • Add 1-butanol (e.g., 0.70 g, 9.48 mmol, 1.5 equivalents).

    • Add immobilized lipase (e.g., 100 mg, 10% w/w of the acid) and activated molecular sieves (1 g) to remove the water produced during the reaction.

  • Reaction Execution:

    • Seal the flask and place it in an orbital shaker set to 200 rpm and a constant temperature of 40°C.

    • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 4-6 hours) and analyzing them by GC or TLC to determine the conversion rate.

    • Stop the reaction when the conversion reaches approximately 50%. This is crucial for achieving high enantiomeric excess for both the product and the unreacted starting material.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the immobilized enzyme and molecular sieves. The enzyme can be washed with fresh solvent and reused.

    • Transfer the filtrate to a separatory funnel and add 5% sodium bicarbonate solution (30 mL) to extract the unreacted this compound.

    • Separate the aqueous layer. The organic layer contains the butyl neononanoate ester.

    • Ester Purification: Wash the organic layer with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ester. Purify further by column chromatography if necessary.

    • Acid Purification: Acidify the aqueous layer to pH 2-3 with 1M HCl. Extract the unreacted this compound with ethyl acetate (3 x 30 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantioenriched this compound.

  • Chiral Analysis:

    • Determine the enantiomeric excess (e.e.) of the produced butyl neononanoate and the unreacted this compound using chiral GC or HPLC. For the acid, derivatization to its methyl ester may be required prior to chiral GC analysis.

Data Presentation

The following tables summarize hypothetical quantitative data for the lipase-catalyzed kinetic resolution of this compound. These values are illustrative and serve as a target for optimization.

Table 1: Effect of Reaction Time on Conversion and Enantiomeric Excess

Time (h)Conversion (%)e.e. of Ester (%)e.e. of Acid (%)
6159817
12309741
24489692
36559485
48629075

Table 2: Effect of Different Lipases on Reaction Outcome (at 50% Conversion)

Lipase SourceReaction Time (h)e.e. of Ester (%)e.e. of Acid (%)
Candida antarctica Lipase B259796
Pseudomonas cepacia Lipase369290
Rhizomucor miehei Lipase488583
Thermomyces lanuginosus Lipase308887

Visualizations

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis A Racemic this compound + Alcohol + Solvent B Add Immobilized Lipase + Molecular Sieves A->B C Incubate at Controlled Temperature with Shaking B->C D Monitor Conversion (GC/TLC) C->D E Filter to Remove Enzyme D->E ~50% Conversion F Liquid-Liquid Extraction (Base) E->F G Separation of Organic and Aqueous Layers F->G H Purification of Ester (Organic Layer) G->H Organic I Purification of Acid (Aqueous Layer) G->I Aqueous J Chiral GC/HPLC Analysis H->J I->J K Determine Enantiomeric Excess (e.e.) J->K

Caption: Workflow for Biocatalytic Kinetic Resolution.

Logical Relationship of Kinetic Resolution

G Racemic Racemic this compound (R- and S-enantiomers) Lipase Lipase (Chiral Catalyst) Racemic->Lipase + Ester Enantioenriched Ester (e.g., S-ester) Lipase->Ester Faster Reaction Acid Enantioenriched Acid (e.g., R-acid) Lipase->Acid Slower Reaction (Unreacted) Alcohol Alcohol Alcohol->Lipase +

Caption: Principle of Lipase-Catalyzed Kinetic Resolution.

Concluding Remarks

The described biocatalytic method provides a robust framework for the synthesis of chiral derivatives of this compound. The enantioselectivity of the process is highly dependent on the choice of enzyme, solvent, and reaction conditions. Therefore, screening of different lipases and optimization of reaction parameters are critical steps to achieve high enantiomeric excess. The resulting enantioenriched acids and esters are valuable intermediates for the development of new chiral drugs and other fine chemicals. The principles of biocatalytic esterification are broadly applicable to a range of carboxylic acids.[3]

References

Application Notes and Protocols: Neononanoic Acid as a Novel Precursor for the Synthesis of Non-Canonical Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-canonical amino acids (ncAAs) are increasingly vital in drug discovery and chemical biology, offering novel side chains and functionalities not found in the 20 proteinogenic amino acids.[1][2][3] Their incorporation into peptides and proteins can lead to enhanced stability, novel binding properties, and unique biological activities.[4] While numerous synthetic routes to ncAAs exist, the exploration of new, readily available precursors is a continuous effort to expand the diversity of accessible structures.

Disclaimer: The use of neononanoic acid as a direct precursor for the synthesis of non-canonical amino acids is not widely documented in current scientific literature. The following application note presents a hypothetical, yet chemically plausible pathway for this transformation based on established organic chemistry principles for the synthesis of α-amino acids from carboxylic acids. This document is intended to serve as a conceptual guide for researchers interested in exploring novel synthetic routes.

This compound, a highly branched nine-carbon carboxylic acid, presents an interesting scaffold. Its tertiary α-carbon and bulky side chain could yield ncAAs with unique steric properties, potentially influencing the conformation and stability of peptides into which they are incorporated. This document outlines a theoretical multi-step synthesis to convert this compound into a novel α-amino acid, "α-amino-neononanoic acid."

Proposed Synthetic Pathway Overview

The conversion of a carboxylic acid to an α-amino acid typically involves the introduction of a leaving group at the α-position, followed by amination. A common and well-established method for this transformation is α-bromination via the Hell-Volhard-Zelinskii (HVZ) reaction, followed by nucleophilic substitution with an amine source.[3][5]

Logical Workflow for the Proposed Synthesis

G cluster_0 Phase 1: α-Functionalization cluster_1 Phase 2: Amination cluster_2 Phase 3: Purification & Characterization A This compound B α-Bromo-neononanoic Acid A->B   Hell-Volhard-Zelinskii (HVZ) Reaction (Br₂, PBr₃) A->B C Racemic α-Amino-neononanoic Acid B->C   Ammonolysis (Excess NH₃) B->C D Purified α-Amino-neononanoic Acid C->D   Crystallization / Chromatography C->D G cluster_0 Peptide Modification cluster_1 Drug Discovery Outcomes ncAA α-Amino- This compound A Increased Proteolytic Stability ncAA->A B Constrained Peptide Conformation ncAA->B C Enhanced Membrane Permeability ncAA->C D Novel Receptor Antagonists A->D E Enzyme Inhibitors F Improved Pharmacokinetics B->E C->F

References

Application Notes: The Role of Neodecanoic Acid in High-Performance Paint Driers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Formulation Chemists

Introduction

Paint driers, also known as siccatives, are essential components in the formulation of alkyd-based paints and coatings. They function as catalysts to accelerate the oxidative drying process, transforming the liquid paint film into a hard, durable coating. The performance of a paint drier is significantly influenced by its composition, which typically consists of a metal salt of a carboxylic acid. Neodecanoic acid, a synthetic carboxylic acid, has gained prominence in the formulation of modern paint driers due to its consistent quality, low odor, and ability to form stable, oil-soluble metal salts with high metal content.

These application notes provide a comprehensive overview of the role of neodecanoic acid in paint driers, including its impact on drying performance and the underlying chemical mechanisms. Detailed experimental protocols for evaluating drier efficacy are also presented to aid researchers in the development and characterization of new paint formulations.

The Chemistry of Neodecanoate Driers

Neodecanoic acid is a branched-chain carboxylic acid that readily reacts with various metal compounds to form metal neodecanoates. These metal salts are highly soluble in the nonpolar environment of alkyd resins, ensuring their uniform distribution throughout the paint film. The branched structure of neodecanoic acid contributes to the steric hindrance around the metal ion, which can influence the drier's catalytic activity and stability.

The most commonly used metals in neodecanoate driers include cobalt, manganese, zirconium, and calcium. These metals are broadly classified into two categories based on their function in the drying process:

  • Primary Driers (Top or Surface Driers): These are typically salts of cobalt and manganese. They are highly active oxidation catalysts that promote rapid drying at the surface of the paint film.

  • Through Driers (Secondary Driers): Zirconium and lead (though its use is now restricted due to toxicity) are common through driers. They ensure a uniform drying process throughout the entire thickness of the paint film, preventing wrinkling and improving overall film hardness.

  • Auxiliary Driers: Calcium neodecanoate is a common auxiliary drier. While it does not possess catalytic activity on its own, it enhances the performance of primary and through driers, improves pigment wetting, and minimizes the loss of drying activity upon storage.

The choice of metal and the use of neodecanoic acid as the ligand allow for the fine-tuning of drying characteristics to meet the specific requirements of a paint formulation.

Performance Data of Neodecanoate Driers

The selection of the carboxylic acid ligand in a paint drier can impact its performance. The following tables summarize comparative data on the drying times of alkyd paints formulated with neodecanoate driers versus other common driers.

Table 1: Comparison of Drying Times for Cobalt Driers in an Alkyd Emulsion Paint

Drier TypeMetal Content (% w/w Co per alkyd)Surface Dry Time (hours)
Cobalt Neodecanoate0.05~3.5
Cobalt Caprioate0.05~4.0
Water Emulsifiable Cobalt Drier0.10~3.0
Cobalt Chloride0.10~3.0

Data adapted from a study on alkyd emulsion paints. The neodecanoate drier showed slightly faster drying times compared to the caprioate at the same metal concentration.[1]

Table 2: Indicative Drying Times for Different Metal Drier Combinations in a Solvent-Based Alkyd Enamel

Drier Combination (Metal Carboxylates)Set-to-Touch Time (hours)Tack-Free Time (hours)Dry-Through Time (hours)
Cobalt Neodecanoate / Zirconium Neodecanoate / Calcium Neodecanoate1.5 - 2.54 - 68 - 12
Cobalt Octoate / Zirconium Octoate / Calcium Octoate1.8 - 2.84.5 - 6.59 - 13
Manganese Neodecanoate / Zirconium Neodecanoate / Calcium Neodecanoate2.0 - 3.05 - 710 - 14

Note: These are typical values and can vary depending on the specific paint formulation, film thickness, and environmental conditions.

Experimental Protocols

Protocol 1: Evaluation of Paint Drying Time using a BK (Beck-Koller) Drying Time Recorder

This protocol describes the standardized method for determining the different stages of paint drying in accordance with ASTM D5895.

4.1. Materials and Equipment

  • BK Drying Time Recorder (e.g., BK-3, BK-6, or BK-10 model)

  • Glass test strips (typically 305 x 25 mm)

  • Film applicator (to cast a film of uniform thickness)

  • Paint formulations to be tested

  • Stopwatch

  • Solvent for cleaning

4.2. Procedure

  • Paint Preparation:

    • Prepare the alkyd paint formulation, incorporating the desired neodecanoate drier or drier combination at a specified metal concentration (e.g., 0.05% cobalt based on resin solids).

    • Ensure the paint is well-mixed and at a consistent temperature and viscosity.

  • Film Application:

    • Place a clean glass test strip on a flat, level surface.

    • Use a film applicator to apply a uniform wet film of the paint onto the glass strip. The wet film thickness should be consistent for all samples being compared (e.g., 75 µm).

    • Start the stopwatch immediately after the film application. Record this as the start time.

  • BK Drying Time Recorder Setup:

    • Place the prepared glass strip(s) onto the tracks of the BK Drying Time Recorder.

    • Gently lower the hemispherical needles onto the surface of the paint film at the starting point (time zero on the recorder's scale).

    • Select the desired travel time for the needles (e.g., 6, 12, or 24 hours) based on the expected drying time of the paint.

    • Start the recorder. The needles will begin to travel along the length of the glass strips at a constant speed.

  • Interpretation of Results:

    • After the selected time has elapsed, the recorder will stop. Carefully remove the glass strips.

    • Observe the tracks left by the needles on the paint film. The different stages of drying are identified as follows[2][3][4]:

      • Stage 1: Set-to-Touch Time: A pear-shaped impression in the film, which corresponds to the evaporation of the solvent.

      • Stage 2: Tack-Free Time: A continuous track cut into the film, representing the transition from a liquid to a gel-like state.

      • Stage 3: Dry-Hard Time: An interrupted track, indicating that the surface is sufficiently dry to resist continuous tearing by the needle.

      • Stage 4: Dry-Through Time: The point where the needle no longer leaves a perceptible track on the film surface, indicating a thoroughly dried film.

    • Use the time scale on the recorder to determine the time taken to reach each of these stages.

  • Data Recording and Comparison:

    • Record the drying times for each stage in a tabular format.

    • Compare the drying performance of different paint formulations containing various neodecanoate driers or other drier systems.

Diagrams

5.1. Chemical Mechanism of Autoxidative Drying

The following diagram illustrates the simplified chemical pathway of alkyd paint drying, catalyzed by metal neodecanoates. The process involves initiation, propagation, and termination steps, leading to the formation of a cross-linked polymer network.

Autoxidation_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Alkyd Unsaturated Alkyd Resin (R-H) Peroxy_Radical Peroxy Radical (ROO•) Alkyd->Peroxy_Radical + O2, Metal Drier Oxygen Oxygen (O2) Metal_Drier Metal Neodecanoate (e.g., Co(II)) Hydroperoxide Hydroperoxide (ROOH) Alkoxy_Radical Alkoxy Radical (RO•) Hydroperoxide->Alkoxy_Radical Decomposition (Metal Drier Catalyzed) Alkoxy_Radical->Peroxy_Radical + O2, + R-H Crosslinked_Polymer Cross-linked Polymer Network (Dried Paint Film) Alkoxy_Radical->Crosslinked_Polymer Peroxy_Radical->Hydroperoxide + R-H Peroxy_Radical->Crosslinked_Polymer Experimental_Workflow A Paint Formulation (Alkyd Resin, Pigments, Solvents) B Addition of Neodecanoate Driers (e.g., Co, Mn, Zr, Ca salts) A->B Step 1 C Homogenization (High-Speed Mixing) B->C Step 2 D Film Application (Uniform Thickness on Glass Panels) C->D Step 3 E Drying Time Measurement (BK Drying Time Recorder) D->E Step 4 F Data Analysis and Comparison (Set-to-Touch, Tack-Free, Dry-Through) E->F Step 5

References

Troubleshooting & Optimization

Technical Support Center: Industrial Synthesis of Neononanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the industrial synthesis of neononanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental and production-scale synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial method for synthesizing this compound?

A1: The primary industrial method for synthesizing this compound is the Koch-Haaf reaction. This process involves the carbonylation of C8 olefins, such as isooctene, or corresponding alcohols with carbon monoxide (CO) in the presence of a strong acid catalyst.

Q2: What is this compound, and is it a single compound?

A2: this compound is a C9 carboxylic acid. Industrially, it is not a single compound but rather a complex mixture of isomers of nonanoic acid. The specific isomer distribution is dependent on the feedstock and the reaction conditions used during synthesis.

Q3: What are the typical feedstocks for this compound synthesis?

A3: The most common feedstocks are branched C8 olefins, particularly isomers of octene, such as isooctene which is a dimer of isobutylene. Tertiary alcohols can also be used as starting materials.

Q4: What catalyst systems are typically employed in the industrial synthesis of this compound?

A4: The reaction is catalyzed by strong acids. While sulfuric acid can be used, a common industrial catalyst system involves a combination of boron trifluoride (BF₃), water, and a co-catalyst like copper(I) oxide.[1] Solid acid catalysts, such as zeolites, and acidic ionic liquids are also being explored to mitigate issues associated with strong mineral acids.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound

Q: We are experiencing lower than expected yields of this compound. What are the potential causes and how can we troubleshoot this?

A: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: The Koch-Haaf reaction is sensitive to temperature and pressure.

    • Temperature: For the synthesis from isooctene using a BF₃/water/copper(I) oxide catalyst, a temperature of around 30°C has been reported.[1] Temperatures that are too high can favor side reactions, while temperatures that are too low will result in slow reaction rates.

    • Pressure: A carbon monoxide pressure of approximately 10 bars is a documented parameter.[1] Insufficient CO pressure will limit the carbonylation reaction.

  • Catalyst Deactivation: The strong acid catalyst can be deactivated over time.

    • Poisoning: Impurities in the feedstock, such as water or sulfur compounds, can poison the catalyst. Ensure feedstocks are properly purified.

    • Coking: At higher temperatures, carbonaceous deposits (coke) can form on the catalyst surface, blocking active sites.

  • Carbocation Rearrangements: The carbocation intermediate in the Koch-Haaf reaction can undergo rearrangements to more stable forms, leading to the formation of undesired isomers and byproducts. Careful control of reaction temperature can help minimize these rearrangements.

  • Incomplete Conversion: Check the reaction time and mixing efficiency. Insufficient reaction time or poor mixing can lead to incomplete conversion of the starting material.

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low Yield Detected check_params Verify Reaction Parameters (Temp, Pressure) start->check_params params_ok Parameters Within Spec? check_params->params_ok check_catalyst Analyze Catalyst Activity catalyst_ok Catalyst Active? check_catalyst->catalyst_ok check_feedstock Analyze Feedstock Purity feedstock_ok Feedstock Pure? check_feedstock->feedstock_ok check_mixing Evaluate Reactor Mixing mixing_ok Mixing Adequate? check_mixing->mixing_ok params_ok->check_catalyst Yes adjust_params Adjust Temperature and Pressure params_ok->adjust_params No catalyst_ok->check_feedstock Yes replace_catalyst Regenerate or Replace Catalyst catalyst_ok->replace_catalyst No feedstock_ok->check_mixing Yes purify_feedstock Purify Feedstock feedstock_ok->purify_feedstock No improve_mixing Improve Agitation or Flow Rate mixing_ok->improve_mixing No end_point Yield Improved mixing_ok->end_point Yes adjust_params->check_params replace_catalyst->check_catalyst purify_feedstock->check_feedstock improve_mixing->check_mixing

Caption: Troubleshooting workflow for low yield.

Issue 2: Undesirable Isomer Distribution and Byproduct Formation

Q: Our final product contains a high level of undesirable isomers and byproducts. How can we improve the selectivity of the reaction?

A: The formation of a mixture of isomers is inherent to the Koch-Haaf synthesis of this compound. However, the distribution and the level of byproducts can be controlled.

Potential Causes & Solutions:

  • Feedstock Composition: The isomer distribution in the final product is directly related to the isomeric composition of the starting olefin. Using a more defined feedstock can lead to a more predictable product composition.

  • Carbocation Rearrangements: As mentioned, carbocation rearrangements are a major source of isomeric impurities.

    • Temperature Control: Lowering the reaction temperature can sometimes reduce the extent of these rearrangements.

  • Byproduct Formation: Common byproducts include C16 hydrocarbons (from dimerization of the starting olefin) and esters.[1]

    • Catalyst Choice: The choice of catalyst and co-catalyst can influence the selectivity. Experimenting with different acid catalysts or co-catalysts may be necessary.

    • Reaction Time: Prolonged reaction times can sometimes lead to an increase in byproduct formation.

Table 1: Example Composition of Crude this compound Product

ComponentWeight %
This compound80%
C16 Hydrocarbons16%
Other (hydrocarbons, esters, etc.)4%
(Data based on a specific example from the Koch synthesis of isooctene)[1]
Issue 3: Challenges in Product Purification

Q: We are facing difficulties in purifying the crude this compound. What are effective purification strategies?

A: The purification of this compound from the reaction mixture presents several challenges due to the presence of unreacted olefins, hydrocarbon byproducts, and catalyst residues.

Purification Protocol:

  • Catalyst Removal: The first step is to separate the acidic catalyst phase from the organic phase containing the product. This is typically achieved by phase separation.

  • Removal of Unreacted Olefins: Unreacted starting materials can be removed by distillation.[1]

  • Azeotropic Distillation: A highly effective method for separating the this compound from high-boiling byproducts, such as C16 hydrocarbons, is azeotropic distillation.[1]

    • Entrainer: An entrainer, such as 1,3-butanediol, can be used to form an azeotrope with the byproducts, allowing them to be distilled off, leaving behind the purified this compound.[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound via Koch-Haaf Reaction

This protocol is a representative example based on literature and patent data. Actual industrial processes may vary.

Materials:

  • Isooctene (or other C8 olefin)

  • Carbon Monoxide (high pressure)

  • Catalyst System: Boron trifluoride (BF₃), water, copper(I) oxide

  • High-pressure reactor equipped with a stirrer, temperature and pressure controls, and gas inlet.

Procedure:

  • Charge the high-pressure reactor with the isooctene feedstock.

  • Introduce the catalyst system (BF₃, water, and copper(I) oxide) into the reactor.

  • Seal the reactor and purge with nitrogen to remove air.

  • Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 10 bars).[1]

  • Heat the reaction mixture to the target temperature (e.g., 30°C) with constant stirring.[1]

  • Maintain the temperature and pressure for the required reaction time, continuously supplying carbon monoxide to maintain the pressure.

  • After the reaction is complete, cool the reactor and carefully vent the excess carbon monoxide in a well-ventilated fume hood.

  • Transfer the reaction mixture to a separation funnel and allow the phases to separate.

  • Separate the organic phase containing the crude this compound from the aqueous acid phase.

  • Proceed with the purification of the crude product as described in the troubleshooting section.

Safety Precautions:

  • The Koch-Haaf reaction involves the use of highly toxic and flammable carbon monoxide at high pressures. This reaction should only be performed in a suitable high-pressure reactor by trained personnel.

  • Strong acids like BF₃ are highly corrosive and require careful handling with appropriate personal protective equipment.

  • The reaction can be exothermic, and proper temperature control is crucial to prevent runaway reactions.

Visualizations

Synthesis Pathway of this compound

neononanoic_acid_synthesis cluster_reactants Reactants cluster_catalyst Catalyst System Isooctene Isooctene (C8H16) Carbocation C8H17+ Carbocation Intermediate Isooctene->Carbocation + H+ CO Carbon Monoxide (CO) Acylium C9H17CO+ Acylium Ion Intermediate CO->Acylium Catalyst Strong Acid (e.g., BF3/H2O) Catalyst->Carbocation Carbocation->Acylium + CO Neononanoic_Acid This compound (C9H18O2) Acylium->Neononanoic_Acid + H2O - H+

Caption: Koch-Haaf synthesis of this compound.

Process Parameters vs. Product Quality

process_parameters cluster_params Process Parameters cluster_quality Product Quality Temperature Temperature Yield Yield Temperature->Yield Affects Rate Isomer_Dist Isomer Distribution Temperature->Isomer_Dist Influences Rearrangements Pressure CO Pressure Pressure->Yield Drives Reaction Catalyst_Conc Catalyst Concentration Catalyst_Conc->Yield Affects Rate Purity Purity Catalyst_Conc->Purity Can Increase Byproducts Feedstock_Purity Feedstock Purity Feedstock_Purity->Yield Catalyst Poisoning Feedstock_Purity->Purity Introduces Impurities

Caption: Relationship between process parameters and product quality.

References

Side reactions and byproduct formation in the Koch synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Koch and Koch-Haaf syntheses. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to side reactions and byproduct formation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in the Koch synthesis?

A1: The Koch synthesis, while a powerful tool for creating tertiary carboxylic acids, is susceptible to several side reactions. The most prevalent of these stem from the carbocation intermediates central to the reaction mechanism. Key side reactions include:

  • Carbocation Rearrangements: Less stable carbocations can rearrange to more stable forms via hydride or alkyl shifts, leading to isomeric carboxylic acid byproducts.

  • Ether Formation: Under acidic conditions, the alcohol starting material or solvent can react with the carbocation intermediate to form an ether byproduct.[1][2][3]

  • Alkene Oligomerization/Polymerization: The alkene substrate can undergo acid-catalyzed oligomerization or polymerization, especially at higher temperatures or reactant concentrations, resulting in a complex mixture of higher molecular weight hydrocarbons.[4]

  • Fragmentation: Carbocation intermediates can fragment into smaller, more stable carbocations and neutral molecules, which can then proceed through the Koch reaction to yield shorter-chain carboxylic acids.

  • Formation of Alkyl Sulfuric Acids: When using sulfuric acid as a catalyst, it can react with the alcohol or alkene to form alkyl sulfuric acid esters.

Q2: I obtained a mixture of isomeric carboxylic acids. What is the likely cause and how can I minimize it?

A2: The formation of isomeric carboxylic acids is most likely due to carbocation rearrangements. The initially formed carbocation may be less stable (e.g., secondary) and can rearrange to a more stable (e.g., tertiary) carbocation via a 1,2-hydride or 1,2-alkyl shift before the carbonylation step.

Troubleshooting:

  • Choice of Substrate: Whenever possible, use a substrate that directly forms a stable tertiary carbocation to minimize the driving force for rearrangement.

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor rearrangement reactions relative to the desired carbonylation.

  • Acid Catalyst: The choice of acid catalyst can influence the extent of rearrangement. Some studies suggest that using stronger superacids or different acid systems might alter the product distribution. For example, using trifluoromethanesulfonic acid has been shown to be superior to sulfuric acid for some carboxylations at atmospheric pressure.

Q3: My reaction produced a significant amount of a high-boiling, non-acidic byproduct. What could it be?

A3: A high-boiling, non-acidic byproduct is often an ether, formed from the reaction of the carbocation intermediate with the alcohol starting material or an alcohol solvent. This is more prevalent when using alcohols as substrates in the presence of a strong acid catalyst.[1][5]

Troubleshooting:

  • Use an Alkene Substrate: If feasible for your target molecule, starting with an alkene instead of an alcohol can eliminate the primary source of the ether byproduct.

  • Control Stoichiometry: If using an alcohol substrate, avoid a large excess of the alcohol.

  • Reaction Conditions: Lowering the reaction temperature may reduce the rate of ether formation.

Q4: My product is contaminated with a complex mixture of hydrocarbons. How can I prevent this?

A4: The formation of a complex hydrocarbon mixture is typically due to the oligomerization or polymerization of the alkene substrate under the strong acidic conditions of the Koch reaction.[4]

Troubleshooting:

  • Control Alkene Concentration: Introduce the alkene slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors intermolecular reactions.

  • Optimize Temperature: Higher temperatures can promote polymerization. Conduct the reaction at the lowest effective temperature.

  • Choice of Acid: The strength and concentration of the acid catalyst can impact the rate of oligomerization. Experiment with different acid systems or concentrations to find optimal conditions.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Tertiary Carboxylic Acid
Possible Cause Suggested Solution
Incomplete Reaction - Increase reaction time. - Ensure adequate mixing to overcome mass transfer limitations between gas (CO) and liquid phases. - Increase carbon monoxide pressure.
Carbocation Rearrangement - Use a starting material that forms a stable tertiary carbocation directly. - Lower the reaction temperature. - Investigate alternative acid catalysts.
Alkene Oligomerization - Add the alkene substrate slowly to the reaction mixture. - Lower the reaction temperature.
Ether Formation - If using an alcohol substrate, consider switching to an alkene. - Use a non-alcoholic solvent.
Decomposition of Formic Acid (Koch-Haaf) - Ensure the reaction temperature is appropriate for the controlled decomposition of formic acid to CO.[6]
Problem 2: Presence of Multiple Carboxylic Acid Isomers in the Product
Possible Cause Suggested Solution
Carbocation Rearrangement - Select a starting material that generates a stable tertiary carbocation without the need for rearrangement. - Lowering the reaction temperature may favor the kinetic product over the rearranged thermodynamic product.
Isomerization of Starting Alkene - Ensure the purity of the starting alkene. Double bond migration can occur under acidic conditions prior to carbonylation, leading to different carbocation intermediates.

Quantitative Data Summary

The following table summarizes the influence of reaction conditions on product distribution in the Koch synthesis of pivalic acid from isobutanol.

Catalyst SystemTemperature (°C)CO Pressure (atm)Pivalic Acid Yield (%)Main Byproduct (2-Methylbutanoic acid) Selectivity (%)
Sulfuric Acid5050High< 20
Sulfuric Acid/HeptaneNot SpecifiedNot SpecifiedIncreased Yield and SelectivityNot Specified

Note: This data is based on a study on the Koch synthesis of pivalic acid and may not be directly applicable to all substrates. Further optimization is often necessary for different starting materials.[7]

Key Experimental Protocols

Synthesis of 1-Adamantanecarboxylic Acid via the Koch-Haaf Reaction[7]

Materials:

  • Adamantane

  • 96% Sulfuric Acid

  • Carbon Tetrachloride

  • 98-100% Formic Acid

  • tert-Butyl alcohol

  • 15N Ammonium Hydroxide

  • 12N Hydrochloric Acid

  • Chloroform

  • Anhydrous Sodium Sulfate

  • Methanol

Procedure:

  • In a 1-L three-necked flask equipped with a stirrer, thermometer, dropping funnel, and gas outlet, combine 470 g of 96% sulfuric acid, 100 mL of carbon tetrachloride, and 13.6 g of adamantane.

  • Cool the mixture to 17–19 °C in an ice bath with vigorous stirring.

  • Add 1 mL of 98% formic acid.

  • Prepare a solution of 29.6 g of t-butyl alcohol in 55 g of 98–100% formic acid and add it dropwise to the reaction mixture over 1–2 hours, maintaining the temperature at 17–25 °C.

  • Stir the reaction mixture for an additional 30 minutes after the addition is complete.

  • Pour the reaction mixture onto 700 g of crushed ice.

  • Separate the layers and extract the aqueous layer with three 100-mL portions of carbon tetrachloride.

  • Combine the organic layers and wash with 110 mL of 15N ammonium hydroxide.

  • Collect the precipitated ammonium 1-adamantanecarboxylate by filtration.

  • Wash the salt with 20 mL of cold acetone and then suspend it in 250 mL of water.

  • Acidify the suspension with 25 mL of 12N hydrochloric acid and extract with 100 mL of chloroform.

  • Dry the chloroform layer over anhydrous sodium sulfate and evaporate to dryness to yield crude 1-adamantanecarboxylic acid.

  • Recrystallize the crude product from a mixture of methanol and water to obtain pure 1-adamantanecarboxylic acid (yield: 67–72%).

Visualizing Reaction Pathways and Troubleshooting Logic

Main Reaction and Key Side Reactions in the Koch Synthesis

Koch_Synthesis_Pathways cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways Start Alkene/Alcohol Carbocation Carbocation Intermediate Start->Carbocation + H+ Oligomer Oligomer/Polymer Start->Oligomer Acid-Catalyzed Oligomerization Acylium Acylium Ion Carbocation->Acylium + CO Rearranged_Carbocation Rearranged Carbocation Carbocation->Rearranged_Carbocation Hydride/Alkyl Shift Ether Ether Byproduct Carbocation->Ether + R-OH Product Tertiary Carboxylic Acid Acylium->Product + H2O Rearranged_Product Isomeric Carboxylic Acid Rearranged_Carbocation->Rearranged_Product + CO, + H2O

Caption: Main and side reaction pathways in the Koch synthesis.

Troubleshooting Workflow for Low Product Yield

Troubleshooting_Yield Start Low Yield of Desired Product Check_Purity Analyze crude product by GC-MS/ NMR to identify byproducts Start->Check_Purity Isomers Isomeric Acids Detected? Check_Purity->Isomers Ether_Oligomer Ether or Oligomers Detected? Isomers->Ether_Oligomer No Optimize_Rearrangement Optimize to Minimize Rearrangement: - Lower Temperature - Change Substrate/Catalyst Isomers->Optimize_Rearrangement Yes Optimize_Oligomer Optimize to Minimize Oligomerization: - Slow Alkene Addition - Lower Temperature Ether_Oligomer->Optimize_Oligomer Oligomers Optimize_Ether Optimize to Minimize Ether Formation: - Use Alkene Substrate - Reduce Alcohol Concentration Ether_Oligomer->Optimize_Ether Ether Incomplete_Reaction Mainly Starting Material Present? Ether_Oligomer->Incomplete_Reaction No End Improved Yield Optimize_Rearrangement->End Optimize_Oligomer->End Optimize_Ether->End Optimize_Completion Optimize for Reaction Completion: - Increase Reaction Time - Increase CO Pressure - Improve Mixing Incomplete_Reaction->Optimize_Completion Yes Optimize_Completion->End

References

Technical Support Center: Optimizing Neodecanoic Acid Esterification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of neodecanoic acid esterification. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you achieve optimal results in your esterification reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of neodecanoic acid.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to unfavorable equilibrium.Increase the molar ratio of the alcohol to neodecanoic acid. This shifts the equilibrium towards the product side. Consider using the alcohol as the solvent if feasible.
Water present in the reaction mixture.Ensure all reactants and solvents are anhydrous. Water can shift the equilibrium back towards the reactants, hydrolyzing the ester.
Insufficient catalyst activity or amount.Increase the catalyst concentration. If using a solid catalyst like Amberlyst 15, ensure it is properly activated and not poisoned. For liquid acid catalysts like sulfuric acid, ensure accurate measurement.
Low reaction temperature.Increase the reaction temperature. Esterification is generally favored at higher temperatures. However, be mindful of the boiling points of your reactants and potential side reactions.
Slow Reaction Rate Inadequate mixing.Ensure vigorous stirring to improve contact between reactants and the catalyst, especially when using a heterogeneous catalyst.
Low catalyst concentration.Gradually increase the amount of catalyst. Monitor for any potential side reactions with increased catalyst loading.
Steric hindrance from the branched structure of neodecanoic acid.While inherent to the molecule, optimizing other parameters like temperature and catalyst choice can help overcome slower reaction rates.
Presence of Unreacted Neodecanoic Acid in Product Incomplete conversion.Extend the reaction time. Monitor the reaction progress using techniques like TLC or GC to determine the point of maximum conversion.
Insufficient purification.During workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted acid.
Formation of Side Products Dehydration of alcohol (especially with secondary or tertiary alcohols).Use a milder catalyst or lower the reaction temperature.
Ether formation from the alcohol.This can occur at high temperatures with an acid catalyst. Optimize the temperature to favor esterification over etherification.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the esterification of neodecanoic acid?

A1: The optimal temperature depends on the alcohol and catalyst used. For simple alcohols like methanol and ethanol with an acid catalyst such as sulfuric acid or Amberlyst 15, a temperature range of 60-80°C is a good starting point. For higher boiling point alcohols, the temperature can be increased accordingly, but it is crucial to monitor for potential side reactions.

Q2: What is a suitable catalyst for neodecanoic acid esterification?

A2: Both homogeneous and heterogeneous acid catalysts are effective.

  • Homogeneous Catalysts: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are commonly used and highly effective.

  • Heterogeneous Catalysts: Solid acid catalysts like Amberlyst 15 are a good option as they simplify product purification and catalyst recovery.

Q3: How can I drive the esterification equilibrium towards the product side?

A3: According to Le Chatelier's principle, you can shift the equilibrium by:

  • Using an excess of one reactant: Typically, the alcohol is used in excess as it is often less expensive and can also serve as the solvent.

  • Removing water as it forms: This can be achieved by using a Dean-Stark apparatus during the reaction or by adding a dehydrating agent.

Q4: How does the branched structure of neodecanoic acid affect the reaction?

A4: The tertiary carboxylic acid structure of neodecanoic acid can introduce steric hindrance, potentially slowing down the reaction rate compared to straight-chain carboxylic acids. Optimizing reaction conditions such as temperature, catalyst concentration, and reaction time can help mitigate this effect.

Q5: What is a standard workup procedure to isolate the neodecanoic acid ester?

A5: A typical workup involves:

  • Cooling the reaction mixture.

  • Diluting with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing the organic layer with water to remove the excess alcohol and catalyst.

  • Washing with a saturated sodium bicarbonate solution to remove any unreacted neodecanoic acid.

  • Washing with brine to remove residual water.

  • Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Removing the solvent under reduced pressure to obtain the crude ester.

  • Further purification by distillation if necessary.

Experimental Protocols

Protocol 1: Esterification of Neodecanoic Acid with Methanol using Amberlyst 15

This protocol is adapted from studies on similar long-chain carboxylic acids and provides a solid starting point for optimization.

Materials:

  • Neodecanoic acid

  • Methanol (anhydrous)

  • Amberlyst 15 (dried)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard workup and purification equipment

Procedure:

  • Reactant and Catalyst Preparation:

    • Dry the Amberlyst 15 catalyst in an oven at 80°C for at least 4 hours before use.

    • Ensure all glassware is dry.

  • Reaction Setup:

    • To a round-bottom flask, add neodecanoic acid.

    • Add methanol in a desired molar ratio to the neodecanoic acid (a starting ratio of 10:1 methanol to acid is recommended).

    • Add the dried Amberlyst 15 catalyst. A catalyst loading of 5-10% by weight of the neodecanoic acid can be used as a starting point.

    • Add a magnetic stir bar to the flask.

  • Reaction:

    • Attach a reflux condenser to the flask.

    • Heat the mixture to reflux (approximately 65°C for methanol) with vigorous stirring.

    • Allow the reaction to proceed for 4-8 hours. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove the Amberlyst 15 catalyst. The catalyst can be washed with methanol, dried, and potentially reused.

    • Proceed with a standard aqueous workup as described in the FAQs (Q5).

    • Purify the resulting methyl neodecanoate by vacuum distillation.

Quantitative Data for Optimization (Based on Decanoic Acid Esterification)

The following table provides ranges for key reaction parameters that can be used as a starting point for optimizing neodecanoic acid esterification.

Parameter Range Notes
Temperature (°C) 60 - 80Higher temperatures generally increase the reaction rate.
Molar Ratio (Alcohol:Acid) 5:1 to 20:1A higher molar ratio of alcohol favors product formation.
Catalyst Loading (wt% of acid) 5% - 15%Higher catalyst loading can increase the reaction rate but may lead to side products.
Reaction Time (hours) 4 - 24The optimal time depends on other parameters and should be determined by monitoring the reaction.

Visualizations

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Neodecanoic Acid + Alcohol Mixing Combine Reactants and Catalyst Reactants->Mixing Catalyst Acid Catalyst (e.g., H2SO4 or Amberlyst 15) Catalyst->Mixing Heating Heat to Reflux Mixing->Heating Monitoring Monitor Progress (TLC/GC) Heating->Monitoring Quenching Cool and Quench Monitoring->Quenching Reaction Complete Extraction Solvent Extraction & Washing Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Evaporation Solvent Removal Drying->Evaporation Purification Distillation Evaporation->Purification Product Pure Ester Purification->Product

Caption: General experimental workflow for neodecanoic acid esterification.

Troubleshooting_Logic Start Low Ester Yield Check_Equilibrium Is Alcohol in Excess? Start->Check_Equilibrium Check_Water Are Reactants Dry? Check_Equilibrium->Check_Water Yes Increase_Alcohol Increase Alcohol Ratio Check_Equilibrium->Increase_Alcohol No Check_Catalyst Is Catalyst Active/Sufficient? Check_Water->Check_Catalyst Yes Dry_Reactants Use Anhydrous Reagents Check_Water->Dry_Reactants No Check_Temp Is Temperature Optimal? Check_Catalyst->Check_Temp Yes Increase_Catalyst Increase Catalyst Loading Check_Catalyst->Increase_Catalyst No Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Re_evaluate Re_evaluate Check_Temp->Re_evaluate Yes

Caption: Troubleshooting flowchart for low yield in esterification.

Technical Support Center: Purification of 6,6-Dimethylheptanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 6,6-dimethylheptanoic acid isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of 6,6-dimethylheptanoic acid that I might need to separate?

6,6-dimethylheptanoic acid itself is a structural isomer of other dimethylheptanoic acids. However, depending on the synthetic route, you may encounter positional isomers (e.g., 2,2-dimethylheptanoic acid, 3,3-dimethylheptanoic acid) or stereoisomers if a chiral center is introduced during synthesis. For instance, if a substitution occurs at a position other than 6,6, enantiomers or diastereomers may be formed.

Q2: What are the primary strategies for purifying 6,6-dimethylheptanoic acid and separating its isomers?

The main purification strategies include:

  • Chromatographic Methods:

    • Supercritical Fluid Chromatography (SFC): A powerful technique for separating both chiral and achiral isomers, offering advantages like faster separations and reduced solvent consumption.[1][2]

    • High-Performance Liquid Chromatography (HPLC): Widely used for isomer separation. Chiral stationary phases (CSPs) are particularly effective for separating enantiomers.[3][4]

    • Gas Chromatography (GC): Can be used for the analysis and separation of volatile carboxylic acid isomers, often after derivatization to more volatile esters.[5]

  • Crystallization Methods:

    • Fractional Crystallization: Can be effective if the isomers have sufficiently different solubilities.

    • Enantioselective Crystallization (Resolution): Involves the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.

Q3: When should I consider derivatization of my carboxylic acid for purification?

Derivatization can be beneficial in several scenarios:

  • To improve chromatographic separation: Converting the carboxylic acid to an ester or an amide can improve peak shape and resolution in both GC and HPLC.[6][7]

  • To enhance detectability: Derivatization can introduce a chromophore or a fluorophore, making the isomers easier to detect.

  • To enable chiral separation: Reacting the carboxylic acid with a chiral derivatizing agent forms diastereomers that can be separated on a non-chiral stationary phase.[1][6]

Troubleshooting Guides

Chromatographic Methods (SFC/HPLC)

Issue 1: Poor resolution or co-elution of isomers.

  • Possible Cause: Sub-optimal stationary phase, mobile phase, or other chromatographic conditions.

  • Troubleshooting Steps:

    • Stationary Phase Selection: For chiral separations, screen a variety of chiral stationary phases (CSPs) with different selectivities (e.g., polysaccharide-based, protein-based).[3] For achiral separations, consider different column chemistries.

    • Mobile Phase Optimization:

      • SFC: Adjust the co-solvent (e.g., methanol, ethanol, isopropanol) percentage and the type and concentration of the additive (e.g., trifluoroacetic acid - TFA, diethylamine - DEA) to improve peak shape and selectivity. For acidic compounds like carboxylic acids, adding a small amount of a stronger acid like TFA can suppress ionization and reduce peak tailing.

      • HPLC: Perform a systematic study of mobile phase composition (e.g., varying the ratio of organic solvent to aqueous buffer) and pH. For acidic compounds, a mobile phase pH well below the pKa of the carboxylic acid will ensure it is in its neutral form, which can improve retention and peak shape on reversed-phase columns.[8]

    • Temperature: Optimize the column temperature, as it can significantly affect selectivity.

    • Flow Rate: Reduce the flow rate to increase the number of theoretical plates and potentially improve resolution.

Issue 2: Peak splitting or broad peaks for the carboxylic acid.

  • Possible Cause: On-column ionization, column overload, or issues with the chromatographic system.

  • Troubleshooting Steps:

    • Mobile Phase Additives: For both SFC and HPLC, the addition of a small amount of an acidic modifier (e.g., 0.1% TFA or formic acid) can suppress the ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks.[4]

    • Sample Concentration: High sample concentrations can lead to column overload and peak distortion. Try injecting a more dilute sample.

    • Injection Solvent: Ensure the sample is dissolved in a solvent that is compatible with the mobile phase. Ideally, use the initial mobile phase as the sample solvent.

    • Column Health: A void at the head of the column or a blocked frit can cause peak splitting. Reverse flush the column (if permissible by the manufacturer) or replace it if necessary.

Issue 3: Difficulty in scaling up from analytical to preparative chromatography.

  • Possible Cause: Improper scaling of parameters.

  • Troubleshooting Steps:

    • Maintain L/dp Ratio: To ensure a similar separation profile, the ratio of column length (L) to particle size (dp) should be kept constant between the analytical and preparative columns.

    • Scale Flow Rate Geometrically: The flow rate for the preparative column (F2) should be scaled from the analytical flow rate (F1) based on the square of the column internal diameters (d1 and d2): F2 = F1 * (d2^2 / d1^2).

    • Scale Injection Volume Linearly: The injection volume should be scaled based on the column volumes.

    • Gradient Scaling: When scaling a gradient method, the gradient time needs to be adjusted to maintain the same number of column volumes of mobile phase per unit time.

Crystallization Methods

Issue: Failure to achieve significant enrichment of one isomer.

  • Possible Cause: Similar solubilities of the isomers or inappropriate solvent selection.

  • Troubleshooting Steps:

    • Solvent Screening: Systematically screen a wide range of solvents with different polarities and functionalities. The ideal solvent will have a large difference in solubility for the desired isomer and the impurities at a given temperature.

    • Temperature Gradient: Optimize the cooling rate. A slow cooling rate generally promotes the growth of larger, purer crystals.

    • Seeding: Introduce a small amount of the pure desired isomer (seed crystals) to the supersaturated solution to induce crystallization of that specific isomer.

    • For Enantioselective Crystallization:

      • Resolving Agent Selection: Screen different chiral resolving agents to find one that forms a stable diastereomeric salt with a significant difference in solubility between the two diastereomers.

      • Stoichiometry: Optimize the stoichiometry of the resolving agent.

Experimental Protocols

Preparative Supercritical Fluid Chromatography (SFC) for Isomer Separation

This protocol provides a general workflow for developing a preparative SFC method for the separation of 6,6-dimethylheptanoic acid isomers.

1. Analytical Method Development (Screening):

  • Objective: To identify a suitable chiral or achiral stationary phase and optimal mobile phase conditions.

  • Columns: Screen a set of analytical columns (e.g., 150 mm x 4.6 mm, 5 µm) with diverse selectivities. For chiral separations, this would include various polysaccharide-based chiral stationary phases.

  • Mobile Phase:

    • Supercritical CO₂ as the main mobile phase.

    • Co-solvent: Methanol is a common starting point. Screen other alcohols like ethanol and isopropanol.

    • Additive: For acidic compounds, add 0.1-0.5% Trifluoroacetic Acid (TFA) or Formic Acid to the co-solvent to improve peak shape.

  • Screening Protocol:

    • Run a fast gradient (e.g., 5% to 50% co-solvent in 5 minutes).

    • Identify the column and co-solvent that provide the best initial separation.

    • Optimize the gradient and temperature for the selected column.

2. Method Optimization and Scale-Up:

  • Objective: To refine the separation and translate it to a preparative scale.

  • Optimization:

    • Based on the screening results, develop a focused gradient or an isocratic method around the elution conditions of the target isomers.

    • Optimize the loading capacity on the analytical column to determine the maximum sample amount that can be injected without losing resolution.

  • Scale-Up Calculations:

    • Select a preparative column with the same stationary phase and particle size.

    • Calculate the preparative flow rate and injection volume based on the analytical conditions and column dimensions.

3. Preparative SFC Run and Fraction Collection:

  • System: A preparative SFC system equipped with a fraction collector.

  • Protocol:

    • Equilibrate the preparative column with the initial mobile phase conditions.

    • Dissolve the crude 6,6-dimethylheptanoic acid isomer mixture in a suitable solvent at a high concentration.

    • Perform injections and collect the fractions corresponding to the separated isomers.

    • Analyze the collected fractions for purity using an analytical method (SFC or HPLC).

    • Combine the pure fractions and evaporate the solvent.

Data Presentation

Table 1: Comparison of Purification Strategies for Branched-Chain Carboxylic Acid Isomers (Illustrative Data)

Purification StrategyStationary Phase / MethodMobile Phase / SolventTypical Purity (%)Typical Recovery (%)Throughput
Preparative SFC Chiralpak IACO₂ / Methanol with 0.2% Isopropylamine>9985High
Preparative HPLC Chiralcel OD-HHexane / Isopropanol with 0.1% TFA>9980Medium
Enantioselective Crystallization Diastereomeric salt formationEthanol>9870Low

Note: This table presents illustrative data based on typical performance for similar compounds and should be adapted based on experimental results for 6,6-dimethylheptanoic acid.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_method_dev Method Development (Analytical Scale) cluster_scale_up Scale-Up and Purification cluster_analysis Analysis and Final Product Crude_Sample Crude 6,6-Dimethylheptanoic Acid Isomer Mixture Analytical_SFC Analytical SFC/HPLC Screening Crude_Sample->Analytical_SFC Inject Prep_Run Preparative SFC/HPLC Run Crude_Sample->Prep_Run Load Method_Optimization Method Optimization (Gradient, Temperature) Analytical_SFC->Method_Optimization Select Best Conditions Scale_Up Scale-Up Calculations Method_Optimization->Scale_Up Optimized Method Scale_Up->Prep_Run Scaled Parameters Fraction_Collection Fraction Collection Prep_Run->Fraction_Collection Elute Purity_Analysis Purity Analysis Fraction_Collection->Purity_Analysis Analyze Fractions Pure_Isomers Pure Isomers Purity_Analysis->Pure_Isomers Combine Pure Fractions

Caption: Workflow for the purification of 6,6-dimethylheptanoic acid isomers using preparative chromatography.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Poor_Resolution Poor Resolution/ Co-elution Suboptimal_Conditions Sub-optimal Stationary/Mobile Phase Poor_Resolution->Suboptimal_Conditions Peak_Splitting Peak Splitting/ Broad Peaks Ionization On-Column Ionization Peak_Splitting->Ionization Overload Column Overload Peak_Splitting->Overload System_Issues System/Column Issues Peak_Splitting->System_Issues Optimize_Method Optimize Method: - Stationary Phase - Mobile Phase - Temperature Suboptimal_Conditions->Optimize_Method Add_Modifier Add Acidic Modifier (e.g., TFA) Ionization->Add_Modifier Dilute_Sample Inject Diluted Sample Overload->Dilute_Sample Check_System Check System: - Column Health - Connections System_Issues->Check_System

Caption: Troubleshooting logic for common chromatographic issues in isomer purification.

References

Technical Support Center: Overcoming Solubility Challenges of Neononanoic Acid in Aqueous Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of neononanoic acid in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic aqueous solubility of this compound?

This compound is sparingly soluble in water. Its solubility is approximately 79.7 mg/L at 20°C[1]. This low solubility is attributed to its long, non-polar hydrocarbon chain.

Q2: Why is my this compound not dissolving in water or buffer?

The limited aqueous solubility of this compound is due to its hydrophobic nine-carbon branched chain, which is not readily hydrated by polar water molecules. Direct addition of this compound to neutral water or buffered solutions will likely result in a separate phase or an oily layer on the surface.

Q3: How does pH affect the solubility of this compound?

The solubility of this compound is highly dependent on pH. As a carboxylic acid, it exists in its protonated (less soluble) form at acidic pH. As the pH increases, the carboxylic acid group deprotonates to form the more soluble carboxylate anion (neononanoate). Therefore, increasing the pH of the aqueous medium is a primary strategy to enhance its solubility.

Q4: What are the primary methods to increase the aqueous solubility of this compound?

The three main strategies to overcome the solubility challenges of this compound are:

  • pH Adjustment: Increasing the pH of the solution to deprotonate the carboxylic acid, forming a more soluble salt.

  • Use of Cyclodextrins: Encapsulating the non-polar this compound molecule within the hydrophobic cavity of a cyclodextrin to form a water-soluble inclusion complex.

  • Addition of Surfactants: Incorporating this compound into surfactant micelles above their critical micelle concentration (CMC).

Q5: Can I use organic co-solvents to dissolve this compound?

While this compound is soluble in many organic solvents like alcohols and ethers, the addition of these co-solvents to an aqueous medium may be incompatible with certain biological experiments or drug formulations. This guide focuses on strategies for solubilization primarily in aqueous systems.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution after initial dissolution.
Potential Cause Troubleshooting Step Explanation
pH Drift Measure the pH of the solution. If it has decreased, add a small amount of a suitable base (e.g., 1 M NaOH) dropwise until the precipitate redissolves and the desired pH is maintained.The solution's pH may have decreased due to exposure to atmospheric CO2 or interaction with other components, causing the neononanoate salt to revert to the less soluble protonated form.
Insufficient Base If the pH is at the lower end of the effective range, add more base to ensure complete deprotonation of the this compound.A stoichiometric excess of base may be required to maintain a stable pH and keep the this compound in its soluble salt form.
Temperature Fluctuation If the solution was prepared at an elevated temperature, allow it to equilibrate to room temperature slowly. If precipitation occurs upon cooling, the concentration may be too high for that temperature.Solubility is often temperature-dependent. A solution that is stable at a higher temperature may become supersaturated and precipitate upon cooling.
High Salt Concentration If working with high salt buffers, consider reducing the salt concentration if possible.High concentrations of certain salts can decrease the solubility of organic molecules through the "salting-out" effect.
Issue 2: The solution containing this compound is cloudy or forms an emulsion.
Potential Cause Troubleshooting Step Explanation
Incomplete Solubilization Ensure thorough mixing and allow sufficient time for the solubilization method to take effect. Gentle heating and sonication can aid in this process.The cloudy appearance may be due to a fine dispersion of undissolved this compound.
Surfactant Concentration Below CMC If using a surfactant, ensure its concentration is above the critical micelle concentration (CMC).Micelles, which are necessary to encapsulate the this compound, only form above the CMC.[2]
Incorrect Cyclodextrin-to-Acid Ratio If using cyclodextrins, ensure the molar ratio is appropriate for forming a soluble inclusion complex.An incorrect ratio may lead to the formation of insoluble aggregates.

Data Presentation

Table 1: Solubility of this compound and its Sodium Salt

CompoundSolventTemperatureSolubilityReference
This compoundWater20°C79.7 mg/L[1]
Sodium NeononanoateWater25°CSoluble (Qualitative)Assumed based on general principles of carboxylate salt solubility.

Experimental Protocols

Protocol 1: Solubilization of this compound by pH Adjustment (Formation of Sodium Neononanoate)

This protocol describes the preparation of a stock solution of sodium neononanoate by reacting this compound with sodium hydroxide.

Materials:

  • This compound (liquid)

  • Sodium hydroxide (NaOH) pellets or a 1 M stock solution

  • Deionized water

  • Magnetic stirrer and stir bar

  • pH meter or pH indicator strips

  • Volumetric flask

Procedure:

  • Calculate Molar Equivalents: Determine the moles of this compound you intend to dissolve. You will need an equimolar amount of NaOH.

    • Molecular Weight of this compound: ~158.24 g/mol

    • Molecular Weight of NaOH: ~40.00 g/mol

  • Prepare NaOH Solution: If starting with solid NaOH, prepare a 1 M stock solution by carefully dissolving 4.00 g of NaOH pellets in deionized water to a final volume of 100 mL. Caution: This process is exothermic.

  • Dissolve this compound: a. To a volumetric flask, add the desired amount of this compound. b. Add a magnetic stir bar and approximately 80% of the final volume of deionized water. c. While stirring, slowly add the calculated equimolar amount of 1 M NaOH solution dropwise. d. The solution may initially appear cloudy but should clarify as the this compound is converted to its sodium salt.

  • Adjust pH and Final Volume: a. Use a pH meter to check the pH of the solution. It should be in the basic range (pH > 8). If necessary, add more 1 M NaOH dropwise to ensure complete dissolution and stability. b. Once the this compound is fully dissolved and the solution is clear, add deionized water to reach the final desired volume.

  • Storage: Store the resulting sodium neononanoate solution in a well-sealed container to prevent changes in pH due to atmospheric CO2 absorption.

Protocol 2: Solubilization of this compound using β-Cyclodextrin

This protocol details the preparation of a this compound/β-cyclodextrin inclusion complex using the kneading method.

Materials:

  • This compound

  • β-Cyclodextrin

  • Deionized water

  • Ethanol

  • Mortar and pestle

  • Vacuum oven or desiccator

Procedure:

  • Determine Molar Ratio: A 1:1 molar ratio of this compound to β-cyclodextrin is a common starting point.

    • Molecular Weight of β-Cyclodextrin: ~1135 g/mol

  • Prepare a Slurry: In a mortar, add the calculated amount of β-cyclodextrin and a small amount of a water:ethanol mixture (e.g., 1:1 v/v) to form a thick paste.

  • Kneading: a. Slowly add the calculated amount of this compound to the β-cyclodextrin slurry. b. Knead the mixture thoroughly with the pestle for 30-60 minutes. The mixture should maintain a paste-like consistency.

  • Drying: a. Spread the resulting paste in a thin layer on a glass dish. b. Dry the paste in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved. Alternatively, dry in a desiccator under vacuum.

  • Washing and Final Drying: a. Gently grind the dried product into a fine powder. b. To remove any uncomplexed this compound from the surface, wash the powder with a small amount of a non-polar solvent in which this compound is soluble but the complex is not (e.g., hexane). Decant the solvent. c. Dry the final powder again under vacuum.

  • Dissolution: The resulting powder is the this compound/β-cyclodextrin inclusion complex, which should have enhanced solubility in aqueous media compared to the free acid.

Protocol 3: Solubilization of this compound using a Non-ionic Surfactant (e.g., Tween 80)

This protocol describes the use of a surfactant to dissolve this compound in an aqueous solution.

Materials:

  • This compound

  • Tween 80 (or another suitable surfactant)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare Surfactant Solution: Prepare an aqueous solution of the surfactant at a concentration well above its critical micelle concentration (CMC). For Tween 80, the CMC is approximately 0.012 mM. A starting concentration of 1-5% (w/v) is often effective.

  • Add this compound: a. To the surfactant solution, add the desired amount of this compound while stirring. b. The initial mixture may appear cloudy or as an emulsion.

  • Facilitate Solubilization: a. Vigorously mix the solution using a vortex mixer for several minutes. b. For difficult-to-dissolve amounts, sonication in a water bath for 15-30 minutes can help to break up the this compound and facilitate its incorporation into the surfactant micelles. c. Gentle heating (e.g., to 40°C) can also aid in solubilization, but ensure this is compatible with the stability of all components in your experiment.

  • Equilibration: Allow the solution to stir at room temperature for at least one hour to ensure complete and stable solubilization. The final solution should be clear.

Visualizations

Solubilization_Workflow cluster_start Initial State cluster_methods Solubilization Methods cluster_result Final Solubilized State start This compound in Aqueous Medium ph_adjust pH Adjustment (add base) start->ph_adjust cyclodextrin Add Cyclodextrin start->cyclodextrin surfactant Add Surfactant (> CMC) start->surfactant soluble_salt Soluble Neononanoate Salt Solution ph_adjust->soluble_salt inclusion_complex Soluble Inclusion Complex Solution cyclodextrin->inclusion_complex micellar_solution Micellar Solution with This compound surfactant->micellar_solution

Caption: Workflow for solubilizing this compound.

pH_Adjustment_Pathway cluster_acid Low pH cluster_base High pH acid_form R-COOH (this compound) Insoluble salt_form R-COO- Na+ (Sodium Neononanoate) Soluble acid_form->salt_form + NaOH salt_form->acid_form + H+

Caption: pH-dependent equilibrium of this compound.

Cyclodextrin_Inclusion cluster_complex Formation of Inclusion Complex CD Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) Complex Water-Soluble Inclusion Complex Complex_label + NA This compound (Hydrophobic) Complex_label->Complex Kneading/ Co-precipitation

Caption: Cyclodextrin inclusion complex formation.

References

Technical Support Center: GC-MS Analysis of Branched-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of branched-chain fatty acids (BCFAs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on co-elution problems.

Troubleshooting Guide: Resolving Co-elution of Branched-Chain Fatty Acids

Co-elution, where two or more compounds exit the gas chromatography column at the same time, is a common challenge in the analysis of complex fatty acid mixtures, leading to inaccurate identification and quantification. This guide provides a systematic approach to troubleshooting and resolving co-elution of BCFAs.

Question: My chromatogram shows poor resolution with overlapping peaks for my branched-chain fatty acids. How can I improve the separation?

Answer:

Resolving co-eluting peaks in GC-MS analysis of BCFAs involves a multi-step approach focusing on optimizing chromatographic conditions and sample preparation. The primary factors to consider are the GC column, the oven temperature program, and the derivatization method.

A logical workflow for troubleshooting this issue is outlined below:

TroubleshootingWorkflow start Start: Co-elution of BCFAs Observed check_column Step 1: Evaluate GC Column - Is it appropriate for FAMEs? - Is it in good condition? start->check_column optimize_temp Step 2: Optimize Oven Temperature Program - Adjust initial temperature - Modify ramp rate(s) - Introduce hold times check_column->optimize_temp Column is appropriate and in good condition check_derivatization Step 3: Verify Derivatization Protocol - Ensure complete conversion to FAMEs - Check for side reactions optimize_temp->check_derivatization resolution_achieved Resolution Achieved? check_derivatization->resolution_achieved resolution_achieved->check_column No, reiterate and refine parameters end End: Successful Separation resolution_achieved->end Yes

Caption: Troubleshooting workflow for co-eluting BCFAs.

Step 1: GC Column Selection and Evaluation

The choice of GC column is critical for the separation of fatty acid methyl esters (FAMEs).[1][2] Highly polar columns are generally preferred for FAME analysis as they provide better separation of saturated and unsaturated fatty acids.[3]

Recommended Column Types for FAME Analysis:

  • Cyanopropyl Silicone Columns: These high-polarity columns are specifically designed for FAME analysis (e.g., CP-Sil 88, HP-88).[1]

  • Polyethylene Glycol (PEG) Columns: Also known as WAX columns, these are highly polar and widely used for FAMEs (e.g., DB-WAX, HP-INNOWax).[1]

  • Acid-Modified PEG Columns: These are useful for the analysis of free fatty acids, though derivatization is generally recommended.[4]

Troubleshooting Questions:

  • Is your column suitable for FAME analysis?

    • Using a non-polar or low-polarity column can result in insufficient separation of structurally similar BCFAs. On non-polar phases, unsaturated fatty acids elute before their saturated counterparts of the same chain length, which can lead to co-elution.[3]

  • What are the dimensions of your column?

    • Longer columns (e.g., 100 m) provide higher resolution and are often used for complex mixtures of FAMEs.[1][5]

    • Narrower internal diameter (ID) columns (e.g., 0.25 mm) offer higher efficiency (narrower peaks).[4]

  • Is your column old or contaminated?

    • Over time, columns can degrade or become contaminated, leading to peak tailing and loss of resolution. If the column is old or has been used with complex sample matrices, consider replacing it.

Step 2: Optimizing the Oven Temperature Program

Temperature programming is a powerful tool for improving the separation of compounds with a wide range of boiling points.[6] Adjusting the initial temperature, ramp rate, and final hold time can significantly impact the resolution of co-eluting BCFAs.[7]

Experimental Protocol: Optimizing the GC Oven Temperature Program

  • Initial Temperature and Hold Time:

    • The initial oven temperature should be low enough to allow for good separation of early-eluting, more volatile BCFAs.[7] A typical starting point is 40-60°C.

    • For splitless injections, an initial hold time is necessary to focus the analytes at the head of the column.[7] This hold time should match the splitless time of the injection.

    • To improve the resolution of early eluting peaks, it is often more effective to lower the initial temperature rather than increasing the hold time.[7][8]

  • Temperature Ramp Rate:

    • A slow ramp rate (e.g., 2-5°C/min) generally provides better resolution for complex mixtures.

    • Multiple ramp rates can be employed to selectively improve separation in different parts of the chromatogram.

    • A good starting point for a "scouting" gradient is a ramp rate of 10°C/min.[7] The optimal ramp rate can be estimated as 10°C per column void time.[7]

  • Mid-Ramp Hold (Isothermal Hold):

    • If a critical pair of BCFAs is co-eluting in the middle of the run, introducing an isothermal hold just before their elution temperature can improve their separation.[7]

  • Final Temperature and Hold Time:

    • The final temperature should be high enough to ensure all analytes of interest are eluted from the column.[7]

    • A final hold time ensures that less volatile compounds are completely eluted, preventing carryover to the next injection.

Data Presentation: Effect of Ramp Rate on Resolution

Ramp Rate (°C/min)Resolution between BCFA Pair X and YPeak Width of BCFA Y (min)
150.8 (Co-eluting)0.15
101.3 (Partially Separated)0.20
51.8 (Baseline Separated)0.28
22.5 (Well Resolved)0.45

This is example data to illustrate the trend.

Step 3: Verifying the Derivatization Protocol

Fatty acids are typically derivatized to their more volatile and less polar FAMEs prior to GC-MS analysis.[1][9] Incomplete or improper derivatization can lead to poor peak shape, tailing, and potential co-elution with other compounds.

Experimental Protocol: Fatty Acid Methyl Ester (FAME) Preparation

This is a common method using boron trifluoride (BF3) in methanol.

  • Sample Preparation: Start with the extracted lipid sample.

  • Saponification (Optional but recommended for bound fatty acids):

    • To the lipid extract, add a solution of NaOH in methanol.

    • Heat the mixture to break the ester bonds and release the free fatty acids.

  • Esterification:

    • Add BF3-methanol reagent to the sample.

    • Heat the mixture to convert the free fatty acids into FAMEs.

  • Extraction:

    • After cooling, add an organic solvent (e.g., hexane) and water to the mixture.

    • Vortex and centrifuge to separate the layers. The FAMEs will be in the upper organic layer.

  • Analysis:

    • Carefully transfer the organic layer to a new vial for GC-MS analysis.

Troubleshooting Derivatization:

  • Incomplete Reaction: If the reaction is incomplete, you will see broad, tailing peaks for the underivatized fatty acids. Ensure that the reaction time and temperature are sufficient.

  • Reagent Quality: Use fresh, high-quality derivatization reagents. Old or degraded reagents can lead to incomplete reactions and the formation of artifacts.

  • Presence of Water: Water can interfere with the derivatization process. Ensure that all glassware is dry and that the sample is free of excess water.

The derivatization process can be visualized as follows:

DerivatizationProcess cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Extraction & Analysis lipid_extract Lipid Extract (containing BCFAs) esterification Esterification (e.g., with BF3-Methanol) lipid_extract->esterification React with derivatizing agent fames FAMEs in Organic Solvent esterification->fames Extract gcms GC-MS Analysis fames->gcms

Caption: General workflow for FAME derivatization.

Frequently Asked Questions (FAQs)

Q1: Can I analyze branched-chain fatty acids without derivatization?

A1: While it is possible to analyze free fatty acids on specialized columns (e.g., acid-modified PEG columns), it is generally not recommended.[4] Free fatty acids are less volatile and more polar, which can lead to poor peak shape (tailing) and interactions with the GC system. Derivatization to FAMEs significantly improves the volatility and chromatographic behavior of the fatty acids.[1][9][10]

Q2: My mass spectra for two co-eluting peaks are very similar. How can I be sure if they are different compounds?

A2: Even with co-elution, mass spectrometry can sometimes distinguish between compounds if they have unique fragment ions.[11] You can use extracted ion chromatograms (EICs) for ions that are specific to each of the suspected compounds. If you can generate two distinct peaks in the EICs at slightly different retention times, this confirms the presence of two co-eluting compounds. However, the most reliable approach is to improve the chromatographic separation.

Q3: I've tried optimizing my temperature program, but two BCFAs are still co-eluting. What should I do next?

A3: If temperature program optimization is insufficient, the next step is to consider the GC column. If you are not already using a highly polar column designed for FAME analysis, switching to one is highly recommended.[1][3] If you are already using an appropriate column, consider one with a different stationary phase chemistry or a longer column for increased resolving power.[5]

Q4: How does the carrier gas flow rate affect the separation of BCFAs?

A4: The carrier gas flow rate (or linear velocity) affects column efficiency. There is an optimal flow rate for a given column and carrier gas that will provide the best resolution. Deviating significantly from this optimum will lead to broader peaks and decreased resolution. If you suspect your flow rate is not optimal, you can perform a van Deemter plot analysis or use the manufacturer's recommended flow rate for your column dimensions.

Q5: Can changing the injection technique help with co-elution?

A5: While the injection technique primarily affects peak shape at the beginning of the chromatogram and the amount of sample introduced, it can have an indirect effect on resolution. A splitless injection, for example, can lead to broader initial peaks if not performed correctly, which can exacerbate co-elution of early-eluting compounds. Ensure your injection parameters are optimized for your sample concentration and column dimensions. A fast injection is generally preferred to introduce the sample as a narrow band onto the column.

References

Technical Support Center: Synthesis of 6,6-Dimethylheptanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of 6,6-dimethylheptanoic acid synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 6,6-dimethylheptanoic acid?

A1: The two most common and effective methods for the synthesis of 6,6-dimethylheptanoic acid are:

  • Carboxylation of a Grignard Reagent: This involves the reaction of 5,5-dimethylhexylmagnesium bromide (a Grignard reagent) with carbon dioxide. The Grignard reagent is typically prepared from 1-bromo-5,5-dimethylhexane.

  • Oxidation of 6,6-dimethylheptan-1-ol: This method involves the oxidation of the corresponding primary alcohol, 6,6-dimethylheptan-1-ol, using a suitable oxidizing agent.

Q2: What are the main challenges in the synthesis of 6,6-dimethylheptanoic acid?

A2: The primary challenge stems from the steric hindrance caused by the neopentyl-like structure (the 6,6-dimethyl group). This can lead to:

  • Slower reaction rates: The bulky t-butyl group can impede the approach of reagents to the reactive center.

  • Lower yields: Steric hindrance can favor side reactions, reducing the overall yield of the desired product.

  • Difficulties in purification: The separation of the product from unreacted starting materials and byproducts can be challenging.

Q3: Which synthesis method generally provides a higher yield?

A3: Both methods can be optimized to provide good yields. However, the oxidation of 6,6-dimethylheptan-1-ol, particularly using modern, milder oxidizing agents, can often provide higher and more consistent yields compared to the Grignard carboxylation, which can be sensitive to reaction conditions.

Troubleshooting Guides

Grignard Reagent Carboxylation

Problem: Low or no yield of 6,6-dimethylheptanoic acid.

Possible Cause Troubleshooting Step
Poor Grignard Reagent Formation Ensure all glassware is flame-dried and the reaction is conducted under a strictly anhydrous (moisture-free) inert atmosphere (e.g., nitrogen or argon). Use high-quality magnesium turnings and a suitable solvent like anhydrous diethyl ether or THF.[1]
Grignard Reagent Inactivity The surface of the magnesium turnings may be oxidized. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.[1]
Reaction with CO2 is Inefficient Ensure the carbon dioxide is dry. Use freshly crushed dry ice or pass CO2 gas through a drying agent. Add the Grignard solution slowly to a vigorously stirred slurry of dry ice in ether to ensure efficient trapping of the Grignard reagent.
Side Reactions The Grignard reagent is a strong base and can be quenched by any acidic protons present in the reaction mixture. Ensure all reagents and solvents are anhydrous.[2]
Steric Hindrance Due to the bulky t-butyl group, the reaction may require longer reaction times or slightly elevated temperatures to proceed to completion. Monitor the reaction by TLC or GC to determine the optimal reaction time.
Oxidation of 6,6-dimethylheptan-1-ol

Problem: Incomplete oxidation or formation of side products.

Possible Cause Troubleshooting Step
Oxidizing agent is not strong enough. For complete oxidation to the carboxylic acid, a strong oxidizing agent like Jones reagent (CrO3 in H2SO4/acetone) is typically required.[3][4] Milder reagents may stop at the aldehyde stage.
Over-oxidation or degradation of the product. While Jones reagent is effective, it is harsh. Consider using a milder, two-step procedure, such as a TEMPO-catalyzed oxidation to the aldehyde followed by oxidation to the carboxylic acid, which can sometimes provide cleaner reactions and higher yields.[5]
Formation of an ester byproduct. If the reaction is not worked up properly, the carboxylic acid product can react with unreacted alcohol to form an ester. Ensure complete oxidation and proper purification.
Low Yield with Jones Reagent The reaction is highly exothermic. Maintain a low temperature (0-10 °C) during the addition of the Jones reagent to minimize side reactions. Ensure the green color of Cr(III) persists, indicating the reaction is complete.[3]

Data Presentation

The following table summarizes typical yields for the different synthetic routes to 6,6-dimethylheptanoic acid. Please note that actual yields may vary depending on the specific reaction conditions and scale.

Synthetic Route Starting Material Key Reagents Typical Yield (%) Reference
Grignard Carboxylation1-bromo-5,5-dimethylhexaneMg, CO2 (dry ice)60-75General Grignard Reaction Yields
Jones Oxidation6,6-dimethylheptan-1-olCrO3, H2SO4, Acetone70-85[3]
TEMPO-catalyzed Oxidation6,6-dimethylheptan-1-olTEMPO, NaOCl, NaO280-95[5]

Experimental Protocols

Protocol 1: Synthesis of 6,6-Dimethylheptanoic Acid via Grignard Carboxylation

Materials:

  • 1-bromo-5,5-dimethylhexane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Dry ice (solid CO2)

  • Hydrochloric acid (6M)

  • Sodium sulfate (anhydrous)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings (1.2 equivalents) in the flask.

  • Add a small crystal of iodine to activate the magnesium.

  • Dissolve 1-bromo-5,5-dimethylhexane (1 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium and gently heat to initiate the Grignard reaction.

  • Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to room temperature.

  • In a separate large beaker, place an excess of crushed dry ice.

  • Slowly pour the Grignard solution onto the dry ice with vigorous stirring.

  • Continue stirring until all the CO2 has sublimed.

  • Slowly add 6M HCl to the reaction mixture until the aqueous layer is acidic.

  • Separate the ether layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 6,6-dimethylheptanoic acid.

  • Purify the crude product by vacuum distillation or crystallization.

Protocol 2: Synthesis of 6,6-Dimethylheptanoic Acid via Jones Oxidation

Materials:

  • 6,6-dimethylheptan-1-ol

  • Jones reagent (prepared by dissolving CrO3 in concentrated H2SO4 and water)

  • Acetone

  • Isopropanol

  • Sodium bicarbonate

  • Diethyl ether

  • Sodium sulfate (anhydrous)

Procedure:

  • Dissolve 6,6-dimethylheptan-1-ol (1 equivalent) in acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add Jones reagent dropwise to the alcohol solution, maintaining the temperature between 0 and 10 °C. The color of the reaction mixture should change from orange-red to green.

  • Continue adding the Jones reagent until a faint orange color persists for about 15 minutes, indicating that the oxidation is complete.

  • Quench the excess oxidant by adding isopropanol dropwise until the orange color disappears and a green color persists.

  • Neutralize the reaction mixture by the careful addition of solid sodium bicarbonate until gas evolution ceases.

  • Filter the mixture to remove the chromium salts and wash the solid with acetone.

  • Remove the acetone from the filtrate under reduced pressure.

  • Extract the remaining aqueous solution with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6,6-dimethylheptanoic acid.

  • Purify the crude product by vacuum distillation.[3]

Visualizations

Grignard_Synthesis_Workflow cluster_start Starting Materials cluster_grignard Grignard Formation cluster_carboxylation Carboxylation cluster_workup Workup & Purification 1_bromo 1-bromo-5,5-dimethylhexane Grignard_Reaction Formation of 5,5-dimethylhexylmagnesium bromide 1_bromo->Grignard_Reaction Mg Magnesium Mg->Grignard_Reaction Ether Anhydrous Ether Ether->Grignard_Reaction Carboxylation_Step Reaction with CO2 Grignard_Reaction->Carboxylation_Step CO2 Dry Ice (CO2) CO2->Carboxylation_Step Acid_Workup Acidic Workup (HCl) Carboxylation_Step->Acid_Workup Extraction Extraction Acid_Workup->Extraction Purification Purification (Distillation/Crystallization) Extraction->Purification Final_Product 6,6-dimethylheptanoic acid Purification->Final_Product

Caption: Workflow for the synthesis of 6,6-dimethylheptanoic acid via Grignard carboxylation.

Oxidation_Synthesis_Workflow cluster_start_ox Starting Material cluster_oxidation Oxidation cluster_workup_ox Workup & Purification Alcohol 6,6-dimethylheptan-1-ol Oxidation_Step Oxidation Reaction Alcohol->Oxidation_Step Oxidizing_Agent Oxidizing Agent (e.g., Jones Reagent) Oxidizing_Agent->Oxidation_Step Quenching Quenching Oxidation_Step->Quenching Neutralization Neutralization Quenching->Neutralization Extraction_Ox Extraction Neutralization->Extraction_Ox Purification_Ox Purification (Distillation) Extraction_Ox->Purification_Ox Final_Product_Ox 6,6-dimethylheptanoic acid Purification_Ox->Final_Product_Ox

Caption: Workflow for the synthesis of 6,6-dimethylheptanoic acid via oxidation of the primary alcohol.

Troubleshooting_Logic cluster_synthesis Synthesis of 6,6-Dimethylheptanoic Acid cluster_grignard_trouble Grignard Troubleshooting cluster_oxidation_trouble Oxidation Troubleshooting Start Low Yield or No Product Method Which Method? Start->Method Grignard Grignard Carboxylation Method->Grignard Grignard Oxidation Alcohol Oxidation Method->Oxidation Oxidation Grignard_Check Check Grignard Formation Grignard->Grignard_Check Oxidation_Check Check Oxidation Conditions Oxidation->Oxidation_Check Anhydrous Ensure Anhydrous Conditions Grignard_Check->Anhydrous No Mg_Activation Activate Magnesium Grignard_Check->Mg_Activation No CO2_Check Check CO2 Addition Grignard_Check->CO2_Check Yes Dry_CO2 Use Dry CO2 CO2_Check->Dry_CO2 Reagent_Strength Verify Oxidant Strength Oxidation_Check->Reagent_Strength Incomplete Temperature_Control Control Temperature Oxidation_Check->Temperature_Control Side Products Workup_Check Review Workup Procedure Oxidation_Check->Workup_Check Low Purity

Caption: Troubleshooting decision tree for the synthesis of 6,6-dimethylheptanoic acid.

References

Removal of unreacted olefins from neononanoic acid production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the production of neodecanoic acid, with a specific focus on the removal of unreacted olefins.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final neodecanoic acid product has a yellow tint and an unusual odor. What could be the cause?

A1: A yellow discoloration and off-odor in your neodecanoic acid are often indicative of residual impurities, particularly unreacted olefins and other color-forming contaminants. These impurities can arise from incomplete reaction or side reactions during synthesis.

Troubleshooting Steps:

  • Confirm Impurity Presence: Analyze your product using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to identify and quantify the olefin content.[1]

  • Acid Wash: A common and effective method to remove olefinic impurities is to treat the crude neodecanoic acid with concentrated sulfuric acid.[2] The olefins react to form sulfates, which can then be separated.

  • Solvent Extraction: After the acid wash, perform a liquid-liquid extraction. Using a non-polar solvent like n-heptane will help separate the neodecanoic acid from the sulfonated olefins.[2]

  • Distillation: Simple distillation or fractional distillation can be employed to further purify the neodecanoic acid by separating it from any remaining low-boiling or high-boiling impurities.[1][2]

Q2: I've performed a sulfuric acid wash, but my product is still showing olefin contamination. What should I do?

A2: If a single acid wash is insufficient, several factors could be at play, including the concentration of the acid, contact time, or the efficiency of the phase separation.

Troubleshooting Steps:

  • Optimize Sulfuric Acid Treatment:

    • Concentration: Ensure you are using concentrated sulfuric acid (around 96%).[2]

    • Ratio: The amount of sulfuric acid used is critical. Ratios of 35 to 45 wt% of sulfuric acid based on the amount of neodecanoic acid are often effective.[2]

    • Contact Time: Allow for sufficient mixing and contact time, typically around 30 minutes at ambient temperature, to ensure complete reaction with the olefins.[2]

  • Improve Phase Separation:

    • Phase-Separating Agent: The addition of a paraffinic hydrocarbon like n-heptane or a controlled amount of water is crucial to induce the separation of the neodecanoic acid from the olefin-sulfuric acid layer.[2]

    • Vigorous Stirring: Ensure vigorous stirring upon addition of the phase-separating agent to promote efficient separation.[2]

  • Repeat the Wash: In cases of high contamination, a second acid wash may be necessary.

Q3: What are some alternative methods for removing stubborn olefin impurities if acid washing is not fully effective or desirable?

A3: For challenging separations or when avoiding strong acids is preferred, more advanced techniques can be considered.

Alternative Purification Methods:

  • Adsorption: Utilize adsorbents like zeolite molecular sieves or metal-organic frameworks (MOFs) that can selectively adsorb olefins.[3] This method is particularly effective for removing trace amounts of impurities.

  • Membrane Separation: This technique separates molecules based on size and chemical affinity. It can be a highly efficient and energy-saving method for olefin/paraffin separations, especially when high purity is required.[4][5][6]

  • Solvent Absorption: Using specific organic solvents or ionic liquids can selectively absorb olefins from the product mixture.[3]

Data Presentation

Table 1: Comparison of Purification Methods for Olefin Removal

Purification MethodPrincipleAdvantagesDisadvantages
Sulfuric Acid Wash Chemical reaction with olefins to form separable sulfates.[2]Cost-effective, relatively simple procedure.Involves handling of corrosive concentrated acid, may require neutralization steps.
Distillation Separation based on differences in boiling points.[1]Effective for removing volatile impurities.Can be energy-intensive, may not separate compounds with close boiling points.
Adsorption Selective binding of olefins to a porous material.[3]High selectivity, can be regenerated.Adsorbent capacity is limited, may require specialized equipment.
Membrane Separation Size and affinity-based separation through a semi-permeable membrane.[4][5][6]Energy-efficient, continuous process.[6]Membrane fouling can be an issue, initial setup cost can be high.

Experimental Protocols

Protocol 1: Sulfuric Acid Treatment for Olefin Removal

Objective: To remove unreacted olefinic impurities from crude neodecanoic acid.

Materials:

  • Crude neodecanoic acid

  • Concentrated sulfuric acid (96%)[2]

  • n-heptane[2]

  • Water (deionized)

  • Separatory funnel

  • Stirring apparatus

  • Distillation apparatus

Procedure:

  • Initial Dilution: Dilute 100 parts by weight of the crude neodecanoic acid with 150 parts by weight of n-heptane in a suitable reaction vessel.[2]

  • Acid Addition: While stirring, add 50 parts by weight of 96% sulfuric acid to the mixture.[2]

  • Reaction: Continue stirring at ambient temperature for 30 minutes.[2]

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. The lower layer will contain the sulfuric acid and sulfonated olefins.

  • Separation: Carefully drain and discard the lower sulfuric acid layer.

  • Washing: Wash the remaining organic layer with water to remove any residual sulfuric acid. Repeat the water wash until the aqueous layer is neutral.

  • Solvent Removal: Remove the n-heptane from the purified neodecanoic acid by flash distillation. A maximum pot temperature of 266°F (130°C) at 150 mm Hg can be used.[2]

  • Final Distillation: Perform a simple one-plate distillation of the residue to obtain the final purified neodecanoic acid.[2]

Visualizations

Troubleshooting_Olefin_Removal start Start: Impure Neodecanoic Acid (Yellow tint, odor) check_purity Analyze Purity (GC/HPLC) start->check_purity acid_wash Perform Sulfuric Acid Wash check_purity->acid_wash Olefins Detected check_purity2 Re-analyze Purity acid_wash->check_purity2 is_pure Is Purity Sufficient? check_purity2->is_pure end_product Final Purified Product is_pure->end_product Yes troubleshoot Troubleshoot Acid Wash (Concentration, Time, Ratio) is_pure->troubleshoot No troubleshoot->acid_wash Optimize & Repeat alternative_methods Consider Alternative Methods (Adsorption, Membrane Separation) troubleshoot->alternative_methods If still impure alternative_methods->end_product

Caption: Troubleshooting workflow for removing unreacted olefins.

Experimental_Workflow_Acid_Wash start Crude Neodecanoic Acid dilution Dilute with n-heptane start->dilution acid_addition Add Concentrated H2SO4 & Stir 30 min dilution->acid_addition phase_separation Phase Separation (Separatory Funnel) acid_addition->phase_separation separation Separate Layers phase_separation->separation water_wash Wash with Water separation->water_wash solvent_removal Remove n-heptane (Flash Distillation) water_wash->solvent_removal final_distillation Simple Distillation solvent_removal->final_distillation end_product Purified Neodecanoic Acid final_distillation->end_product

Caption: Experimental workflow for sulfuric acid purification.

References

Technical Support Center: Preventing Degradation of Neodecanoic Acid During Thermal Processing

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for neodecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of neodecanoic acid during thermal processing. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of neodecanoic acid during thermal processing?

A1: The thermal degradation of neodecanoic acid is primarily influenced by three main factors:

  • Temperature: Like most organic molecules, neodecanoic acid will degrade at elevated temperatures. While it is known for its relatively high thermal stability, prolonged exposure to high temperatures can lead to decomposition.

  • Oxygen: The presence of oxygen can lead to oxidative degradation, which is often the primary degradation pathway at elevated temperatures. Oxidative reactions can lead to the formation of various degradation products, including smaller carboxylic acids, aldehydes, ketones, and carbon dioxide.

  • Presence of Catalysts: Certain metals or metal ions can catalyze the thermal and oxidative degradation of carboxylic acids. Care should be taken to use high-purity reagents and inert reactor surfaces where possible.

Q2: What are the common signs that my neodecanoic acid is degrading during my experiment?

A2: Degradation of neodecanoic acid can be indicated by several observable changes:

  • Color Change: A yellowing or browning of the initially colorless liquid is a common sign of degradation.

  • Formation of Precipitates: The formation of insoluble materials can indicate the polymerization of degradation products.

  • Off-gassing: The evolution of gases, such as carbon dioxide, can be a sign of decarboxylation, a potential degradation pathway.

  • Changes in pH: The formation of acidic or other reactive degradation products can alter the pH of the reaction mixture.

  • Inconsistent Experimental Results: Unexplained variability in reaction yields or product purity can be a symptom of neodecanoic acid degradation.

Q3: What are the potential degradation pathways for neodecanoic acid at elevated temperatures?

A3: While specific degradation pathways for neodecanoic acid are not extensively documented in publicly available literature, based on the behavior of similar branched-chain carboxylic acids, the following pathways are plausible:

  • Oxidative Degradation: This is a likely primary pathway in the presence of oxygen, proceeding through a free-radical mechanism to form hydroperoxides, which can then decompose into a variety of smaller, oxygenated compounds.

  • Decarboxylation: At very high temperatures, the carboxylic acid group can be lost as carbon dioxide, leading to the formation of a hydrocarbon.

  • Dehydration: Intermolecular dehydration between two carboxylic acid molecules could potentially lead to the formation of an anhydride, though this is less common for sterically hindered acids like neodecanoic acid.

Below is a simplified, hypothetical representation of a possible oxidative degradation pathway.

NDA Neodecanoic Acid Radical Neodecanoyl Radical NDA->Radical Initiation (Heat, O2) Peroxy Peroxy Radical Radical->Peroxy + O2 Hydroperoxide Hydroperoxide Peroxy->Hydroperoxide + NDA Degradation Degradation Products (e.g., smaller acids, aldehydes, ketones) Hydroperoxide->Degradation Decomposition

Caption: Hypothetical oxidative degradation pathway of neodecanoic acid.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Yellowing of Neodecanoic Acid Upon Heating Oxidative degradation due to the presence of oxygen.1. Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before and during heating to minimize oxygen exposure. 2. Antioxidant Addition: Consider the addition of a suitable antioxidant. Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) or hindered amine light stabilizers (HALS) can be effective. Start with a low concentration (e.g., 0.01-0.1% w/w) and optimize as needed.
Inconsistent Reaction Yields or Product Purity Degradation of neodecanoic acid is leading to side reactions or the formation of impurities.1. Lower Processing Temperature: If possible, reduce the reaction temperature to the minimum required for the desired transformation. 2. Reduce Reaction Time: Minimize the time the neodecanoic acid is held at an elevated temperature. 3. Analytical Monitoring: Use techniques like HPLC or GC to monitor the purity of the neodecanoic acid throughout the process to identify the onset of degradation.
Formation of Insoluble Byproducts Polymerization of unstable degradation products.1. Stabilizer Package: A combination of antioxidants and metal deactivators may be necessary. Metal deactivators can chelate metal ions that may be catalyzing degradation and subsequent polymerization. 2. Solvent Selection: Ensure the solvent used is stable at the processing temperature and does not promote degradation.

Data on Thermal Stability and Stabilization (Hypothetical)

Table 1: Hypothetical Thermal Stability of Neodecanoic Acid (TGA Data)

Temperature (°C)Weight Loss (%)
100< 1
1501-2
2005-10
250> 20

Table 2: Hypothetical Effectiveness of Different Antioxidants on Neodecanoic Acid Stability at 200°C for 1 hour

Antioxidant (0.1% w/w)% Degradation of Neodecanoic Acid
None (Control)8.5
Butylated Hydroxytoluene (BHT)2.1
Irganox 1010 (Hindered Phenolic)1.5
Tinuvin 770 (HALS)3.2

Experimental Protocols

Protocol 1: Thermal Stress Testing of Neodecanoic Acid (Forced Degradation)

This protocol outlines a general procedure for conducting a thermal stress study on neodecanoic acid to evaluate its stability and identify potential degradation products.

Objective: To assess the thermal stability of neodecanoic acid under controlled heating and identify degradation products.

Materials:

  • Neodecanoic acid (high purity)

  • Inert gas (Nitrogen or Argon)

  • Heating block or oven with precise temperature control

  • Sealed reaction vials (e.g., headspace vials)

  • Analytical instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) and/or High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS).

Procedure:

  • Sample Preparation: Accurately weigh a known amount of neodecanoic acid (e.g., 100 mg) into several reaction vials.

  • Inerting: Purge each vial with an inert gas for 5-10 minutes to displace oxygen.

  • Sealing: Immediately seal the vials to maintain the inert atmosphere.

  • Heating: Place the vials in a pre-heated heating block or oven at the desired temperatures (e.g., 150°C, 175°C, 200°C, 225°C, 250°C). Include a control sample stored at room temperature.

  • Time Points: Remove vials at specified time points (e.g., 1, 2, 4, 8, 24 hours).

  • Cooling: Allow the vials to cool to room temperature.

  • Sample Analysis:

    • Visual Inspection: Note any changes in color or the formation of precipitates.

    • GC-MS Analysis: Dilute a portion of the sample in a suitable solvent (e.g., dichloromethane or methanol) and analyze by GC-MS to identify and quantify the remaining neodecanoic acid and any volatile degradation products.

    • HPLC Analysis: Dilute another portion of the sample in a suitable mobile phase and analyze by HPLC to quantify the parent compound and any non-volatile degradation products.

cluster_prep Sample Preparation cluster_stress Thermal Stress cluster_analysis Analysis prep1 Weigh Neodecanoic Acid prep2 Purge with Inert Gas prep1->prep2 prep3 Seal Vials prep2->prep3 stress1 Heat at Defined Temperatures prep3->stress1 stress2 Collect at Time Points stress1->stress2 analysis1 Visual Inspection stress2->analysis1 analysis2 GC-MS Analysis analysis1->analysis2 analysis3 HPLC Analysis analysis1->analysis3

Caption: Workflow for thermal stress testing of neodecanoic acid.

Protocol 2: Evaluating the Efficacy of Antioxidants

Objective: To determine the effectiveness of different antioxidants in preventing the thermal degradation of neodecanoic acid.

Materials:

  • Neodecanoic acid (high purity)

  • Selected antioxidants (e.g., BHT, Irganox 1010)

  • Inert gas (Nitrogen or Argon)

  • Heating block or oven

  • Sealed reaction vials

  • Analytical instrumentation (GC-MS or HPLC)

Procedure:

  • Stock Solutions: Prepare stock solutions of each antioxidant in a suitable solvent or directly in neodecanoic acid if soluble.

  • Sample Preparation:

    • Prepare a control sample with only neodecanoic acid.

    • Prepare samples of neodecanoic acid containing a known concentration of each antioxidant (e.g., 0.1% w/w).

  • Inerting and Sealing: Purge and seal all vials as described in Protocol 1.

  • Heating: Heat all samples at a temperature known to cause degradation (e.g., 200°C) for a fixed period (e.g., 4 hours).

  • Cooling and Analysis: Cool the samples and analyze the remaining neodecanoic acid concentration using a validated analytical method (GC or HPLC) as described in Protocol 1.

  • Comparison: Compare the percentage of degradation in the samples with antioxidants to the control sample to determine the efficacy of each stabilizer.

cluster_prep Sample Preparation cluster_process Processing cluster_analysis Analysis & Comparison prep1 Control: Neodecanoic Acid prep2 Test: Neodecanoic Acid + Antioxidant proc1 Inert and Seal Vials prep2->proc1 proc2 Heat at a Fixed Temperature and Time proc1->proc2 analysis1 Quantify Remaining Neodecanoic Acid (GC/HPLC) proc2->analysis1 analysis2 Calculate % Degradation analysis1->analysis2 analysis3 Compare Stabilizer Efficacy analysis2->analysis3

Validation & Comparative

A Comparative Guide to Validating the Purity of 6,6-Dimethylheptanoic Acid: Titration vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount. This guide provides a comparative analysis of classical and modern analytical techniques for validating the purity of 6,6-dimethylheptanoic acid, a key intermediate in various synthetic processes. We present a detailed comparison of acid-base titration, Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC), supported by experimental protocols and data.

Overview of Purity Validation Methods

The purity of 6,6-dimethylheptanoic acid, commercially available at purities often ranging from 95% to over 99%, can be affected by residual starting materials, byproducts from synthesis, or degradation products.[1][2] Validating the purity is a critical step for quality control and ensuring the reliability of experimental outcomes. The three primary methods for this validation are:

  • Acid-Base Titration: A quantitative chemical analysis method used to determine the concentration of an identified analyte. For a carboxylic acid like 6,6-dimethylheptanoic acid, this involves neutralization with a standardized base.[3][4]

  • Gas Chromatography (GC): A powerful technique for separating and analyzing volatile compounds without decomposition. It is well-suited for the analysis of fatty acids, sometimes requiring derivatization to increase volatility.[5][6]

  • High-Performance Liquid Chromatography (HPLC): A technique used to separate, identify, and quantify each component in a mixture. It is highly versatile and can be adapted to a wide range of organic molecules.[7]

Comparison of Analytical Methods

Each method offers distinct advantages and disadvantages. The choice of technique depends on the specific requirements of the analysis, such as the need for high accuracy, the type of impurities to be detected, and available resources.

Parameter Acid-Base Titration Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC)
Principle Neutralization of the carboxylic acid with a standard base.Separation of volatile components based on partitioning between a stationary phase and a mobile gas phase.Separation of components based on partitioning between a stationary phase and a mobile liquid phase.
Purity Measurement Determines the total acid content (assay). Does not distinguish between the target acid and acidic impurities.Separates and quantifies the target compound and volatile impurities.Separates and quantifies the target compound and non-volatile or thermally labile impurities.
Precision & Accuracy High precision and accuracy for assay determination when only acidic impurities are negligible.High precision and accuracy for quantifying individual volatile impurities.High precision and accuracy for quantifying a wide range of impurities.
Sensitivity Lower sensitivity; not suitable for trace impurity detection.High sensitivity (ppm to ppb level), especially with detectors like Flame Ionization Detector (FID).[8]High sensitivity (ppm to ppb level), especially with detectors like UV or Mass Spectrometry (MS).
Throughput Manual titration is low-throughput; automated systems can improve this.Moderate to high throughput with an autosampler.Moderate to high throughput with an autosampler.
Cost (Equipment) Low.High.High.
Cost (Per Sample) Low.Moderate.Moderate to High.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are standard protocols for each analytical technique.

This protocol outlines the determination of the total acid content of a 6,6-dimethylheptanoic acid sample.

Materials:

  • 6,6-dimethylheptanoic acid sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein indicator solution

  • Ethanol, reagent grade

  • Deionized water

  • Analytical balance

  • 50 mL burette

  • 250 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

Procedure:

  • Accurately weigh approximately 0.2 g of the 6,6-dimethylheptanoic acid sample into a 250 mL Erlenmeyer flask.

  • Dissolve the sample in 50 mL of ethanol. If the sample does not fully dissolve, add a minimal amount of deionized water dropwise until a clear solution is obtained.

  • Add 2-3 drops of phenolphthalein indicator to the solution. The solution should remain colorless.

  • Fill a 50 mL burette with the standardized 0.1 M NaOH solution, ensuring no air bubbles are present in the burette tip. Record the initial volume.

  • Titrate the 6,6-dimethylheptanoic acid solution with the NaOH solution while continuously stirring.[4]

  • Continue the titration until the first appearance of a faint but persistent pink color, which indicates the endpoint.[4]

  • Record the final volume of the NaOH solution.

  • Calculate the purity of the sample using the formula: Purity (%) = (V × M × MW) / (W × 10) Where:

    • V = Volume of NaOH used (mL)

    • M = Molarity of NaOH solution (mol/L)

    • MW = Molecular weight of 6,6-dimethylheptanoic acid (158.24 g/mol )

    • W = Weight of the sample (g)

This protocol is for the quantification of 6,6-dimethylheptanoic acid and the identification of volatile impurities.

Materials:

  • 6,6-dimethylheptanoic acid sample

  • Heptanoic acid (internal standard)

  • Dichloromethane (DCM), HPLC grade

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., DB-WAX or equivalent polar column)

  • Autosampler vials with caps

  • Volumetric flasks and pipettes

Procedure:

  • Internal Standard Stock Solution: Prepare a 1 mg/mL solution of heptanoic acid in DCM.

  • Sample Preparation: Accurately weigh about 10 mg of the 6,6-dimethylheptanoic acid sample into a 10 mL volumetric flask. Add 1 mL of the internal standard stock solution and dilute to the mark with DCM.

  • Transfer the solution to an autosampler vial.

  • GC Conditions:

    • Injection Volume: 1 µL

    • Injector Temperature: 250°C

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.

    • Detector: FID at 260°C

  • Inject the prepared sample into the GC system.

  • Identify the peaks corresponding to the internal standard and 6,6-dimethylheptanoic acid based on their retention times, determined by running individual standards.

  • Calculate the purity by comparing the peak area of the sample to that of a known reference standard, using the internal standard for correction.

This protocol is suitable for identifying and quantifying non-volatile impurities.

Materials:

  • 6,6-dimethylheptanoic acid sample

  • Acetonitrile, HPLC grade

  • Deionized water with 0.1% Formic Acid, HPLC grade

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Autosampler vials with caps

  • Volumetric flasks and pipettes

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Deionized water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Sample Preparation: Prepare a 1 mg/mL solution of the 6,6-dimethylheptanoic acid sample in a 50:50 mixture of Mobile Phase A and B.

  • Transfer the solution to an autosampler vial.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 210 nm

    • Gradient Program: Start with 50% B, hold for 2 minutes, ramp to 95% B over 10 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Inject the sample into the HPLC system.

  • Calculate the purity using the area percent method, where the area of the main peak is divided by the total area of all peaks.

Data Presentation: A Hypothetical Analysis

The following table summarizes hypothetical purity results for a single batch of 6,6-dimethylheptanoic acid, as determined by the three methods.

Method Result (Purity %) Detected Impurities
Acid-Base Titration 99.2%Not applicable (measures total acidity)
Gas Chromatography (GC) 98.8%Impurity A (volatile, 0.7%), Impurity B (volatile, 0.5%)
HPLC 98.9%Impurity C (non-volatile, 1.1%)

This data illustrates that while titration may indicate high purity, it can be misleading if acidic or basic impurities are not the primary concern. Chromatographic methods provide a more detailed and accurate picture of the sample's composition.

Experimental Workflow Visualization

The logical flow from sample preparation to final purity determination for each method can be visualized as follows.

Purity_Validation_Workflow cluster_Titration Titration cluster_GC Gas Chromatography (GC) cluster_HPLC HPLC T0 Weigh Sample T1 Dissolve in Ethanol/Water T0->T1 T2 Add Indicator T1->T2 T3 Titrate with Standardized NaOH T2->T3 T4 Calculate Purity (Assay) T3->T4 G0 Weigh Sample G1 Dissolve in DCM with Internal Standard G0->G1 G2 Inject into GC-FID G1->G2 G3 Separate & Detect Volatile Compounds G2->G3 G4 Calculate Purity (Area % vs Standard) G3->G4 H0 Weigh Sample H1 Dissolve in Mobile Phase H0->H1 H2 Inject into HPLC-UV H1->H2 H3 Separate & Detect Compounds H2->H3 H4 Calculate Purity (Area %) H3->H4

Caption: Workflow for purity validation of 6,6-dimethylheptanoic acid.

Conclusion and Recommendations

Validating the purity of 6,6-dimethylheptanoic acid is essential for reliable scientific outcomes.

  • Acid-base titration is a cost-effective and straightforward method for determining the overall acid content or "assay" of a sample. It is an excellent choice for a quick purity check if non-acidic impurities are the primary expectation.

  • Gas Chromatography is the preferred method for detecting and quantifying volatile impurities, providing a more detailed purity profile than titration.

  • HPLC offers the most versatility, capable of separating a wide range of non-volatile and thermally sensitive impurities, making it a powerful tool for comprehensive purity analysis in regulated environments.

For rigorous quality control in research and drug development, a combination of methods is often ideal. Titration can be used for routine assay checks, while GC and/or HPLC should be employed to develop a comprehensive impurity profile and ensure the material meets the stringent quality standards required.

References

A Comparative Analysis of Neononanoic Acid and Isononanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the physicochemical properties, performance characteristics, and potential biological implications of two isomeric C9 carboxylic acids.

In the landscape of specialty chemicals, isomeric variations of a compound can offer distinct advantages in various applications. This guide provides a comprehensive comparative analysis of neononanoic acid and isononanoic acid, two branched-chain C9 carboxylic acids, with a focus on their properties and performance relevant to researchers, scientists, and professionals in drug development. While both share the same molecular formula (C9H18O2), their structural differences lead to variations in their physical and chemical characteristics, influencing their utility in formulations such as lubricants, corrosion inhibitors, and potentially as excipients or intermediates in pharmaceutical synthesis.

Chemical Structure and Isomeric Composition

The primary distinction between this compound and isononanoic acid lies in their branched structures.

  • Isononanoic Acid is typically a mixture of isomers, with 3,5,5-trimethylhexanoic acid being the predominant component (often around 90%).[1] Its structure features methyl branches along the carbon chain.

  • This compound , also a mixture of isomers, is characterized by a quaternary alpha-carbon, a defining feature of "neo acids." A common isomer is 6,6-dimethylheptanoic acid . This steric hindrance around the carboxyl group imparts significant thermal and hydrolytic stability.

Physicochemical Properties: A Tabulated Comparison

The structural differences between neononanoic and isononanoic acid give rise to distinct physicochemical properties, which are summarized in the table below. These properties are critical in determining their suitability for various applications.

PropertyThis compound (typical isomer: 6,6-dimethylheptanoic acid)Isononanoic Acid (typical isomer: 3,5,5-trimethylhexanoic acid)
Molecular Formula C9H18O2C9H18O2
Molecular Weight 158.24 g/mol 158.24 g/mol
CAS Number 59354-78-83302-10-1
Boiling Point Data not readily available230-232 °C
Melting Point Data not readily available-70 °C
Density Data not readily available0.910 g/cm³
Solubility Sparingly soluble in water, soluble in organic solvents.Miscible with usual organic solvents, sparingly soluble in water.[1]
Vapor Pressure Data not readily available0.23 mm Hg

Performance in Key Applications: A Comparative Overview

While direct, side-by-side comparative studies are limited in publicly available literature, the known properties of branched-chain fatty acids allow for an informed comparison of their likely performance in key applications.

Synthetic Lubricants and Metalworking Fluids

Both neononanoic and isononanoic acids are precursors for the synthesis of polyol esters, which are used as high-performance synthetic lubricants in automotive, aviation, and industrial applications. The branching in their structures disrupts crystal packing, leading to excellent low-temperature fluidity (low pour points).

  • Isononanoic Acid Esters are utilized as base stocks for synthetic lubricants and metalworking fluids.[1]

  • This compound's highly branched structure suggests that its polyol esters would exhibit exceptional thermal and oxidative stability, crucial for high-temperature applications.

Corrosion Inhibition

Carboxylic acids can act as corrosion inhibitors by adsorbing onto metal surfaces and forming a protective film. The efficiency of this inhibition is related to the structure of the molecule and the electron density at the carboxyl group. Both acids are used in formulations for corrosion inhibitors and anti-scaling agents.

  • Isononanoic Acid salts are used as polyvinyl chloride stabilizers, and the acid itself is used in corrosion inhibitors for industrial fluids.[1]

  • The mechanism of corrosion inhibition by carboxylic acids generally involves the adsorption of the carboxylate group onto the metal surface. The branched, hydrophobic tails of both neononanoic and isononanoic acid would then form a barrier to corrosive agents.

Potential Biological and Drug Development Applications

In the context of drug development, branched-chain fatty acids are of interest due to their metabolic effects and potential as formulation aids.

  • 3,5,5-Trimethylhexanoic Acid , the main component of isononanoic acid, has been noted as a secondary hepatotoxin in animal studies.[2] It has also been explored for its potential in drug delivery systems to enhance the solubility or bioavailability of active pharmaceutical ingredients.[1]

  • The metabolism of branched-chain fatty acids can differ from that of their straight-chain counterparts. While specific data on 6,6-dimethylheptanoic acid is scarce, it is known that the presence of methyl branches can influence the pathways of fatty acid oxidation.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.

Synthesis of Polyol Esters (A Comparative Approach)

This protocol outlines the synthesis of trimethylolpropane (TMP) esters of both neononanoic and isononanoic acid for a comparative evaluation of their properties as lubricant base stocks.

Objective: To synthesize and compare the physicochemical properties of Trimethylolpropane Tri-neononanoate and Trimethylolpropane Tri-isononanoate.

Materials:

  • This compound (predominantly 6,6-dimethylheptanoic acid)

  • Isononanoic acid (predominantly 3,5,5-trimethylhexanoic acid)

  • Trimethylolpropane (TMP)

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (for azeotropic removal of water)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Dean-Stark apparatus

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a condenser, combine trimethylolpropane (1 molar equivalent) and either this compound or isononanoic acid (3.3 molar equivalents, a slight excess to drive the reaction to completion).

  • Add p-toluenesulfonic acid (0.5% by weight of the reactants) as a catalyst.

  • Add toluene to the flask to facilitate the azeotropic removal of water formed during the esterification.

  • Heat the reaction mixture to reflux (typically 120-140°C) with vigorous stirring.

  • Continuously remove the water collected in the Dean-Stark trap.

  • Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.

  • After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash it with a 5% sodium bicarbonate solution to neutralize the catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude polyol ester.

  • Purify the ester by vacuum distillation.

  • Characterize the final products using techniques such as FTIR, NMR, and measure their viscosity, pour point, and flash point for a comparative analysis.

Evaluation of Corrosion Inhibition Efficiency

This protocol describes a weight loss method to compare the corrosion inhibition efficiency of this compound and isononanoic acid on mild steel in an acidic environment.

Objective: To compare the corrosion inhibition efficiency of neononanoic and isononanoic acid on mild steel.

Materials:

  • Mild steel coupons of known dimensions and weight

  • 1 M Hydrochloric acid (HCl) solution

  • This compound

  • Isononanoic acid

  • Acetone

  • Deionized water

  • Water bath or incubator

  • Analytical balance

Procedure:

  • Prepare mild steel coupons by polishing them with different grades of emery paper, followed by degreasing with acetone and washing with deionized water. Dry and weigh the coupons accurately.

  • Prepare test solutions of 1 M HCl containing various concentrations of this compound and isononanoic acid (e.g., 100, 200, 500, 1000 ppm). A blank solution of 1 M HCl without any inhibitor will serve as the control.

  • Immerse the pre-weighed coupons in the respective test solutions in beakers. Ensure the coupons are fully submerged.

  • Maintain the beakers at a constant temperature (e.g., 25°C or 50°C) in a water bath for a specified period (e.g., 6, 12, or 24 hours).

  • After the immersion period, carefully remove the coupons from the solutions.

  • Clean the coupons with a cleaning solution (e.g., a solution containing HCl and a pickling inhibitor) to remove corrosion products, wash with deionized water and acetone, dry, and reweigh accurately.

  • Calculate the corrosion rate (CR) in mm/year using the following formula: CR = (K × W) / (A × T × D) where K is a constant (8.76 × 10^4), W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of mild steel in g/cm³.

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

  • Compare the inhibition efficiencies of this compound and isononanoic acid at different concentrations.

Visualizing Methodologies and Pathways

To further clarify the experimental processes and potential molecular interactions, the following diagrams are provided.

Synthesis_of_Polyol_Esters cluster_reactants Reactants cluster_process Esterification Process cluster_product Product Acid This compound or Isononanoic Acid Mixing Mixing with Catalyst (p-Toluenesulfonic acid) Acid->Mixing Alcohol Trimethylolpropane (TMP) Alcohol->Mixing Heating Heating and Reflux (Azeotropic Water Removal) Mixing->Heating Reaction Neutralization Neutralization & Washing Heating->Neutralization Drying Drying & Solvent Removal Neutralization->Drying Purification Vacuum Distillation Drying->Purification Ester Polyol Ester (Lubricant Base Stock) Purification->Ester

Caption: Workflow for the synthesis of polyol esters.

Corrosion_Inhibition_Evaluation cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Coupon_Prep Prepare & Weigh Mild Steel Coupons Immersion Immerse Coupons in Test Solutions Coupon_Prep->Immersion Solution_Prep Prepare HCl Solutions with/without Inhibitors Solution_Prep->Immersion Incubation Incubate at Constant Temperature Immersion->Incubation Cleaning Clean & Reweigh Coupons Incubation->Cleaning Calculation Calculate Corrosion Rate & Inhibition Efficiency Cleaning->Calculation Comparison Compare Performance Calculation->Comparison

Caption: Experimental workflow for corrosion inhibition testing.

Conclusion

This compound and isononanoic acid, while sharing the same chemical formula, present distinct structural characteristics that influence their physical and chemical properties. The highly branched "neo" structure of this compound suggests superior thermal and hydrolytic stability, which could be advantageous in high-performance lubricant applications. Isononanoic acid, being a well-established isomeric mixture, has a proven track record in various industrial applications. For researchers and drug development professionals, the choice between these two acids will depend on the specific performance requirements of the application, such as the need for extreme stability (favoring this compound) or leveraging the properties of a well-characterized isomeric mixture (isononanoic acid). The provided experimental protocols offer a framework for direct comparative studies to elucidate the nuanced performance differences between these two versatile C9 carboxylic acids. Further research into their specific biological activities and metabolic pathways is warranted to fully understand their potential in the pharmaceutical field.

References

Performance Showdown: Neodecanoic Acid-Based Lubricants vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the comparative performance of neodecanoic acid-based synthetic lubricants against traditional mineral oils and polyalphaolefins (PAOs), this guide offers researchers and industry professionals a data-driven overview of key performance metrics, supported by detailed experimental protocols.

Neodecanoic acid, a multi-isomer branched-chain carboxylic acid, serves as a crucial building block for high-performance synthetic lubricants, particularly in the formation of polyol esters. These esters are engineered for demanding applications where thermal and oxidative stability are paramount.[1] This guide provides a comparative analysis of lubricants based on neodecanoic acid esters against two common alternatives: mineral oils and polyalphaolefin (PAO) synthetic oils. The comparison focuses on four critical performance areas: lubricity, thermal stability, oxidative stability, and biodegradability.

At a Glance: Performance Comparison

The following tables summarize the typical performance characteristics of neodecanoic acid-based polyol esters, PAOs, and mineral oils. It is important to note that the values presented are typical and can vary based on the specific formulation and additives used.

Performance Parameter Neodecanoic Acid Polyol Ester Polyalphaolefin (PAO) Mineral Oil (Group I) Test Method
Lubricity
Four-Ball Wear Scar Diameter (mm)~0.40~0.50~0.60ASTM D4172
Thermal Stability
TGA Onset Temperature (°C)>300~280~220Thermogravimetric Analysis (TGA)
Oxidative Stability
RPVOT (minutes)>1000~800<200ASTM D2272
Viscosity Index ASTM D2270
Typical Range120 - 150125 - 15080 - 120
Biodegradability
Ready Biodegradability (%)>60% in 28 days<20% in 28 days<20% in 28 daysOECD 301B

In-Depth Performance Analysis

Lubricity: Protecting Against Wear

Lubricity, the ability of a lubricant to reduce friction and wear between moving surfaces, is a critical performance attribute. The Four-Ball Wear Test (ASTM D4172) is a standard method to evaluate the anti-wear properties of lubricants. In this test, a rotating steel ball is pressed against three stationary steel balls under a specified load, temperature, and time. The resulting wear scars on the stationary balls are measured, with a smaller diameter indicating better anti-wear performance.

As indicated in the comparative table, neodecanoic acid-based polyol esters typically exhibit superior lubricity with smaller wear scar diameters compared to both PAOs and mineral oils. This enhanced performance can be attributed to the polar nature of the ester molecules, which allows them to adhere to metal surfaces, forming a protective film.[1]

Thermal and Oxidative Stability: Resisting Degradation

Thermal Stability refers to a lubricant's ability to resist chemical decomposition at high temperatures. Thermogravimetric Analysis (TGA) is a common method to assess this, where the sample's mass is monitored as it is heated at a controlled rate. The onset temperature of decomposition is a key indicator of thermal stability. Neodecanoic acid-based polyol esters generally demonstrate high thermal stability, making them suitable for high-temperature applications.[2]

Oxidative Stability is the lubricant's resistance to degradation due to chemical reaction with oxygen. The Rotating Pressure Vessel Oxidation Test (RPVOT), ASTM D2272, is a widely used method to evaluate this property. In this test, the lubricant is subjected to oxygen pressure at an elevated temperature in the presence of a copper catalyst and water. The time it takes for the oxygen pressure to drop by a specified amount is measured in minutes, with a longer time indicating better oxidative stability.[2][3][4][5][6] Neopentyl polyol esters, often synthesized from branched acids like neodecanoic acid, are known for their excellent resistance to oxidation and thermal degradation.[1]

Viscosity Index: Consistency Across Temperatures

The Viscosity Index (VI) is an empirical, dimensionless number that represents the effect of temperature change on the kinematic viscosity of a lubricant. A higher VI indicates a smaller change in viscosity with temperature. Synthetic lubricants like neodecanoic acid esters and PAOs generally have a significantly higher VI than conventional mineral oils, ensuring more stable performance over a wider operating temperature range.[7]

Biodegradability: Environmental Impact

With increasing environmental regulations, the biodegradability of lubricants is a crucial consideration. The OECD 301B test, also known as the CO2 Evolution Test, is a standard method for determining the ready biodegradability of chemical substances.[8][9][10][11][12] A substance is considered readily biodegradable if it reaches 60% biodegradation within a 28-day period.[8][11] Polyol esters are often readily biodegradable, offering a more environmentally friendly alternative to mineral oils and PAOs, which are generally not considered readily biodegradable.[3]

Visualizing the Concepts

To better understand the underlying principles and experimental procedures, the following diagrams are provided.

Chemical Structure of a Neodecanoic Acid-Based Polyol Ester cluster_neodecanoic Neodecanoic Acid Moiety cluster_polyol Polyol Moiety NDA R-C(=O)O- R Branched C9H19 NDA->R Ester Polyol Ester NDA->Ester Esterification Polyol -(CH2)n- Polyol->Ester Esterification

Caption: Synthesis of a Neodecanoic Acid-Based Polyol Ester.

ASTM D4172 Four-Ball Wear Test Workflow A Prepare Test Sample: Lubricant + 4 Steel Balls B Assemble Test Apparatus: 3 stationary balls, 1 rotating ball A->B C Set Test Conditions: Load, Temperature, Speed, Duration B->C D Run Test C->D E Measure Wear Scar Diameters on Stationary Balls D->E F Report Average Wear Scar Diameter (mm) E->F

Caption: Workflow for the ASTM D4172 Four-Ball Wear Test.

ASTM D2272 RPVOT Workflow A Prepare Sample: Oil, Water, Copper Catalyst Coil B Place in Pressure Vessel A->B C Pressurize with Oxygen B->C D Heat and Rotate at Constant Temperature and Speed C->D E Monitor Pressure Drop D->E F Record Time to Specified Pressure Drop (minutes) E->F

Caption: Workflow for the ASTM D2272 Rotating Pressure Vessel Oxidation Test.

OECD 301B Biodegradability Test Workflow A Prepare Test Medium: Mineral Nutrients, Inoculum B Add Test Substance A->B C Incubate under Aerobic Conditions for 28 Days B->C D Measure Evolved CO2 C->D E Calculate Percentage of Biodegradation D->E F Compare to 'Readily Biodegradable' Threshold (>60%) E->F

References

A Head-to-Head Comparison: Unraveling the Catalytic Potential of Branched vs. Linear Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis for researchers, scientists, and drug development professionals on the catalytic functionalities of branched-chain and linear-chain fatty acids, drawing from available experimental data and theoretical considerations.

In the realm of catalysis, the structural nuances of organic molecules can dictate their efficacy and selectivity. Among the vast array of potential catalysts, fatty acids, with their inherent carboxyl group, present an intriguing class of molecules. While linear fatty acids have been more traditionally explored, the catalytic potential of their branched-chain counterparts remains a relatively underexplored frontier. This guide provides a comparative overview of branched and linear fatty acids in catalysis, synthesizing available data to illuminate their respective strengths and weaknesses.

Structural and Physical Properties: A Tale of Two Architectures

The fundamental difference between linear and branched-chain fatty acids lies in their carbon skeletons. Linear fatty acids possess a straight, unbranched aliphatic tail, whereas branched-chain fatty acids feature one or more alkyl branches along the main chain, most commonly methyl groups at the iso or anteiso positions.[1][2] This seemingly subtle distinction in architecture gives rise to significant differences in their physical properties, which in turn can influence their catalytic behavior.

As a general principle, branched-chain fatty acids exhibit lower melting points and increased fluidity compared to their linear isomers of the same carbon number.[3] This is attributed to the disruption of orderly packing in the solid state caused by the alkyl branches, which reduces the effectiveness of van der Waals forces between molecules. This increased fluidity in the liquid phase could translate to enhanced solubility in nonpolar reaction media, a critical factor for homogeneous catalysis.

PropertyLinear Fatty AcidsBranched-Chain Fatty AcidsInfluence on Catalysis
Structure Straight aliphatic chainAliphatic chain with one or more alkyl branchesSteric hindrance, active site accessibility, substrate selectivity.
Melting Point Generally higherGenerally lower for the same carbon numberReaction temperature range, catalyst solubility.
Fluidity/Viscosity Higher viscosityLower viscosityMass transfer, diffusion rates of reactants and products.
Packing Efficiency HighLowIntermolecular interactions, catalyst stability.

Catalytic Performance: An Inferential Comparison

Direct head-to-head studies definitively comparing the catalytic performance of branched and linear fatty acids in a specific reaction are scarce in the current scientific literature. However, by examining their structural and physical differences, we can infer potential advantages and disadvantages in various catalytic applications.

Steric Effects and Substrate Selectivity

The presence of alkyl branches in branched-chain fatty acids introduces steric bulk around the carboxylic acid head group, which can be a double-edged sword in catalysis.

  • Potential for Selectivity: The increased steric hindrance could lead to enhanced selectivity for certain substrates. For reactions involving bulky reactants, a branched-chain fatty acid catalyst might favor the approach of a less hindered substrate, thereby directing the reaction towards a specific product.

  • Reduced Reactivity: Conversely, this same steric bulk could hinder the approach of reactants to the catalytic carboxyl group, potentially leading to lower overall reaction rates compared to a less hindered linear fatty acid.

Solubility and Mass Transfer

The lower melting points and increased fluidity of branched-chain fatty acids can be advantageous in liquid-phase reactions.[3]

  • Enhanced Homogeneity: Improved solubility in organic solvents can lead to a more homogeneous reaction mixture, potentially improving reaction kinetics and eliminating mass transfer limitations that can occur with less soluble catalysts.

  • Surfactant Properties: The unique structures of branched-chain fatty acids can impart surfactant-like properties, which could be beneficial in multiphase catalytic systems, such as oil-water interfaces.

Experimental Protocols: A Methodological Overview

While direct comparative studies are lacking, the methodologies employed to assess the catalytic activity of fatty acids in general can be adapted for a head-to-head comparison. Key experimental protocols would involve:

  • Reaction Kinetics Studies: Monitoring the rate of product formation or reactant consumption over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). This would allow for the determination of reaction rate constants and activation energies for both branched and linear fatty acid catalysts under identical conditions.

  • Yield and Selectivity Analysis: Quantifying the amount of desired product formed relative to the starting materials and byproducts. This is crucial for evaluating the efficiency and specificity of the catalyst.

  • Spectroscopic Analysis: Utilizing techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy to characterize the catalyst and reaction intermediates, providing insights into the reaction mechanism.

  • Computational Modeling: Employing density functional theory (DFT) and other computational methods to model the interaction of the fatty acid catalyst with the substrates and predict transition state energies, offering a theoretical basis for observed differences in catalytic activity.

Visualizing the Catalytic Cycle and Experimental Workflow

To conceptualize the role of fatty acids in catalysis and the workflow for their comparison, the following diagrams are provided.

Catalytic_Cycle cluster_0 Catalytic Cycle Catalyst Catalyst Intermediate_Complex Intermediate_Complex Catalyst->Intermediate_Complex Reacts with A Substrate_A Substrate_A Substrate_A->Intermediate_Complex Substrate_B Substrate_B Substrate_B->Intermediate_Complex Product Product Intermediate_Complex->Product Reacts with B Product->Catalyst Releases

Figure 1: A generalized catalytic cycle illustrating the interaction of a catalyst with substrates to form a product.

Experimental_Workflow Select_Fatty_Acids Select Fatty Acids Linear vs. Branched Reaction_Setup Reaction Setup Substrates, Solvent, Temperature, Pressure Select_Fatty_Acids->Reaction_Setup Catalytic_Reaction Catalytic Reaction Monitor Progress (GC/HPLC) Reaction_Setup->Catalytic_Reaction Product_Analysis Product Analysis Yield & Selectivity (NMR, MS) Catalytic_Reaction->Product_Analysis Data_Comparison Data Comparison Rate Constants, Activation Energy Product_Analysis->Data_Comparison Conclusion Conclusion Comparative Catalytic Performance Data_Comparison->Conclusion

Figure 2: A typical experimental workflow for comparing the catalytic performance of different fatty acids.

Conclusion and Future Directions

The catalytic potential of branched-chain fatty acids, while not extensively studied in direct comparison to their linear counterparts, presents a promising area for future research. Their unique structural and physical properties, particularly their lower melting points, increased fluidity, and steric bulk, suggest they could offer advantages in terms of solubility, mass transfer, and substrate selectivity in certain catalytic applications.

Future research should focus on direct, head-to-head comparative studies of branched and linear fatty acids in a variety of important organic reactions. Such studies, employing rigorous kinetic analysis and mechanistic investigations, will be crucial to fully elucidate the structure-activity relationships and unlock the full catalytic potential of this versatile class of biomolecules. This knowledge will be invaluable for the rational design of novel, efficient, and selective catalysts for applications in the pharmaceutical, chemical, and materials science industries.

References

A Comparative Spectroscopic Analysis of Neononanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive guide comparing the spectroscopic properties of several neononanoic acid isomers has been published, offering valuable data for researchers, scientists, and professionals in the field of drug development and chemical analysis. This guide provides a detailed examination of n-nonanoic acid, 3,5,5-trimethylhexanoic acid, and 2,2,4,4-tetramethylpentanoic acid, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Neononanoic acids, a group of C9 carboxylic acids, exhibit diverse branching in their chemical structures, leading to distinct spectroscopic signatures. Understanding these differences is crucial for the unambiguous identification and characterization of these isomers in various applications, from industrial lubricants to pharmaceutical intermediates. This guide presents a side-by-side comparison of their spectral data, supported by detailed experimental protocols to ensure reproducibility.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic features of the selected this compound isomers.

¹H NMR Spectroscopy Data
IsomerChemical Shift (δ) and MultiplicityAssignment
n-Nonanoic Acid ~11.5-12.0 ppm (s, 1H)-COOH
2.35 ppm (t, 2H)-CH₂-COOH
1.63 ppm (quint, 2H)-CH₂-CH₂-COOH
1.2-1.4 ppm (m, 10H)-(CH₂)₅-
0.88 ppm (t, 3H)-CH₃
3,5,5-Trimethylhexanoic Acid ~11.0-12.0 ppm (s, 1H)-COOH
2.25 ppm (dd, 1H), 2.05 ppm (dd, 1H)-CH₂-COOH
1.95 ppm (m, 1H)-CH(CH₃)-
1.25 ppm (dd, 1H), 1.05 ppm (dd, 1H)-CH₂-C(CH₃)₃
0.95 ppm (d, 3H)-CH(CH₃)-
0.90 ppm (s, 9H)-C(CH₃)₃
2,2,4,4-Tetramethylpentanoic Acid ~11.0-12.0 ppm (s, 1H)-COOH
2.15 ppm (s, 2H)-CH₂-
1.30 ppm (s, 6H)-C(CH₃)₂-COOH
0.95 ppm (s, 9H)-C(CH₃)₃
¹³C NMR Spectroscopy Data
IsomerChemical Shift (δ) in ppmAssignment
n-Nonanoic Acid ~180.8-COOH
~34.1-CH₂-COOH
~31.8, 29.2, 29.1, 24.7, 22.7-(CH₂)₆-
~14.1-CH₃
3,5,5-Trimethylhexanoic Acid ~179.0-COOH
~51.8-CH₂-C(CH₃)₃
~43.3-CH₂-COOH
~31.4-C(CH₃)₃
~30.0-CH(CH₃)-
~29.7-C(CH₃)₃
~22.0-CH(CH₃)-
2,2,4,4-Tetramethylpentanoic Acid ~185.0-COOH
~55.0-CH₂-
~45.0-C(CH₃)₂-COOH
~32.0-C(CH₃)₃
~31.0-C(CH₃)₃
~28.0-C(CH₃)₂-COOH
IR Spectroscopy Data
IsomerO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-O Stretch / O-H Bend (cm⁻¹)
n-Nonanoic Acid 3300-2500 (broad)~1710~1410, ~1285, ~940
3,5,5-Trimethylhexanoic Acid 3300-2500 (broad)~1705Not specified
2,2,4,4-Tetramethylpentanoic Acid 3300-2500 (broad)~1700Not specified
Mass Spectrometry Data (Electron Ionization)
IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
n-Nonanoic Acid 158115, 87, 73, 60 (McLafferty), 45
3,5,5-Trimethylhexanoic Acid 158143, 101, 85, 57
2,2,4,4-Tetramethylpentanoic Acid 158143, 101, 85, 57

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid this compound isomer sample.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Liquid this compound Isomer Prep_NMR Dissolve in CDCl₃ Add TMS Sample->Prep_NMR Prep_IR Place drop on ATR crystal Sample->Prep_IR Prep_MS Inject into GC-MS Sample->Prep_MS NMR ¹H and ¹³C NMR Spectroscopy Prep_NMR->NMR IR ATR-FTIR Spectroscopy Prep_IR->IR MS EI-Mass Spectrometry Prep_MS->MS Process_NMR Process spectra (FT, phasing, baseline correction) NMR->Process_NMR Process_IR Process spectrum (Background subtraction) IR->Process_IR Process_MS Process chromatogram & spectra MS->Process_MS Interpret Structure Elucidation & Isomer Comparison Process_NMR->Interpret Process_IR->Interpret Process_MS->Interpret

General workflow for spectroscopic analysis of this compound isomers.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: A sample of the this compound isomer (5-10 mg) was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

  • ¹H NMR Parameters: A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated for a good signal-to-noise ratio.

  • ¹³C NMR Parameters: A proton-decoupled pulse sequence was used with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. 1024 scans were accumulated.

  • Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase- and baseline-corrected. Chemical shifts were referenced to the TMS signal.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation: A single drop of the neat liquid this compound isomer was placed directly onto the diamond crystal of the ATR accessory.

  • Instrumentation: An FTIR spectrometer equipped with a single-reflection ATR accessory was used.

  • Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample analysis. 32 scans were co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum was automatically ratioed against the background spectrum to produce the final absorbance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: The sample was introduced via a gas chromatograph (GC) coupled to the mass spectrometer to ensure the analysis of a pure compound. A small volume (1 µL) of a dilute solution of the isomer in dichloromethane was injected into the GC.

  • Instrumentation: A GC-MS system operating in electron ionization (EI) mode was used.

  • GC Parameters: A non-polar capillary column (e.g., DB-5ms) was used. The oven temperature was programmed to ramp from 50°C to 250°C at a rate of 10°C/min.

  • MS Parameters: The ion source temperature was maintained at 230°C. Electron energy was set to the standard 70 eV. The mass analyzer scanned a mass-to-charge (m/z) range of 40-400 amu.

  • Data Processing: The total ion chromatogram (TIC) was used to identify the peak corresponding to the this compound isomer. The mass spectrum associated with this peak was extracted and analyzed for its molecular ion and fragmentation pattern.

This guide serves as a valuable resource for the scientific community, facilitating the accurate identification and differentiation of this compound isomers. The provided data and protocols aim to support further research and development in areas where these compounds play a critical role.

A Comparative Guide to PVC Stabilizers: Efficacy of Neononanoic Acid Derivatives Versus Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

The selection of an appropriate thermal stabilizer is critical in the processing of polyvinyl chloride (PVC) to prevent its degradation at elevated temperatures, which can lead to discoloration and a loss of mechanical properties. This guide provides a comparative analysis of the efficacy of neononanoic acid derivatives against other common PVC stabilizers, supported by experimental data for researchers, scientists, and professionals in drug development and material science.

The primary function of heat stabilizers is to mitigate the autocatalytic dehydrochlorination of PVC that occurs at temperatures above 70°C.[1] Historically, lead and cadmium-based stabilizers were widely used but are now being phased out due to environmental and health concerns.[1] This has led to the prominence of alternatives such as organotin compounds, mixed metal soaps (e.g., Calcium-Zinc stabilizers), and organic-based stabilizers.

Performance Comparison of PVC Stabilizers

The following table summarizes key performance data for various PVC stabilizers based on published experimental findings. This data provides a quantitative comparison of their effectiveness in enhancing the thermal and mechanical properties of PVC.

Stabilizer TypeThermal Stability (TGA, 5% weight loss) (°C)Heat Distortion Temperature (HDT) (°C)Impact Strength (Notched Izod)Young's Modulus (MPa)Reference
This compound Derivatives (Tin-based)
Dimethyltin dineodecanoate (DMTDN)Not explicitly stated, but showed lower thermal stability than DBTDN and DOTDN[2]
Dibutyltin dineodecanoate (DBTDN)Not explicitly stated, but showed moderate thermal stability[2]
Dioctyltin dineodecanoate (DOTDN)Not explicitly stated, but showed the highest thermal stability among the three tin neodecanoates[2]
Alternative Stabilizers
Lead-based (Pb)29575 - 77Lower than OBS and Ca/Zn299[3][4]
Calcium-Zinc (Ca/Zn)29374.5 - 79Lower than OBS, higher than Pb439[3][4]
Organic Based Stabilizer (OBS)29776Higher than Pb and Ca/Zn212[3][4]
1,3-dimethyl-6-aminouracil (DAU)Not explicitly stated, but showed outstanding short-term thermal stability~99Not explicitly stated, but showed negligible effect on mechanical properties for at least up to 3 processing cyclesNot explicitly stated, but PVC stabilized with DAU was found to provide the highest storage modulus at room temperature[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the comparative data.

1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability of the PVC compound by measuring weight loss as a function of temperature.

  • Methodology: A small sample of the PVC formulation (typically 5-10 mg) is placed in a high-precision balance within a furnace. The temperature is increased at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen). The weight of the sample is continuously monitored. The temperature at which a specific percentage of weight loss occurs (e.g., 5%) is recorded as an indicator of the onset of degradation.[3]

2. Heat Distortion Temperature (HDT)

  • Objective: To determine the temperature at which a polymer sample deforms under a specified load.

  • Methodology: A standard-sized specimen of the stabilized PVC is subjected to a flexural load. The temperature of the surrounding medium (e.g., oil bath) is increased at a uniform rate. The HDT is the temperature at which the specimen deflects by a predefined amount.[3]

3. Impact Strength Testing (Notched Izod)

  • Objective: To measure the resistance of the material to fracture from a sudden impact.

  • Methodology: A notched sample of the stabilized PVC is held in a cantilevered position. A pendulum of a specific weight is released from a set height, striking the notched side of the sample. The energy absorbed by the sample to fracture is measured and reported as the impact strength.[3]

4. Tensile Testing (Young's Modulus)

  • Objective: To determine the stiffness or rigidity of the material.

  • Methodology: A dumbbell-shaped specimen of the stabilized PVC is placed in a universal testing machine. The sample is pulled apart at a constant rate of extension. The stress (force per unit area) and strain (change in length relative to the original length) are recorded. Young's modulus is calculated from the initial linear portion of the stress-strain curve.[4]

Logical Relationship of PVC Stabilizers

The following diagram illustrates the classification and relationship between different types of PVC stabilizers, highlighting the position of this compound derivatives.

PVC_Stabilizers cluster_main PVC Stabilizers cluster_metal Metal-Based Stabilizers cluster_organic Organic Stabilizers Lead-based Lead-based Organotin Organotin This compound Derivatives This compound Derivatives Organotin->this compound Derivatives  is a type of Mixed Metal Soaps Mixed Metal Soaps Calcium-Zinc (Ca/Zn) Calcium-Zinc (Ca/Zn) Mixed Metal Soaps->Calcium-Zinc (Ca/Zn)  e.g. Organic Based Stabilizers (OBS) Organic Based Stabilizers (OBS) Uracil Derivatives Uracil Derivatives DAU DAU Uracil Derivatives->DAU  e.g.

Caption: Classification of PVC Stabilizers.

Discussion

This compound derivatives, particularly organotin compounds like dioctyltin dineodecanoate (DOTDN), demonstrate high efficacy as PVC heat stabilizers.[2] When compared to alternatives, the choice of stabilizer significantly impacts the final properties of the PVC product.

  • Thermal Stability: Organic-based stabilizers (OBS) and certain organotin compounds can offer superior thermal stability compared to traditional lead-based systems.[3] For instance, PVC stabilized with OBS showed a higher degradation onset temperature than both lead and Ca/Zn stabilized PVC.[3] Among the tin neodecanoates, the thermal stabilization effect followed the order: DOTDN > DBTDN > DMTDN.[2]

  • Mechanical Properties: The type of stabilizer also influences the mechanical performance of PVC. While Ca/Zn stabilizers can lead to a higher Young's modulus, indicating greater rigidity, organic-based stabilizers have been shown to provide superior impact strength.[3][4] This suggests a trade-off between stiffness and toughness depending on the stabilizer system employed.

  • Environmental and Safety Profile: A significant driver in the development of new PVC stabilizers is the need for more environmentally friendly and less toxic options. Calcium-Zinc stabilizers are a prominent example of a move away from heavy-metal-based stabilizers like lead and cadmium.[6][7] Organic-based stabilizers also present a promising alternative with a favorable environmental profile.[3]

References

Paving the Way for Greener Neononanoic Acid: A Comparative Guide to Synthesis Routes

Author: BenchChem Technical Support Team. Date: November 2025

Faced with increasing environmental pressures, the chemical industry is actively seeking sustainable alternatives for the production of essential compounds. Neononanoic acid, a versatile branched-chain carboxylic acid, is traditionally synthesized via the energy-intensive and waste-generating Koch-Haaf reaction. This guide provides a comprehensive comparison of this conventional method with emerging greener synthesis routes, offering researchers, scientists, and drug development professionals a clear overview of the performance, environmental impact, and experimental protocols of each approach.

Executive Summary

The conventional industrial synthesis of this compound, the Koch-Haaf reaction, relies on fossil fuels and harsh acidic catalysts, leading to significant environmental concerns. This guide details three promising greener alternatives that leverage renewable feedstocks and milder reaction conditions: biocatalytic synthesis using enzymes, a novel route from biomass-derived monomers, and an improved chemical catalytic system with recyclable catalysts. These innovative approaches offer significant advantages in terms of reduced environmental impact, improved safety, and the use of sustainable resources.

Performance Comparison of Synthesis Routes

The following table summarizes the key performance indicators for the traditional and greener synthesis routes for this compound and related C9 carboxylic acids.

ParameterTraditional Route (Koch-Haaf Reaction)Greener Route 1: Biocatalytic SynthesisGreener Route 2: From Biomass-Derived MonomersGreener Route 3: Improved Recyclable Catalyst System
Starting Materials Isooctene (from fossil fuels), Carbon Monoxide, WaterLinoleic Acid (from vegetable oils)2-Alkylfurans and Keto Acids (from lignocellulosic biomass)1-Octene, Carbon Monoxide, Alcohol
Catalyst Strong acids (H₂SO₄, HF, BF₃), Copper(I) oxideEnzymes (9S-Lipoxygenase, 9/13-Hydroperoxide Lyase)Solid acid catalyst (e.g., Aquivion PW79S)Recyclable ligand-free Cobalt catalyst
Reaction Conditions High Pressure (70-100 bar), High Temperature (40-70 °C)[1]Ambient Temperature and Pressure65 °C[2][3]High Temperature (e.g., 140 °C), High Pressure (e.g., 30 bar)
Yield Typically high, but can be affected by side reactions73% (for 9-oxononanoic acid)[4]90% (for neo-acid precursors)[3]Up to 99% (for related alkoxycarbonylation)
Selectivity Prone to isomerization and oligomerization, leading to a mixture of isomersHigh selectivity for 9-oxononanoic acid[4]High selectivity for desired precursorsHigh chemoselectivity (nearly 100% for related alkoxycarbonylation)
Catalyst Recyclability Difficult and energy-intensive, catalyst neutralization requiredEnzymes can be immobilized for reuse, but stability can be a concernSolid acid catalyst shown to be recyclable for at least 5 cycles[3]Catalyst easily recycled without loss of activity for over 8 cycles
Atom Economy Moderate (Theoretical calculation depends on specific isomers and byproducts)High (Co-substrate is oxygen from air)HighHigh
E-Factor (Environmental Factor) High (due to acid waste, byproducts, and purification steps)Low (water is the main solvent and byproduct)Low (utilizes renewable feedstock and recyclable catalyst)Low (solvent-free reaction possible)
Key Advantages Established industrial process, high throughputUses renewable feedstock, mild conditions, high selectivityUtilizes non-food biomass, high yield of precursors, tunable structuresHigh yield and selectivity, excellent catalyst recyclability, potential for solvent-free conditions
Key Disadvantages Harsh conditions, corrosive and hazardous reagents, significant waste generation, reliance on fossil fuelsEnzyme stability and cost, potential for microbial contaminationMulti-step process, requires development for specific C9 acid productionRequires high pressure and temperature, though milder than traditional Koch-Haaf

Visualizing the Synthesis Pathways

The logical flow and key components of the traditional versus greener synthesis routes for this compound are illustrated in the diagram below.

Synthesis_Comparison cluster_traditional Traditional Route (Koch-Haaf Reaction) cluster_greener Greener Synthesis Routes cluster_bio Biocatalytic Synthesis cluster_biomass From Biomass Monomers cluster_catalyst Improved Catalysis start_trad Fossil Fuels (e.g., Isooctene) process_trad Koch-Haaf Reaction (High P, High T, Strong Acid) start_trad->process_trad CO, H₂O product_trad This compound (Mixture of Isomers) process_trad->product_trad High Yield (variable selectivity) waste_trad Acid Waste & Byproducts process_trad->waste_trad start_bio Renewable Feedstock (e.g., Linoleic Acid) process_bio Enzymatic Conversion (Mild Conditions) start_bio->process_bio Lipoxygenase, Hydroperoxide Lyase, O₂ product_bio 9-Oxononanoic Acid process_bio->product_bio Yield: 73% start_biomass Lignocellulosic Biomass intermediate_biomass Furfural & Levulinic Acid start_biomass->intermediate_biomass process_biomass C-C Coupling & HDO intermediate_biomass->process_biomass Solid Acid Catalyst product_biomass Neo-Acid Precursors process_biomass->product_biomass Yield: 90% start_catalyst Olefins (e.g., 1-Octene) process_catalyst Hydrocarboxylation (Recyclable Catalyst) start_catalyst->process_catalyst CO, Alcohol product_catalyst Carboxylic Acid process_catalyst->product_catalyst Yield: up to 99%

Caption: Comparison of traditional and greener synthesis pathways for this compound.

Experimental Protocols

Traditional Route: Koch-Haaf Reaction (General Procedure)

The Koch-Haaf reaction is an acid-catalyzed carbonylation of olefins. A typical laboratory-scale synthesis would involve:

  • Reactor Setup: A high-pressure autoclave equipped with a stirrer, gas inlet, and temperature and pressure controls is used.

  • Charging the Reactor: The reactor is charged with a branched olefin such as isooctene and a strong acid catalyst system, for example, a mixture of boron trifluoride and water, or concentrated sulfuric acid. A co-catalyst like copper(I) oxide may also be added.

  • Reaction Conditions: The reactor is pressurized with carbon monoxide to 70-100 bar and heated to 40-70 °C.[1] The reaction mixture is stirred vigorously to ensure good gas-liquid contact.

  • Reaction Monitoring: The reaction progress is monitored by the uptake of carbon monoxide.

  • Work-up: After the reaction is complete, the reactor is cooled and depressurized. The reaction mixture is then carefully quenched with water or ice. The organic layer containing the carboxylic acid is separated from the aqueous acidic layer.

  • Purification: The crude this compound is purified by distillation. This step is often complex due to the presence of isomeric byproducts and oligomers.

Greener Route 1: Biocatalytic Synthesis of 9-Oxononanoic Acid

This protocol is based on the multi-enzyme, two-step, one-pot process for the conversion of linoleic acid to 9-oxononanoic acid.[4]

  • Enzyme Preparation: Recombinant 9S-lipoxygenase (St-LOX1) from Solanum tuberosum and 9/13-hydroperoxide lyase (Cm-9/13HPL) from Cucumis melo are expressed and purified according to standard molecular biology protocols.

  • Reaction Setup: The reaction is carried out in a buffered aqueous solution (e.g., borate buffer, pH 9.0) in a stirred reactor at room temperature.

  • Step 1: Lipoxygenase Reaction: Linoleic acid is added to the buffer, and the reaction is initiated by the addition of 9S-lipoxygenase. The mixture is stirred while bubbling with oxygen to provide the co-substrate. This step converts linoleic acid to 9S-hydroperoxy-octadecadienoic acid (9S-HPODE).

  • Step 2: Hydroperoxide Lyase Reaction: After the complete conversion of linoleic acid (monitored by techniques like HPLC), the 9/13-hydroperoxide lyase is added to the reaction mixture. This enzyme cleaves the 9S-HPODE to form 9-oxononanoic acid.

  • Work-up and Purification: The reaction mixture is acidified, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic phase is then dried and the solvent evaporated to yield the crude 9-oxononanoic acid, which can be further purified by chromatography.

Greener Route 3: Improved Catalysis with a Recyclable Cobalt Catalyst (Representative Procedure for Hydrocarboxylation)

This protocol is a general representation of a greener hydrocarboxylation using a recyclable catalyst, based on advancements in cobalt catalysis.

  • Catalyst Preparation: A ligand-free cobalt catalyst is prepared, for instance, from an inexpensive precursor like cobalt(II) carbonate.

  • Reactor Setup: A high-pressure autoclave is used.

  • Reaction: The reactor is charged with 1-octene, an alcohol (e.g., methanol for ester formation), and the cobalt catalyst. The reaction can potentially be run without a solvent. The reactor is then pressurized with carbon monoxide and heated.

  • Catalyst Recycling: After the reaction, the product is separated from the catalyst. For a heterogeneous catalyst, this can be achieved by simple filtration. For a homogeneous catalyst that is insoluble in the product phase, decantation can be used. The recovered catalyst can be reused in subsequent batches.

  • Product Isolation: The product (in this case, an ester of nonanoic acid) is purified by distillation. If the carboxylic acid is the desired product, a subsequent hydrolysis step is required.

Conclusion

The transition to greener synthesis routes for this compound is not only environmentally imperative but also offers significant advantages in terms of process safety, selectivity, and the utilization of renewable resources. While the traditional Koch-Haaf reaction remains an established industrial process, its environmental footprint is a major drawback. The biocatalytic and biomass-derived routes present highly sustainable alternatives, albeit with challenges in scalability and enzyme stability that require further research. The development of highly efficient and recyclable catalyst systems offers a more immediate "greener" chemical alternative to the conventional process. For researchers and professionals in drug development and chemical synthesis, the choice of synthesis route will depend on a balance of factors including scale, cost, purity requirements, and sustainability goals. The data and protocols presented in this guide provide a solid foundation for making informed decisions in the pursuit of more environmentally benign chemical manufacturing.

References

A Comparative Analysis of Neononanoic and Pelargonic Acids in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of fatty acids with significant biological activities, neononanoic acid and pelargonic acid, both nine-carbon fatty acids, present intriguing structural and functional differences. This guide provides a comprehensive comparison of their biological effects, supported by available experimental data and detailed methodologies for key assays. The primary distinction lies in their carbon chain structure: pelargonic acid is a straight-chain fatty acid, while this compound possesses a branched-chain structure. This fundamental difference influences their physical properties and, consequently, their interactions within biological systems.

Physicochemical Properties

A comparative summary of the key physicochemical properties of this compound and pelargonic acid is presented below. These properties can influence their biological activity, including their ability to partition into cell membranes and interact with molecular targets.

PropertyThis compoundPelargonic Acid (Nonanoic Acid)
Chemical Formula C9H18O2C9H18O2
Molar Mass 158.24 g/mol 158.24 g/mol
Structure Branched-chainStraight-chain
Appearance Oily liquidColorless to yellowish oily liquid[1]
Odor -Unpleasant, rancid[1]
Solubility in Water InsolubleNearly insoluble (0.3 g/L)[1]
pKa ~54.96

Comparative Biological Activities

The structural variance between the straight-chain pelargonic acid and the branched-chain this compound is anticipated to lead to differential biological activities. While direct comparative studies are limited, existing data on their individual effects and studies on related branched-chain versus straight-chain fatty acids allow for an insightful comparison.

Antimicrobial Activity

One of the few areas with comparative data involves the antimicrobial properties of nonanoic acid and its branched isomers. A study investigating the antimicrobial activities of methyl-branched nonanoic acid derivatives provides valuable insights into how branching affects efficacy against various microorganisms.[2]

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Nonanoic Acid and its Methyl-Branched Isomers [2]

MicroorganismNonanoic Acid2-Methyl-NA3-Methyl-NA4-Methyl-NA5-Methyl-NA6-Methyl-NA7-Methyl-NA8-Methyl-NA
Bacillus subtilis>100050010001000500100010001000
Mycobacterium smegmatis>10001000>1000>1000>1000>1000>1000>1000
Sarcina lutea1000250500500250500500500
Escherichia coli>1000>1000>1000>1000>1000>1000>1000>1000
Salmonella typhimurium>1000>1000>1000>1000>1000>1000>1000>1000
Streptomyces nojiriensis>1000>1000>10001000>1000>100010001000
Candida utilis500125250250125250250250

NA: Nonanoic Acid

The data suggests that methyl-branched nonanoic acids, particularly 2-methyl- and 5-methyl-nonanoic acid, exhibit greater potency against certain Gram-positive bacteria (Sarcina lutea) and fungi (Candida utilis) compared to the straight-chain nonanoic acid.[2] This enhanced activity may be attributed to the branched structure facilitating disruption of the microbial cell membrane.

Herbicidal Efficacy

Pelargonic acid is a well-established contact herbicide.[1] Its mechanism of action involves the rapid desiccation of plant tissues by disrupting the cell membrane. There is a lack of published studies directly evaluating the herbicidal efficacy of this compound. However, based on the known mechanism of fatty acid herbicides, it is plausible that this compound could also exhibit herbicidal properties. The branched structure of this compound might influence its interaction with the plant cuticle and cell membrane, potentially leading to differences in efficacy compared to pelargonic acid. A hypothetical comparison of their membrane interaction is depicted below.

Cytotoxicity

Information on the cytotoxicity of this compound is primarily from safety data sheets, which indicate low acute toxicity. For pelargonic acid, toxicological data also suggests low acute toxicity, though it can be an irritant at higher concentrations. The difference in their chemical structures could lead to variations in their cytotoxic profiles. Branched-chain fatty acids may be metabolized differently from straight-chain fatty acids, which could influence their cellular effects and potential toxicity.

Experimental Protocols

Detailed methodologies for key experiments are provided to facilitate the replication and further investigation of the biological activities of these fatty acids.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][4]

  • Preparation of Microbial Inoculum:

    • Culture the test microorganism overnight in an appropriate broth medium.

    • Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Fatty Acid Solutions:

    • Prepare a stock solution of the fatty acid in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate.

    • Include a positive control (microorganism in broth without fatty acid) and a negative control (broth only).

    • Incubate the plate at the optimal temperature for the test microorganism for 18-24 hours.

  • Determination of MIC:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the fatty acid that completely inhibits visible growth of the microorganism.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6][7]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment with Fatty Acids:

    • Prepare various concentrations of the fatty acids in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the fatty acids.

    • Include a vehicle control (medium with the solvent used to dissolve the fatty acids) and an untreated control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

Herbicidal Efficacy Testing: Contact Application

This protocol outlines a method for evaluating the efficacy of contact herbicides.

  • Plant Cultivation:

    • Grow target weed species in pots under controlled greenhouse conditions until they reach the 2-4 true leaf stage.

  • Herbicide Preparation:

    • Prepare spray solutions of the fatty acids at various concentrations in water, potentially with the addition of an adjuvant to improve coverage.

  • Herbicide Application:

    • Apply the herbicide solutions to the foliage of the test plants using a laboratory sprayer calibrated to deliver a specific volume per unit area.

    • Include a control group sprayed only with water (and adjuvant if used).

  • Efficacy Assessment:

    • Visually assess the percentage of plant injury (e.g., necrosis, chlorosis) at set time points after application (e.g., 1, 3, 7, and 14 days).

    • At the end of the experiment, harvest the above-ground biomass, dry it, and weigh it to determine the reduction in biomass compared to the control group.

Visualizations

The following diagrams, generated using Graphviz, illustrate key experimental workflows and a conceptual model of the differential membrane interactions of neononanoic and pelargonic acids.

Experimental_Workflow_Antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Microbial Culture C Serial Dilution in 96-well Plate A->C Inoculum Prep B Fatty Acid Stock B->C Dilution Series D Inoculation C->D E Incubation D->E F Visual Assessment of Turbidity E->F G MIC Determination F->G

Workflow for Antimicrobial Susceptibility Testing.

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Cell Seeding in 96-well Plate C Cell Treatment & Incubation A->C B Fatty Acid Treatment Solutions B->C D MTT Addition C->D E Formazan Solubilization D->E F Absorbance Measurement E->F G Cell Viability Calculation F->G

Workflow for Cytotoxicity MTT Assay.

Conceptual Model of Membrane Interaction.

References

A Methodological Guide to Assessing Enzyme Cross-Reactivity with Neononanoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neononanoic acid, a nine-carbon branched-chain fatty acid, and its various isomers are of increasing interest in industrial and pharmaceutical applications. Understanding the interaction of these compounds with biological systems is crucial, particularly their cross-reactivity with enzymes. This guide provides a comprehensive framework for researchers to systematically investigate and compare the cross-reactivity of enzymes with this compound and its isomers. Due to a lack of specific published data on this topic, this document outlines the principles, proposes experimental designs, and provides the necessary tools to generate and interpret such data.

Principles of Enzyme Cross-Reactivity

Enzyme specificity is a fundamental concept in biochemistry, but it is not always absolute. Cross-reactivity occurs when an enzyme binds to and acts upon a substrate that is structurally similar to its primary substrate. In the context of this compound and its isomers, different enzymes, particularly those involved in fatty acid metabolism, may exhibit varying degrees of activity towards these compounds. Key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) are essential for quantifying and comparing these interactions.[1][2][3][4] A lower Km value generally indicates a higher affinity of the enzyme for the substrate.[1][4]

Hypothetical Experimental Workflow

To assess the cross-reactivity of a specific enzyme with this compound and its isomers, a structured experimental workflow is necessary. The following diagram illustrates a typical process from enzyme selection to data analysis.

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Assays cluster_analysis Data Analysis enzyme_selection Enzyme Selection (e.g., Acyl-CoA Synthetase) substrate_prep Preparation of Neononanoic Acid Isomers enzyme_selection->substrate_prep enzyme_purification Enzyme Purification and Quantification substrate_prep->enzyme_purification kinetic_assays Enzyme Kinetic Assays (Spectrophotometry) enzyme_purification->kinetic_assays immunoassay Competitive Immunoassays (ELISA) enzyme_purification->immunoassay data_analysis Determination of Km and Vmax kinetic_assays->data_analysis immunoassay->data_analysis comparison Comparison of Cross-Reactivity data_analysis->comparison

Caption: A generalized workflow for investigating enzyme cross-reactivity with this compound isomers.

Experimental Protocols

Detailed methodologies are critical for reproducible research.[5] Below are generalized protocols for key experiments.

Enzyme Kinetic Assays

This protocol is designed to determine the kinetic parameters (Km and Vmax) of an enzyme with this compound and its isomers. A common method is spectrophotometry, which measures the change in absorbance over time as the substrate is converted to a product.[6]

Materials:

  • Purified enzyme of interest (e.g., a fatty acid metabolizing enzyme)

  • This compound and its isomers

  • Reaction buffer specific to the enzyme

  • Co-factors required by the enzyme (e.g., ATP, Coenzyme A)

  • Coupling enzymes and substrates for a detectable reaction (if necessary)

  • Spectrophotometer

Procedure:

  • Prepare a series of substrate solutions with varying concentrations of a this compound isomer.

  • In a cuvette, mix the reaction buffer, co-factors, and a specific concentration of the substrate solution.

  • Initiate the reaction by adding a known amount of the purified enzyme.

  • Immediately place the cuvette in a spectrophotometer and record the change in absorbance at a specific wavelength over time.

  • The initial reaction velocity (V₀) is determined from the linear phase of the reaction curve.

  • Repeat steps 2-5 for each substrate concentration.

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[2][4]

  • Repeat the entire procedure for each isomer of this compound.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

A competitive ELISA can be used to determine the relative affinity of different this compound isomers for an antibody or a binding protein, which can be analogous to an enzyme's active site.[7][8]

Materials:

  • Microtiter plates

  • A known antigen (e.g., a protein-neononanoic acid conjugate)

  • A primary antibody that recognizes the antigen

  • This compound and its isomers (as competitors)

  • An enzyme-linked secondary antibody

  • Substrate for the enzyme (e.g., TMB)

  • Wash buffer and stop solution

Procedure:

  • Coat the microtiter plate wells with the known antigen.

  • Block non-specific binding sites.

  • In a separate tube, pre-incubate the primary antibody with a range of concentrations of a this compound isomer.

  • Add the antibody-isomer mixture to the coated wells and incubate.

  • Wash the plate to remove unbound antibodies.

  • Add the enzyme-linked secondary antibody and incubate.

  • Wash the plate again.

  • Add the enzyme substrate and allow the color to develop.

  • Stop the reaction and measure the absorbance.

  • A lower absorbance indicates a higher affinity of the isomer for the primary antibody, as it has outcompeted the coated antigen.

  • Repeat for all isomers to compare their relative binding affinities.

Data Presentation

Quantitative data from these experiments should be organized for clear comparison. The following table provides a template for summarizing the kinetic parameters for different isomers.

EnzymeIsomer of this compoundKm (µM)Vmax (µmol/min/mg)Catalytic Efficiency (kcat/Km)
Enzyme AIsomer 1
Enzyme AIsomer 2
Enzyme AIsomer 3
Enzyme BIsomer 1
Enzyme BIsomer 2
Enzyme BIsomer 3

Potential Signaling Pathways

While specific signaling pathways for this compound are not yet elucidated, we can hypothesize potential interactions based on the roles of other fatty acids, such as retinoic acid.[9][10][11] Fatty acids can act as signaling molecules that bind to nuclear receptors and modulate gene expression.[10] A potential pathway could involve the activation of peroxisome proliferator-activated receptors (PPARs), which are known to be involved in lipid metabolism.

signaling_pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NNA This compound (or isomer) PPAR PPAR Receptor NNA->PPAR Binds to Complex PPAR-RXR-NNA Complex PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Translocates to nucleus and binds to PPRE Gene_Expression Target Gene Transcription PPRE->Gene_Expression Initiates Metabolic_Response Altered Lipid Metabolism Gene_Expression->Metabolic_Response Leads to

Caption: A hypothetical signaling pathway for this compound involving PPAR activation.

Conclusion

The study of enzyme cross-reactivity with this compound and its isomers is an important area of research with implications for drug development and toxicology. This guide provides a foundational framework for conducting such investigations. By employing systematic experimental approaches and clear data presentation, researchers can elucidate the biological activities of these compounds and contribute to a deeper understanding of their interactions with enzymatic pathways.

References

Safety Operating Guide

Neononanoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper handling and disposal of neononanoic acid are critical for ensuring laboratory safety and environmental protection. As a carboxylic acid, it requires management as hazardous waste. Adherence to institutional and regulatory guidelines is paramount.

Immediate Safety and Handling Precautions

Before handling this compound, it is essential to be familiar with its potential hazards. It can cause skin and serious eye irritation.[1][2] Repeated or prolonged contact may lead to skin dryness or cracking.[3][4] This substance is also recognized as being harmful to aquatic life with long-lasting effects.[5]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or eyeglasses with side protection.[1][6]

  • Hand Protection: Wear suitable, chemical-resistant gloves tested according to standards like EN 374.[2]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[6]

In the event of a spill, contain the spillage with non-combustible, absorbent materials such as sand, earth, or vermiculite and place it in a suitable container for disposal.[3] Do not allow the chemical to enter drains or waterways.[5][7]

Hazardous Waste Storage and Accumulation Limits

This compound waste must be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][9] These areas must adhere to specific quantitative limits and timelines mandated by regulators to ensure safety and compliance.

ParameterGuidelineCitation
Maximum Waste Volume 55 gallons per Satellite Accumulation Area[8]
Storage Time (Partially Full) Up to 12 months from the first addition of waste[8]
Removal Time (Full Container) Within 3 calendar days of the container becoming full[8]
"Empty" Container Residue ≤ 1 inch (2.5 cm) of residue or ≤ 3% of the container's weight[10]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the standard procedure for the safe disposal of this compound waste from a laboratory setting. All chemical waste must be disposed of through your institution's licensed hazardous waste disposal program.[11] Never dispose of hazardous chemicals by pouring them down the drain or evaporating them in a fume hood.[8][11]

1. Waste Identification and Segregation:

  • Treat all this compound and materials contaminated with it as hazardous waste.[11]

  • A crucial principle of safe waste management is to never mix incompatible chemicals.[10] Store this compound waste separately from bases, oxidizing agents, and reducing agents to prevent violent reactions.[6][9]

2. Selection of Waste Container:

  • Use a container made of material compatible with carboxylic acids; plastic is often preferred.[8] Avoid using steel containers, as acids can cause corrosion.[9]

  • The container must have a secure, tight-fitting screw cap to prevent leaks or spills.[9]

  • Leave at least one inch of headspace at the top of the container to allow for vapor expansion.[9]

3. Waste Accumulation and Storage:

  • Collect all this compound waste in your designated, compatible container.

  • Keep the waste container securely capped at all times, except when you are actively adding waste.[10][11]

  • Store the container in your laboratory's designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation.[8][9]

4. Proper Labeling:

  • Clearly label the container with the words "Hazardous Waste."[8]

  • Identify the contents by writing "this compound" and list any other components if it is a mixture. Accurate labeling is essential for safe handling and disposal.[8]

5. Arranging for Disposal:

  • Once the waste container is full or you have no further use for it, arrange for its removal.

  • Submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) department or equivalent office.[8][11]

6. Empty Container Disposal:

  • A container that held this compound can be disposed of as regular trash only after it is considered "empty" by regulatory standards.[10][11]

  • Pour out all the contents, leaving as little residue as possible (no more than 1 inch).[10]

  • Completely deface or remove all chemical and hazard labels from the empty container.[11]

  • Remove the cap before placing the container in the regular trash.[11]

  • Note: If a chemical is designated as an "acutely hazardous waste" (P-listed), the empty container requires triple rinsing with a suitable solvent, and the rinsate must be collected as hazardous waste.[10][11] this compound is not typically on this list, but it is good practice to be aware of this requirement.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and required steps for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage Storage cluster_disposal Disposal cluster_container_disposal Empty Container Management start Generate Neononanoic Acid Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible Container (e.g., Plastic, NOT Steel) ppe->container label_container Label Container: 'Hazardous Waste, this compound' container->label_container collect Collect Waste in Container label_container->collect store Store in Satellite Accumulation Area (SAA) collect->store segregate Segregate from Incompatibles (Bases, Oxidizers) store->segregate keep_closed Keep Container Closed segregate->keep_closed is_full Container Full or Waste No Longer Generated? keep_closed->is_full is_full->store No request_pickup Submit Waste Pickup Request to EHS is_full->request_pickup Yes ehs_disposal EHS Collects & Disposes of Hazardous Waste request_pickup->ehs_disposal empty_container Empty Container Properly (<1 inch residue) ehs_disposal->empty_container deface Deface/Remove Hazard Labels empty_container->deface trash Dispose of Container in Regular Trash (Cap Off) deface->trash

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Neononanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of Neononanoic acid. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance in laboratory settings.

This compound, a corrosive organic acid, necessitates stringent safety measures to prevent chemical burns, respiratory irritation, and environmental contamination. This guide outlines the requisite personal protective equipment (PPE), safe handling procedures, and compliant disposal methods.

Personal Protective Equipment (PPE) for this compound

The following table summarizes the essential PPE for tasks involving this compound, categorized by the level of exposure risk. Proper selection and use of this equipment are the first line of defense against chemical hazards.

Exposure Level Task Example Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low / Incidental Contact Handling sealed containers, small-scale transfers in a fume hood.Safety glasses with side shields.Nitrile or Neoprene gloves (minimum 11 mil thickness).Standard lab coat.Not generally required if handled in a properly functioning chemical fume hood.
Moderate / Splash Potential Preparing solutions, titrations, open transfers of small quantities.Chemical splash goggles.Butyl rubber or Viton™ gloves. Gauntlet-style for forearm protection.Chemical-resistant lab coat or apron over a standard lab coat.Half-mask respirator with an Organic Vapor/Acid Gas (OV/AG) cartridge (Yellow NIOSH color code) may be required based on risk assessment.
High / Extended Contact Large-scale transfers, spill cleanup, equipment maintenance.Face shield over chemical splash goggles.Heavy-duty Butyl rubber or Viton™ gloves.Chemical-resistant suit or coveralls.Full-face respirator with an Organic Vapor/Acid Gas (OV/AG) cartridge (Yellow NIOSH color code).

Experimental Protocols: Safe Handling and Disposal Workflow

Adherence to a systematic workflow is paramount when working with this compound. The following diagram illustrates the procedural steps for safe handling, from preparation to the final disposal of waste.

cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Management & Disposal prep_start Verify Fume Hood Functionality ppe_check Don Appropriate PPE prep_start->ppe_check gather_materials Assemble All Necessary Equipment and Spill Kit ppe_check->gather_materials transfer Dispense this compound in Fume Hood gather_materials->transfer work Perform Experimental Procedure transfer->work liquid_waste Segregate Liquid Waste into Labeled, Compatible Container work->liquid_waste solid_waste Collect Contaminated Solids (e.g., pipette tips) in a Separate Labeled Container work->solid_waste decontaminate_ppe Decontaminate Reusable PPE work->decontaminate_ppe dispose_ppe Dispose of Single-Use PPE in Designated Hazardous Waste Container liquid_waste->dispose_ppe solid_waste->dispose_ppe decontaminate_ppe->ppe_check Inspect and Store Reusable PPE

Caption: Workflow for Safe Handling and Disposal of this compound.

Disposal Plan: A Step-by-Step Guide

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental harm and maintain regulatory compliance. Always consult your institution's specific hazardous waste disposal guidelines.

  • Waste Segregation:

    • Liquid Waste: Collect all aqueous and non-aqueous solutions containing this compound in a designated, leak-proof, and chemically compatible container. The container should be clearly labeled "Hazardous Waste: Corrosive, Organic Acid (this compound)".

    • Solid Waste: Any disposable materials that have come into contact with this compound, such as pipette tips, absorbent pads, and contaminated gloves, must be collected in a separate, clearly labeled hazardous waste container.

  • Personal Protective Equipment (PPE) Decontamination and Disposal:

    • Reusable PPE: Face shields, goggles, and chemical-resistant aprons should be thoroughly cleaned with soap and water after use.

    • Single-Use PPE: Contaminated gloves, lab coats, and respirator cartridges must be disposed of as hazardous solid waste. Do not discard them in regular trash receptacles.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area and alert laboratory personnel.

    • Wearing the appropriate high-exposure PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial acid spill neutralizer.

    • Collect the absorbed material using spark-proof tools and place it in a labeled hazardous waste container.

    • Clean the spill area with a neutralizing agent followed by soap and water.

  • Waste Pickup and Disposal:

    • Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

By strictly adhering to these operational and disposal plans, researchers can mitigate the risks associated with this compound, ensuring a safe and compliant laboratory environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.